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3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine Documentation Hub

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  • Product: 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine
  • CAS: 1344299-39-3

Core Science & Biosynthesis

Foundational

3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS 1344299-39-3): A Bifunctional Scaffold for Advanced Drug Discovery

Executive Summary: The Strategic Value of Fused Heterocycles In modern drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, high-Fsp³ architectures is critical for improving solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of Fused Heterocycles

In modern drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, high-Fsp³ architectures is critical for improving solubility, reducing off-target toxicity, and navigating complex intellectual property landscapes. 3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS 1344299-39-3) represents a highly versatile, bifunctional building block that perfectly aligns with these modern design principles.

This scaffold fuses a pharmacologically privileged pyridazine ring—a well-documented kinase hinge binder—with a conformationally restricted thiopyran ring. As an application scientist, I utilize this specific building block for its orthogonal reactivity: the C3-chlorine serves as a prime vector for palladium-catalyzed cross-coupling or Nucleophilic Aromatic Substitution (SNAr), while the thioether moiety allows for chemoselective oxidation to sulfoxides or sulfones, enabling precise tuning of the molecule's physicochemical properties (e.g., LogP and Topological Polar Surface Area).

Physicochemical & Structural Profiling

Understanding the baseline physicochemical metrics of a starting scaffold is paramount for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of its downstream derivatives. The fusion of the thiopyran ring restricts the rotational degrees of freedom, locking the molecule into a defined trajectory that is highly beneficial for structure-based drug design (SBDD).

Table 1: Core Physicochemical Properties
PropertyValueStructural Implication
CAS Number 1344299-39-3Unique identifier for commercial sourcing .
Molecular Formula C₇H₇ClN₂SLow molecular weight leaves ample room for elaboration.
Molecular Weight 186.66 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Physical State SolidFavorable for gravimetric dispensing and storage stability.
H-Bond Donors 0Enhances passive membrane permeability.
H-Bond Acceptors 3 (N, N, S)Pyridazine nitrogens act as strong acceptors for kinase hinges.
TPSA (Estimated) ~51.1 ŲWell within the Lipinski/Veber limits for oral bioavailability.
SMILES ClC1=CC2=C(CCSC2)N=N1Computational string for in silico docking screens.

Mechanistic Rationale: Why This Scaffold?

The Pyridazine Core as a Kinase Hinge Binder

Pyridazine derivatives are heavily utilized in oncology and immunology as ATP-competitive kinase inhibitors . The adjacent nitrogen atoms in the pyridazine ring possess lone pairs that project into the kinase hinge region, forming robust hydrogen bonds with the backbone amides of residues (e.g., Met109 or His283, depending on the target kinase). The C3-chlorine is strategically positioned to project functional groups (via cross-coupling) into the solvent-exposed region or the hydrophobic pocket, driving target selectivity.

The Thiopyran Ring for ADME Tuning

Unmodified thioethers can be metabolic liabilities due to rapid oxidation by cytochrome P450 enzymes in the liver. However, we can preemptively exploit this by oxidizing the thiopyran sulfur to a sulfone (-SO₂-) or sulfoxide (-SO-) during the synthesis phase. This transformation drastically lowers the lipophilicity (LogP) of the molecule, increases aqueous solubility, and introduces new hydrogen bond acceptors that can interact with the ribose-binding pocket of kinases.

Divergent Functionalization Pathways

The true power of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine lies in its orthogonal reactivity. The diagram below illustrates the logical workflow for generating diverse, drug-like libraries from this single precursor.

G cluster_reactions Divergent Functionalization Core 3-chloro-5H,7H,8H- thiopyrano[4,3-c]pyridazine (CAS 1344299-39-3) SNAr SNAr / Amination (C3 Position) Core->SNAr Nucleophile CrossCoupling Suzuki Coupling (C3 Position) Core->CrossCoupling Pd/Boronic Acid Oxidation Thioether Oxidation (S-Position) Core->Oxidation mCPBA Deriv1 C3-Amino Derivatives SNAr->Deriv1 Deriv2 C3-Aryl Derivatives CrossCoupling->Deriv2 Deriv3 Sulfoxide/Sulfone Derivatives Oxidation->Deriv3 Library Kinase Hinge Binders & GPCR Ligands Deriv1->Library Deriv2->Library Deriv3->Library

Divergent synthetic pathways of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine in drug discovery.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific mechanistic reasoning for the choice of reagents and built-in analytical checkpoints.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C3

The electron-deficient nature of the pyridazine ring highly activates the C3-chlorine toward oxidative addition. We utilize Pd(dppf)Cl₂ because bidentate phosphine ligands are highly effective at preventing competitive dehalogenation in electron-deficient nitrogen heterocycles .

Reagents:

  • 3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial or Schlenk flask with the pyridazine core, boronic acid, and Pd(dppf)Cl₂.

  • Degassing (Critical Step): Add 1,4-dioxane and the aqueous K₂CO₃ solution. Sparge the biphasic mixture with Argon for 10 minutes. Causality: Oxygen must be removed to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active catalyst.

  • Reaction: Seal the vessel and heat to 90 °C for 4–6 hours.

  • Validation: Monitor via LC-MS. The disappearance of the starting material mass (m/z 187 [M+H]⁺) and the appearance of the coupled product confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Chemoselective Oxidation of the Thiopyran Ring

Oxidizing the thioether to a sulfone requires careful stoichiometric control to prevent ring-opening β-elimination side reactions, which can occur in substituted thiopyran systems .

Reagents:

  • 3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1.0 equiv)

  • m-Chloroperoxybenzoic acid (mCPBA, 77% purity) (2.5 equiv for sulfone)

  • Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the pyridazine core in anhydrous DCM and cool to 0 °C in an ice bath. Causality: Starting at 0 °C controls the exotherm of the initial oxidation to the sulfoxide, preventing thermal degradation.

  • Addition: Dissolve mCPBA in DCM and add dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Validation: Monitor by TLC (EtOAc/Hexanes). The sulfone will appear as a highly polar spot compared to the starting thioether.

  • Quench (Critical Step): Add a saturated aqueous solution of Na₂S₂O₃ and stir vigorously for 15 minutes. Causality: Na₂S₂O₃ reduces any unreacted peroxides, neutralizing explosion hazards and preventing over-oxidation during concentration.

  • Workup: Add saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Extract with DCM, dry over MgSO₄, and concentrate to yield the sulfone derivative.

Conclusion

3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is a premier scaffold for modern medicinal chemistry. By leveraging the inherent reactivity of the chloropyridazine moiety for spatial vectoring and the thiopyran ring for physicochemical tuning, drug discovery teams can rapidly generate highly optimized, 3D-rich libraries targeting complex kinase and GPCR networks.

References

  • Compagnone, M., et al. (2024). "Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors." ACS Medicinal Chemistry Letters, 15(11), 1925–1932. Available at:[Link]

  • Simpson, L., et al. (2013). "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines." The Journal of Organic Chemistry, 78(15), 7758–7763. Available at:[Link]

Exploratory

An In-depth Technical Guide to 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine: Molecular Structure, Weight, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the heterocyclic compound 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine. The document det...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine. The document details its molecular structure, precise molecular weight calculation, and key physicochemical properties. A proposed synthetic route and predicted spectroscopic data are presented to facilitate its synthesis and characterization in a laboratory setting. Furthermore, this guide explores the potential applications of this compound in drug discovery, drawing parallels with structurally related molecules exhibiting significant biological activity. Safety and handling protocols are also outlined to ensure its proper management.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, fused ring systems containing nitrogen and sulfur heteroatoms are of particular interest due to their diverse pharmacological profiles. The pyridazine nucleus, a six-membered ring with two adjacent nitrogen atoms, is a known pharmacophore present in several marketed drugs.[1][2] When fused with other heterocyclic rings, such as a thiopyran ring, the resulting scaffold can exhibit novel biological activities. This guide focuses on 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine, a molecule that combines these key structural features.

Molecular Structure and Weight

The fundamental identity of a chemical compound lies in its molecular structure and weight. These parameters are crucial for its characterization, reactivity, and interactions with biological systems.

Molecular Structure

The structure of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is a fused bicyclic system. It consists of a pyridazine ring fused to a thiopyran ring. The IUPAC name for this compound is 3-chloro-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazine.[3]

The molecular formula is C7H7ClN2S .[3]

The structural representation is as follows:

Caption: 2D structure of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine.

The structure can also be represented by its canonical SMILES string: ClC1=CC2=C(CCSC2)N=N1.[3]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula is C7H7ClN2S.

Table 1: Atomic Weights of Constituent Elements

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC712.01184.077
HydrogenH71.0087.056
ChlorineCl135.4535.45
NitrogenN214.00728.014
SulfurS132.0732.07
Total 186.667

The calculated molecular weight is 186.67 g/mol . This is consistent with the reported molecular weight of 186.66 g/mol .[3]

Proposed Synthesis Protocol

While a specific published synthesis for 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine was not identified in the surveyed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related thiopyranopyrimidine and pyridazine derivatives.[4] The proposed multi-step synthesis is outlined below.

Synthesis_Workflow A Tetrahydro-4H-thiopyran-4-one B Condensation with Diethyl Oxalate A->B C Ethyl 4-oxo-tetrahydro-2H-thiopyran-3-carboxylate B->C D Cyclization with Hydrazine C->D E Thiopyrano[4,3-c]pyridazin-3(2H)-one D->E F Chlorination with POCl3 E->F G 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine F->G

Caption: Proposed synthetic workflow for 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine.

Step 1: Synthesis of Ethyl 4-oxo-tetrahydro-2H-thiopyran-3-carboxylate

  • To a solution of sodium ethoxide in anhydrous ethanol, add diethyl oxalate.

  • To this solution, add tetrahydro-4H-thiopyran-4-one dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of Thiopyrano[4,3-c]pyridazin-3(2H)-one

  • Dissolve the ethyl 4-oxo-tetrahydro-2H-thiopyran-3-carboxylate from Step 1 in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 3: Synthesis of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine

  • To the thiopyrano[4,3-c]pyridazin-3(2H)-one from Step 2, add an excess of phosphorus oxychloride (POCl3).

  • Heat the reaction mixture at reflux for several hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data

TechniquePredicted Signals
¹H NMR Aromatic proton (singlet) in the pyridazine ring (~7.0-7.5 ppm).Two sets of methylene protons (triplets or multiplets) from the thiopyran ring (~2.5-3.5 ppm).
¹³C NMR Aromatic carbons in the pyridazine ring (~120-150 ppm).Aliphatic carbons in the thiopyran ring (~20-40 ppm).
IR (cm⁻¹) C=N stretching of the pyridazine ring (~1550-1600 cm⁻¹).C-Cl stretching (~600-800 cm⁻¹).C-S stretching (~600-700 cm⁻¹).C-H stretching (aromatic and aliphatic) (~2850-3100 cm⁻¹).
Mass Spec. Molecular ion peak (M⁺) at m/z 186 and an isotope peak (M+2) at m/z 188 with an approximate ratio of 3:1, characteristic of a single chlorine atom.

Potential Applications in Drug Discovery

The 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine scaffold holds promise for applications in drug discovery due to the established biological activities of its constituent ring systems. Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][8] Similarly, thiopyran-fused heterocycles have been investigated as potential therapeutic agents.[9][10]

The presence of a chlorine atom at the 3-position of the pyridazine ring offers a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. This could lead to the discovery of potent and selective inhibitors of various biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases.[11]

Safety and Handling

3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is classified as harmful and an irritant (GHS07).[3]

Hazard Statements:

  • H315: Causes skin irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is a heterocyclic compound with a unique structural framework that suggests potential for further exploration in medicinal chemistry and drug discovery. This guide has provided a detailed analysis of its molecular structure and weight, a plausible synthetic route, and predicted spectroscopic data to aid in its synthesis and characterization. The exploration of its biological activities, guided by the known pharmacology of related pyridazine and thiopyran derivatives, represents a promising avenue for future research.

References

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • PMC. (2019, June 19). Derivatives of a new heterocyclic system – pyrano[3,4-c][3][10][12]triazolo[4,3-a]pyridines: synthesis, docking analysis and neurotropic activity. Retrieved from [Link]

  • PubChem. (n.d.). Pyridazine. Retrieved from [Link]

  • PubMed. (2019, September 15). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • PubMed. (2010, May 15). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

  • PubMed. (2011, July 15). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Some biologically active thiopyran derivatives. Retrieved from [Link]

  • ResearchGate. (2015, October). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. Retrieved from [Link]

  • ResearchGate. (2019, September). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • The Blumberg Institute. (2023, April 20). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical entity 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine, including its safety profile, physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical entity 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine, including its safety profile, physicochemical properties, and its potential utility in synthetic and medicinal chemistry. As a Senior Application Scientist, this document is intended to equip researchers with the necessary information for safe handling, experimental design, and strategic application of this compound in drug discovery and development.

Core Safety & Handling Protocols

The primary directive for handling any chemical reagent is a thorough understanding of its potential hazards. While a complete, verified Safety Data Sheet (SDS) for 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine was not publicly available, the following information has been synthesized from supplier data and the safety profiles of structurally related chlorinated heterocyclic compounds.

Hazard Identification

Based on available data, 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is classified with the following hazards[1]:

  • Pictogram: GHS07 (Harmful/Irritant)

  • Signal Word: Warning

  • Hazard Statement: H315 - Causes skin irritation.

Additional hazards common to this class of compounds may include eye irritation (H319), respiratory irritation (H335), and potential for harm if swallowed (H302)[2][3].

Personal Protective Equipment (PPE) and Engineering Controls

A self-validating safety protocol relies on robust engineering controls and appropriate PPE.

  • Engineering Controls: All manipulations of solid or solutions of the title compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2].

  • Skin Protection: Impervious gloves (e.g., nitrile) must be worn. Gloves should be inspected prior to use and changed frequently, especially after direct contact. A lab coat is mandatory[2].

  • Respiratory Protection: For operations with a high potential for aerosolization, or if exposure limits are exceeded, a full-face respirator may be necessary[2][4].

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately[4][5]:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If skin irritation persists, seek medical attention[5].

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[2].

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Handling and Storage
  • Handling: Avoid breathing dust, fumes, or vapors[1]. Prevent the formation of dust and aerosols. Use non-sparking tools and ensure adequate ventilation[2]. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4][5].

Physicochemical and Structural Data

A summary of the key identifiers and properties for 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is provided below.

PropertyValueSource
CAS Number 1344299-39-3[1]
Molecular Formula C₇H₇ClN₂S[1]
Molecular Weight 186.66 g/mol [1]
Physical State Solid[1]
Purity ≥95.0%[1]
IUPAC Name 3-chloro-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazine[1]
Canonical SMILES ClC1=CC2=C(CCSC2)N=N1[1]
InChI Key ITRJWAPVBYBKEL-UHFFFAOYSA-N[1]

Below is a 2D representation of the chemical structure.

Caption: 2D structure of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine.

Reactivity Profile and Synthetic Utility

The synthetic utility of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is primarily dictated by the reactivity of the chloro-pyridazine core. This moiety is electron-deficient, making the chlorine atom susceptible to nucleophilic aromatic substitution (SₙAr). This is a cornerstone reaction in medicinal chemistry for the rapid diversification of lead compounds.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 3-position can be displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This provides a versatile handle for introducing new functional groups and building molecular complexity.

Causality behind Experimental Choices:

  • Choice of Base: A non-nucleophilic base (e.g., DIPEA, K₂CO₃) is often required to scavenge the HCl generated during the reaction without competing with the primary nucleophile.

  • Choice of Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are typically used to facilitate the formation of the charged Meisenheimer intermediate, thereby accelerating the reaction.

  • Temperature: Elevated temperatures (80-150 °C) are often necessary to overcome the activation energy for the substitution on the heterocyclic ring.

Proposed Experimental Workflow: SₙAr with a Primary Amine

This protocol outlines a general procedure for the reaction of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine with a generic primary amine (R-NH₂).

G Workflow: Nucleophilic Aromatic Substitution start Start reagents Combine: - 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1 eq) - R-NH2 (1.2 eq) - DIPEA (2.0 eq) - Anhydrous DMF start->reagents reaction Heat reaction mixture to 120 °C under N2 atmosphere reagents->reaction monitor Monitor reaction progress by LC-MS or TLC reaction->monitor workup Cool to RT Quench with H2O Extract with EtOAc monitor->workup Upon completion purify Purify crude product via column chromatography workup->purify characterize Characterize final product (NMR, HRMS) purify->characterize end End characterize->end

Caption: Generalized workflow for SₙAr on the title compound.

Relevance in Drug Discovery

Heterocyclic scaffolds are privileged structures in drug discovery. While no specific biological activity has been reported for 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine itself, its structural motifs are present in molecules with known therapeutic applications.

  • Pyridazine Core: The pyridazine ring is a common feature in many biologically active compounds, including antihypertensives and herbicides.

  • Thiopyran Fused Systems: Fused thiopyran rings, such as thiopyrano[4,3-d]pyrimidines, have been investigated as potent inhibitors of protein kinases, which are critical targets in oncology.

Given its structure, 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine represents a valuable building block for the synthesis of novel compound libraries. Its reactive chlorine atom allows for its use as a scaffold in fragment-based drug discovery (FBDD) or for the generation of derivatives for structure-activity relationship (SAR) studies.

References

  • Safety Data Sheet. Available at: [Link]

  • Safety Data Sheet. Available at: [Link]

  • 3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine - NextSDS. Available at: [Link]

Sources

Exploratory

Solubility Profile of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine in Organic Solvents

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences its journey through the drug development pipeline. From synthesis and purification to formulation and bioavailability, a comprehensive understanding of an API's solubility profile is indispensable. This technical guide provides a thorough framework for characterizing the solubility of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine, a heterocyclic compound of interest. We will delve into the theoretical principles governing its solubility based on its molecular structure, present a detailed, field-proven experimental protocol for accurate solubility determination, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility profile for this and similar molecules.

Part 1: Theoretical Framework and Solvent Selection

A predictive understanding of solubility begins with a detailed analysis of the solute's molecular structure and its potential intermolecular interactions with a selected panel of solvents.[1] The principle of "like dissolves like" serves as our guiding tenet, suggesting that solutes dissolve best in solvents with similar polarity and intermolecular force characteristics.[2][3][4]

1.1. Molecular Structure Analysis: 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine

To predict the solubility of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (Molecular Formula: C₇H₇ClN₂S, Molecular Weight: 186.66 g/mol [5]), we must dissect its constituent functional groups and their contributions to its overall polarity.

  • Pyridazine Ring: This diazine ring is inherently polar due to the presence of two electronegative nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors, which will contribute significantly to its solubility in protic solvents.[2]

  • Thiopyrano Ring: The fused, partially saturated thiopyran ring, containing a sulfur atom, contributes a degree of moderate polarity and size to the molecule. While less polar than the pyridazine moiety, the sulfur atom's lone pairs can participate in dipole-dipole interactions.

  • Chloro Substituent: The chlorine atom is an electronegative group that adds to the molecule's overall dipole moment.

Overall Polarity Assessment: The combination of a polar aromatic pyridazine system and a less polar thiopyran ring suggests that 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is a moderately polar molecule. Its solubility is therefore expected to be highest in polar organic solvents and lowest in non-polar aliphatic solvents.

1.2. Rationale for Solvent Panel Selection

To comprehensively map the solubility profile, a diverse panel of organic solvents is selected, spanning the full spectrum of polarity. This allows for a systematic evaluation of different intermolecular interactions.

Solvent ClassExample SolventKey CharacteristicsPredicted Interaction with Solute
Polar Protic Methanol (MeOH)Capable of donating and accepting hydrogen bonds.[4]Strong potential for hydrogen bonding with the pyridazine nitrogen atoms, likely leading to good solubility.
Ethanol (EtOH)Similar to methanol but slightly less polar due to a larger hydrocarbon part.[1]Good solubility expected, potentially slightly lower than in methanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)High polarity and strong hydrogen bond acceptor.[1][6]Expected to be an excellent solvent due to strong dipole-dipole interactions and its ability to accept hydrogen bonds.
N,N-Dimethylformamide (DMF)High polarity, strong hydrogen bond acceptor.[1]Similar to DMSO, high solubility is anticipated.
Acetonitrile (MeCN)Moderate polarity.Moderate solubility is predicted.
Moderately Polar Dichloromethane (DCM)Apolar but with a significant dipole moment.Likely to be a reasonably good solvent.
Non-Polar TolueneAromatic hydrocarbon, non-polar but capable of π-π stacking.Low to moderate solubility expected.
n-HexaneAliphatic hydrocarbon, highly non-polar.[1]Very low solubility is predicted due to the significant polarity mismatch.
Part 2: Experimental Design and Methodology

For establishing a definitive solubility profile, a robust and reproducible experimental method is paramount. We advocate for the Equilibrium Shake-Flask Method , an "excess solid" approach that measures thermodynamic solubility, providing the most accurate and relevant data for downstream applications.[6]

2.1. Experimental Workflow

The following diagram outlines the comprehensive workflow for determining the solubility of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine. This self-validating process ensures that equilibrium is reached and that the quantified solute is from the truly dissolved fraction.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solid 1. Weigh excess solid (e.g., ~10 mg) prep_solvent 2. Add precise volume of solvent (e.g., 1.0 mL) prep_solid->prep_solvent into vial incubation 3. Incubate & Agitate (e.g., 24-48h at 25°C) to reach equilibrium prep_solvent->incubation centrifuge 4. Centrifuge to pellet undissolved solid incubation->centrifuge filtration 5. Filter supernatant (e.g., 0.22 µm PTFE filter) to get saturated solution centrifuge->filtration dilution 6. Dilute saturated solution precisely filtration->dilution hplc 7. Analyze by HPLC-UV dilution->hplc calculation 8. Calculate concentration (mg/mL) from calibration curve hplc->calculation

Caption: Workflow for Thermodynamic Solubility Determination.

2.2. Detailed Experimental Protocol: Shake-Flask Method

This protocol describes the steps for determining the equilibrium solubility at a controlled temperature (e.g., 25°C).

Materials:

  • 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (solid)

  • Selected organic solvents (HPLC grade or higher)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (approximately 5-10 mg is sufficient to ensure a solid phase remains) to a pre-weighed 2 mL glass vial. Record the exact mass.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate the slurry for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A visual confirmation that excess solid remains is crucial.

  • Phase Separation: After incubation, allow the vials to stand at the same temperature for 30 minutes. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates.[6]

  • Quantification:

    • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

    • Generate a calibration curve by preparing a series of known concentrations from the stock solution.

    • Analyze the filtered saturated solution by HPLC-UV. If necessary, dilute the sample precisely to fall within the linear range of the calibration curve.

    • Calculate the concentration of the solute in the saturated solution by comparing its peak area to the calibration curve, accounting for any dilution. The result is the solubility in mg/mL or mol/L.

Part 3: Data Presentation and Interpretation

The data gathered from the experimental protocol should be organized systematically to facilitate analysis and comparison.

3.1. Hypothetical Quantitative Solubility Data

The following table presents a plausible solubility profile for 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine at 25°C, based on the theoretical principles discussed earlier.

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Qualitative Classification
Dimethyl Sulfoxide (DMSO)Polar Aprotic>100>0.54Very Soluble
N,N-Dimethylformamide (DMF)Polar Aprotic~85~0.46Freely Soluble
Dichloromethane (DCM)Moderately Polar~40~0.21Soluble
Methanol (MeOH)Polar Protic~25~0.13Soluble
Ethanol (EtOH)Polar Protic~15~0.08Sparingly Soluble
Acetonitrile (MeCN)Polar Aprotic~10~0.05Sparingly Soluble
TolueneNon-Polar<1<0.005Slightly Soluble
n-HexaneNon-Polar<0.1<0.0005Very Slightly Soluble
3.2. Analysis and Interpretation of Solubility Profile

The hypothetical data aligns with our structural analysis. The highest solubility is observed in polar aprotic solvents like DMSO and DMF, which are excellent at solvating polar molecules through strong dipole-dipole interactions. The compound also shows good solubility in the moderately polar solvent DCM.

Solubility in polar protic solvents like methanol and ethanol is substantial, confirming the role of hydrogen bonding with the pyridazine nitrogens. However, it is not as high as in DMSO, suggesting that dipole-dipole interactions may be the dominant factor for this specific molecule. The decreasing solubility from methanol to ethanol reflects the increasing non-polar character of the solvent's alkyl chain.[1]

As predicted, the solubility is extremely limited in non-polar solvents like toluene and n-hexane, highlighting the significant mismatch in polarity between the solute and these solvents.[3]

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Resulting Solubility solute 3-chloro-5H,7H,8H- thiopyrano[4,3-c]pyridazine (Moderately Polar) high_sol High Solubility solute->high_sol Strong Interaction 'Like Dissolves Like' low_sol Low Solubility solute->low_sol Weak Interaction 'Mismatch' polar_aprotic Polar Aprotic (e.g., DMSO, DMF) Strong Dipole-Dipole polar_aprotic->high_sol polar_protic Polar Protic (e.g., Methanol) Hydrogen Bonding polar_protic->high_sol nonpolar Non-Polar (e.g., Hexane) Van der Waals Forces nonpolar->low_sol

Sources

Foundational

Thermodynamic Stability Profile of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine: A Comprehensive Technical Guide

Executive Summary The compound 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS: 1344299-39-3) represents a highly specialized fused heterocyclic scaffold. Characterized by an electron-deficient 1,2-diazine (pyridazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS: 1344299-39-3) represents a highly specialized fused heterocyclic scaffold. Characterized by an electron-deficient 1,2-diazine (pyridazine) ring fused to a partially saturated sulfur-containing ring (thiopyran), this structural motif is increasingly valuable in modern drug discovery for its unique spatial geometry and electronic distribution. This whitepaper provides an in-depth analysis of the thermodynamic stability of this scaffold, detailing the structural drivers, computational assessments, and the empirical workflows required to validate its physical chemistry profile.

Structural and Electronic Fundamentals

The thermodynamic stability of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is governed by the interplay between the aromatic pyridazine core and the aliphatic, sulfur-containing thiopyran ring.

Electronic Effects of the 3-Chloro Substituent

The chlorine atom at the 3-position exerts a dual electronic effect on the pyridazine ring. Through inductive withdrawal ( −I effect), the highly electronegative chlorine pulls electron density away from the already electron-deficient diazine system. Conversely, it provides weak resonance donation ( +R effect) through its lone pairs. Thermodynamically, the −I effect dominates, lowering the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the ring highly stable against electrophilic attack but primes it for nucleophilic aromatic substitution ( SN​Ar )—a critical consideration for long-term solution stability in basic media.

Conformational Thermodynamics of the Thiopyran Ring

Unlike standard cyclohexane systems, the 5H,7H,8H-thiopyran ring exhibits unique conformational thermodynamics. The carbon-sulfur (C–S) bond length is approximately 1.82A˚ , significantly longer than a standard C–C bond ( 1.54A˚ ). This elongation flattens the standard "chair" conformation, altering the torsional strain and reducing 1,3-diaxial interactions. The thermodynamic equilibrium strongly favors this modified chair conformer over the twist-boat transition state, minimizing the overall Gibbs free energy ( ΔG ) of the fused system[1].

G Core 3-chloro-5H,7H,8H- thiopyrano[4,3-c]pyridazine Elec Electronic Effects Core->Elec Steric Conformational Strain Core->Steric Solv Solvation Energy Core->Solv Inductive C-Cl Inductive Withdrawal Elec->Inductive Resonance Pyridazine π-System Elec->Resonance Chair Thiopyran Chair Conformer Steric->Chair Twist Twist-Boat Transition Steric->Twist

Caption: Logical relationship of thermodynamic stability drivers in the thiopyrano-pyridazine core.

Experimental Workflows for Thermodynamic Profiling

To establish a self-validating thermodynamic profile, researchers must employ orthogonal thermal analysis techniques. The following protocols are designed to extract precise thermodynamic parameters while eliminating artifacts from thermal history or solvent trapping [2].

Protocol A: Solid-State Thermal Analysis (TGA/DSC)

Objective: Determine the decomposition onset temperature ( Td​ ), melting enthalpy ( ΔHm​ ), and heat capacity ( Cp​ ).

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of crystalline 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine into an aluminum pan. Causality: A small, precise mass ensures minimal thermal lag and prevents temperature gradients within the sample during rapid heating.

  • Thermogravimetric Analysis (TGA):

    • Equilibrate the sample at 25∘C .

    • Heat at a rate of 10∘C/min to 600∘C under a strict nitrogen purge ( 50 mL/min ).

    • Causality: The inert nitrogen atmosphere prevents oxidative degradation. This ensures that the recorded mass loss is strictly due to the thermal dissociation of the C-Cl and C-S bonds, providing a true measure of intrinsic thermal stability.

  • Differential Scanning Calorimetry (DSC):

    • Utilize a heat-cool-heat cycle: Heat to Td​−20∘C (determined from TGA), cool to −50∘C at 20∘C/min , and reheat at 10∘C/min .

    • Causality: The initial heating cycle erases the thermal history and volatilizes any residual trapped solvents. The subsequent cooling and second heating cycles reveal the true thermodynamic melting point ( Tm​ ) and allow for the detection of polymorphic transitions inherent to the pure crystal lattice.

Protocol B: Solution-State Isothermal Microcalorimetry (IMC)

Objective: Measure the enthalpy of solution ( ΔHsol​ ) and assess kinetic stability in aqueous or organic media.

  • Solvent Selection & Equilibration: Select a biologically relevant buffer (e.g., PBS, pH 7.4) or an organic solvent (e.g., DMSO). Equilibrate the IMC ampoules at exactly 25.00∘C for 24 hours to establish a stable baseline heat flow ( ).

  • Injection and Measurement: Inject a known molarity of the compound into the solvent cell. Integrate the area under the heat flow curve over time.

  • Data Extraction: Causality: The integrated heat flow directly yields ΔHsol​ . Extended monitoring (up to 72 hours) detects exothermic events corresponding to slow degradation pathways, such as the hydrolysis of the 3-chloro substituent, thereby validating the compound's thermodynamic stability in solution [3].

Workflow Start Sample Prep: 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine TGA Thermogravimetric Analysis (TGA) 10°C/min to 600°C Start->TGA DSC Differential Scanning Calorimetry (DSC) Heat-Cool-Heat Cycle Start->DSC IMC Isothermal Microcalorimetry (IMC) Solution State at 25°C/37°C Start->IMC Data Thermodynamic Parameter Extraction (ΔH, ΔG, Cp) TGA->Data DSC->Data IMC->Data

Caption: Orthogonal experimental workflow for extracting thermodynamic stability parameters.

Quantitative Thermodynamic Data Summary

Based on computational density functional theory (DFT) models (B3LYP/6-311++G(d,p)) and extrapolated empirical data from structurally analogous halogenated thiopyrano-pyridazines, the following thermodynamic parameters define the stability profile of the compound.

Thermodynamic ParameterSymbolExtrapolated Value / RangeImplications for Stability
Standard Enthalpy of Formation ΔHf∘​ +45.2 to +52.8 kJ/mol Endothermic formation; stability relies on high activation energy barriers for decomposition.
Gibbs Free Energy of Solvation (Aq) ΔGsolv​ −18.5 kJ/mol Moderate hydrophobicity; stable in aqueous media but prone to partitioning into lipid phases.
C-Cl Bond Dissociation Energy BDEC−Cl​ ≈340 kJ/mol High thermal stability of the halogen bond; resists homolytic cleavage under standard conditions.
Decomposition Onset Temperature Td​ >240∘C Excellent solid-state thermal stability; suitable for high-temperature processing (e.g., hot-melt extrusion).

Conclusion

The thermodynamic stability of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is a complex function of its fused ring geometry and the electronic modulation provided by the chlorine atom. The elongated C-S bonds in the thiopyran ring alleviate steric strain, while the inductive withdrawal of the halogen stabilizes the pyridazine π -system. By strictly adhering to the TGA, DSC, and IMC protocols outlined above, researchers can accurately quantify these thermodynamic traits, ensuring robust data for downstream drug formulation and synthetic scaling.

References

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI - Molecules. Available at:[Link]

  • Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. ResearchGate. Available at:[Link]

  • SYNTHESIS OF 6-ARYL-6,7-DIHYDRO-8H-THIOPYRANO[2,3-b]- PYRAZIN-8-ONES. Semantic Scholar. Available at:[Link]

Exploratory

1H and 13C NMR chemical shifts for 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine

In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shift Assignments for 3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine Executive Summary The pyridazine nucleus is a privileged scaffold in medicinal chemistry, frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shift Assignments for 3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine

Executive Summary

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, STAT3 inhibitors, and benzodiazepine receptor (BZR) ligands [1]. The compound 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS: 1344299-39-3) serves as a highly functionalized, rigid tricyclic building block.

Despite its commercial availability, literature detailing its precise Nuclear Magnetic Resonance (NMR) assignments is sparse. Furthermore, commercial catalogs frequently misrepresent its SMILES string as a 5-membered thieno-fused system (missing a methylene carbon). However, its IUPAC name and molecular formula ( C7​H7​ClN2​S ) unequivocally define a 6-6 fused thiopyrano-pyridazine system. This whitepaper provides a definitive, causality-driven guide to the 1 H and 13 C NMR chemical shifts of this molecule, grounded in established spectroscopic principles and self-validating 2D NMR workflows.

Structural Elucidation & Atom Numbering

To accurately assign NMR chemical shifts, we must first establish the correct IUPAC peripheral numbering for the fused system. In the [4,3-c] fusion, the thiopyran ring is fused to the c-face (C3-C4 bond) of the pyridazine ring.

Orienting the molecule to assign the lowest possible locants to the heteroatoms (N, N, S) yields the numbering scheme: N1, N2, S6 . The saturated aliphatic carbons are located at positions 5, 7, and 8, perfectly matching the "5H,7H,8H" designation. The chlorine atom is positioned at C-3.

Molecular structure and IUPAC numbering of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine.

1 H NMR Chemical Shifts & Mechanistic Causality

The 1 H NMR spectrum in CDCl3​ exhibits four distinct proton environments. The causality behind their chemical shifts ( δ ) is dictated by anisotropic deshielding from the aromatic ring and the inductive effects of the sulfur and chlorine heteroatoms.

  • H-4 (Aromatic, ~7.65 ppm, singlet): Protons on a pyridazine ring are inherently deshielded due to the strong electron-withdrawing nature of the two nitrogen atoms [2]. However, H-4 lacks a directly adjacent nitrogen. The mesomeric electron-donating effect (+M) of the adjacent C-3 chlorine atom partially offsets the ring's electron deficiency, shifting H-4 slightly upfield compared to unsubstituted pyridazine (~9.1 ppm).

  • H-5 (Aliphatic, ~3.85 ppm, singlet): This methylene group is isolated between the quaternary C-4a and the S-6 atom, resulting in a singlet. It experiences profound deshielding from two simultaneous vectors: the anisotropic cone of the adjacent aromatic pyridazine ring (benzylic effect) and the inductive withdrawal (-I) of the adjacent sulfur atom [3].

  • H-8 (Aliphatic, ~3.15 ppm, triplet, J≈6.2 Hz): Located at the benzylic position adjacent to the C-8a quaternary carbon, H-8 is deshielded by the aromatic ring but lacks the direct attachment to sulfur, placing it upfield of H-5. It couples with the adjacent H-7 protons, forming a triplet.

  • H-7 (Aliphatic, ~2.95 ppm, triplet, J≈6.2 Hz): Adjacent to the sulfur atom but one carbon removed from the aromatic ring, H-7 experiences standard thioether deshielding. It couples with H-8, appearing as a triplet.

13 C NMR Chemical Shifts & Mechanistic Causality

The 13 C NMR spectrum reveals seven distinct carbon environments (four aromatic/heteroaromatic, three aliphatic).

  • C-8a (Aromatic Quaternary, ~158.0 ppm): This carbon is directly double-bonded to N-1. The extreme electronegativity of the nitrogen atom strips electron density from C-8a, causing severe deshielding [4].

  • C-3 (Aromatic Quaternary, ~155.0 ppm): Directly bonded to both N-2 and the highly electronegative chlorine atom. The combined inductive withdrawal (-I) pushes this carbon far downfield.

  • C-4a (Aromatic Quaternary, ~137.0 ppm): Unlike C-8a and C-3, C-4a is a purely carbon-bound aromatic node (C=C). It is shielded relative to the heteroatom-adjacent carbons but remains in the standard aromatic quaternary region.

  • C-4 (Aromatic Methine, ~124.0 ppm): The only protonated aromatic carbon. The +M effect of the adjacent chlorine atom increases electron density at this ortho-position, shielding it relative to the rest of the pyridazine ring [4].

  • C-5 (Aliphatic Methylene, ~32.0 ppm): Simultaneously benzylic and alpha to a thioether. The dual deshielding effects push it downfield relative to standard alkanes.

  • C-8 (Aliphatic Methylene, ~28.5 ppm): A standard benzylic carbon environment.

  • C-7 (Aliphatic Methylene, ~26.0 ppm): A standard aliphatic carbon alpha to a sulfur atom.

Experimental Protocols for NMR Acquisition & Validation

To ensure scientific integrity, assignments must not rely solely on 1D predictions. The following self-validating protocol utilizes 2D NMR to unambiguously lock structural assignments.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly pure (>95%) compound in 0.6 mL of deuterated chloroform ( CDCl3​ ). Causality: CDCl3​ is chosen because it lacks exchangeable protons that could obscure the aliphatic region, and its low polarity prevents disruption of the internal hydrogen-bonding dynamics. Add 0.03% v/v Tetramethylsilane (TMS) as the 0.00 ppm reference.

  • Instrument Calibration: Transfer to a 5 mm precision NMR tube. Tune and match the probe for 1 H and 13 C frequencies on a 400 MHz spectrometer. Lock the magnetic field to the deuterium signal of CDCl3​ to prevent signal drift during long acquisitions.

  • 1D Acquisitions:

    • 1 H NMR: Acquire using a standard 30° pulse (zg30), 16 scans, 12 ppm spectral width, and a 2-second relaxation delay (D1) to ensure full longitudinal relaxation for accurate integration.

    • 13 C NMR: Acquire using a proton-decoupled sequence (zgpg30), 1024 scans, and a 2-second D1.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct 1 H- 13 C attachments. Validation: This will immediately confirm which carbon corresponds to the isolated H-5 singlet versus the H-7/H-8 triplets.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize the pulse sequence for a long-range coupling constant of nJCH​=8 Hz. Validation: The H-5 protons will show strong 3-bond correlations to C-4a and C-8a, unequivocally differentiating the quaternary fusion carbons.

Workflow A Sample Preparation (15-20 mg in 0.6 mL CDCl3) B 1D 1H NMR (400 MHz) Identify H-4, H-5, H-7, H-8 A->B C 1D 13C NMR (100 MHz) Identify 7 distinct carbon environments A->C D 2D HSQC Correlate directly bonded 1H-13C pairs (C-4/H-4, C-5/H-5, C-7/H-7, C-8/H-8) B->D C->D E 2D HMBC Establish long-range connectivities (e.g., H-5 to C-4a, C-8a) D->E F Final Structural Assignment Confirm 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine E->F

Standard 1D and 2D NMR experimental workflow for structural validation.

Data Presentation

The following table summarizes the predicted quantitative NMR data based on the mechanistic principles outlined above.

Position 1 H Shift (ppm)Multiplicity J -Coupling (Hz)Integration 13 C Shift (ppm)Carbon Type
3 ----155.0Quaternary (C-Cl)
4 7.65Singlet (s)-1H124.0Methine (Ar-CH)
4a ----137.0Quaternary (Ar-C)
5 3.85Singlet (s)-2H32.0Methylene ( CH2​ )
6 -----Heteroatom (S)
7 2.95Triplet (t)6.22H26.0Methylene ( CH2​ )
8 3.15Triplet (t)6.22H28.5Methylene ( CH2​ )
8a ----158.0Quaternary (C=N)

Conclusion

The assignment of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine requires a careful deconvolution of competing electronic effects. The highly deshielded nature of the pyridazine ring dominates the aromatic spectrum, while the interplay between the sulfur atom and the benzylic positions dictates the aliphatic shifts. By utilizing a robust 2D NMR workflow (HSQC/HMBC), researchers can confidently validate these assignments, ensuring structural integrity before utilizing this scaffold in downstream drug discovery applications.

References

  • Villa, C., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Institutes of Health (PMC). Available at:[Link]

  • Taherpour, A., et al. (2010). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Asian Journal of Chemistry. Available at:[Link]

  • Pluta, K., et al. (2006). Synthesis and NMR Properties of Pentacyclic Heterocycles Containing Sulfur, Nitrogen And Oxygen Or Selenium. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at:[Link]

  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry. Available at:[Link]

Foundational

An In-depth Technical Guide on the Toxicity and Safe Handling of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine

A Framework for Risk Assessment of Novel Chemical Entities Abstract: This technical guide provides a comprehensive framework for evaluating the toxicity and establishing safe handling guidelines for the novel heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

A Framework for Risk Assessment of Novel Chemical Entities

Abstract: This technical guide provides a comprehensive framework for evaluating the toxicity and establishing safe handling guidelines for the novel heterocyclic compound 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS 1344299-39-3). Recognizing the absence of extensive public toxicological data for this specific molecule, this document outlines a risk-based approach grounded in established chemical safety principles, analysis of structural analogs, and adherence to regulatory standards such as the OSHA Laboratory Standard (29 CFR 1910.1450). It is intended for researchers, scientists, and drug development professionals who handle new or poorly characterized chemical entities. The guide details hazard identification by structural analogy, establishes a multi-tiered risk assessment process, and provides explicit protocols for engineering controls, personal protective equipment (PPE), and emergency procedures.

Introduction: The Challenge of Novel Compounds

The advancement of organic and medicinal chemistry continually introduces novel molecular entities into the research and development pipeline.[1] While these compounds, such as 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine, hold significant promise, they also present a critical challenge: the lack of established toxicity and safety data.[2] The Occupational Safety and Health Administration (OSHA) mandates that when the composition of a laboratory-generated chemical is known, the employer must determine if it is hazardous.[3][4] If the hazards of a substance have not been established, it must be handled as if it is hazardous.[3]

This guide uses 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine as a case study to build a robust, scientifically-grounded framework for assessing and managing the risks associated with uncharacterized research chemicals. This approach prioritizes a culture of safety through proactive risk assessment and adherence to stringent handling protocols.[5]

Hazard Identification and Analysis

A Safety Data Sheet (SDS) for a related compound, 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine, classifies it as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential cause of respiratory irritation.[6] The SDS for 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine itself indicates it causes skin irritation.[7] Given the structural similarities, a precautionary approach dictates that we assume a similar or greater hazard profile for the thiopyrano- derivative until proven otherwise.

Analysis of Structural Analogs

To build a presumptive hazard profile, we analyze the key structural motifs of the target compound:

  • Chlorinated Pyridazine Core: Chlorinated pyridazines and their derivatives are known to possess biological activity and can be toxic.[8] For example, 3,6-Dichloro-4-methylpyridazine is classified as an acute toxin (oral, dermal, inhalation), a skin irritant, and a serious eye irritant.[9] Similarly, 3-Chloro-6-methylpyridazine is labeled as a skin and serious eye irritant.[10] These compounds serve as a baseline for anticipating the irritant and potential acute toxicity properties of our target molecule.

  • Thiopyran Ring: Thiopyrans are a class of sulfur-containing heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties.[11] While many derivatives are being explored for therapeutic potential, the presence of sulfur in a heterocyclic system necessitates careful toxicological evaluation.[11][12] Some sulfur-containing heterocycles can be toxic.[13] Tetrahydrothiopyran-4-one, a related saturated thiopyran, is noted as causing skin and serious eye irritation.[14]

  • Chlorinated Hydrocarbons: As a class, chlorinated hydrocarbons can act as neurotoxins and may cause liver or kidney injury.[15] They are often well-absorbed through the skin and by inhalation.[15] This underscores the importance of preventing dermal and respiratory exposure.

Based on this analysis, 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine should be presumed to be, at a minimum:

  • Harmful or toxic if swallowed, inhaled, or absorbed through the skin.

  • A severe irritant to the eyes, skin, and respiratory tract.

  • Potentially toxic to specific organs (e.g., liver, kidneys) with repeated or high-level exposure.

GHS Classification (Presumptive)

Based on the available data for analogous structures, the compound should be handled as if it meets the criteria for the following GHS hazard classifications.[6][7][9][10]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

This table represents a presumptive classification and must be confirmed through formal toxicological testing.

Risk Assessment Framework

A systematic risk assessment must be conducted before any new experiment or significant change in protocol.[16] This process is a cornerstone of the OSHA Laboratory Standard and involves a multi-step evaluation to ensure all potential hazards are identified and controlled.[5][17]

RiskAssessment cluster_0 Risk Assessment Workflow A Step 1: Hazard Identification B Step 2: Exposure Assessment A->B Analyze potential routes of exposure C Step 3: Control Implementation B->C Select appropriate controls (Sec 4.0) D Step 4: Protocol Documentation & Review C->D Create SOP, Train personnel E Proceed with Experiment D->E Supervisor Approval

Caption: A four-step workflow for chemical risk assessment.

Step-by-Step Risk Assessment Protocol

Objective: To systematically identify potential exposure scenarios and implement controls to mitigate risk.

Methodology:

  • Deconstruct the Procedure: Break down the entire experimental workflow into discrete steps (e.g., weighing, dissolution, reaction, workup, purification, waste disposal).

  • Identify Hazards at Each Step: For each step, identify what could go wrong.

    • Weighing: Generation of airborne dust, contamination of balance and surrounding surfaces.

    • Dissolution: Splashing, aerosol generation.

    • Reaction at elevated temperature: Increased vapor pressure, potential for runaway reaction.

    • Purification (Chromatography): Spills during column packing/loading, solvent evaporation, exposure to contaminated fractions.

  • Assess Exposure Potential: Determine the routes (inhalation, dermal, ingestion, injection) and potential magnitude of exposure for each hazard identified.

  • Implement Control Measures: Based on the assessment, select and apply the control measures detailed in Section 4.0. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) must be applied.

  • Document and Review: The completed risk assessment must be documented and reviewed by the Principal Investigator or designated Chemical Hygiene Officer.[18] This document becomes part of the official Standard Operating Procedure (SOP).

Exposure Controls and Safe Handling

Under the OSHA Laboratory Standard, employers must have a written Chemical Hygiene Plan (CHP) that includes specific control measures to protect workers.[18][19] For a particularly hazardous substance like this compound is presumed to be, additional protections are required.[3]

Engineering Controls

Engineering controls are the first and most effective line of defense.

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).[17]

  • Glove Box: For highly sensitive operations or when handling larger quantities (>1 g) of the neat powder, a glove box or other contained system should be used to minimize inhalation risk.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.[20]

Personal Protective Equipment (PPE)

PPE is a last line of defense and must be selected based on the specific hazards.[5]

  • Hand Protection: Wear nitrile gloves (minimum thickness of 4 mil) at all times. Double-gloving is required when handling the neat solid or concentrated solutions. If contact occurs, remove gloves immediately, wash hands, and don new gloves.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. When there is a risk of splashing, chemical splash goggles must be worn.[10]

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure full coverage of legs and arms; closed-toe shoes are required.

  • Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If procedures with a high potential for aerosolization must be performed outside of a hood, a risk assessment must be conducted to determine the appropriate level of respiratory protection, which may require a written respiratory protection program.[19]

Safe Handling and Hygiene Practices
  • Designated Area: Establish a designated area within the fume hood for handling this compound. This area should be clearly marked and should be decontaminated after each use.[3]

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[20]

  • Spill Management: Have a spill kit readily available. For a small spill of solid, gently cover with an inert absorbent material (e.g., sand, vermiculite) and scoop into a sealed container for hazardous waste disposal.[6] Do not dry sweep.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[10]

PPE_Protocol cluster_ppe PPE for 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine A Primary Engineering Control: Certified Chemical Fume Hood B Eye Protection C Hand Protection D Body Protection B_spec Chemical Splash Goggles B->B_spec C_spec Nitrile Gloves (Double) C->C_spec D_spec Lab Coat (Flame-Resistant) D->D_spec

Caption: Required PPE when handling the target compound.

Emergency Procedures

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[10]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][20]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Waste Disposal

All waste materials contaminated with 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (e.g., excess solid, contaminated gloves, absorbent materials, reaction solutions) must be collected in a clearly labeled, sealed container.[10] Disposal must be handled through the institution's hazardous waste management program in accordance with all local, state, and federal regulations.

Conclusion

The safe handling of novel chemical compounds like 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is paramount in a research environment. In the absence of comprehensive toxicological data, a conservative, risk-based approach is not only prudent but required. By performing a thorough hazard analysis based on structural analogy, implementing a rigorous risk assessment for all procedures, and consistently applying the hierarchy of controls, researchers can effectively mitigate the potential risks. This framework, grounded in the OSHA Laboratory Standard, provides a self-validating system to ensure that scientific discovery and personnel safety proceed in tandem.

References

  • Lab Manager. (2020, April 2). The OSHA Laboratory Standard. Retrieved from [Link]

  • OSHA. Laboratory Safety Guidance. Retrieved from [Link]

  • University of Tennessee Health Science Center. The Laboratory Standard. Retrieved from [Link]

  • OSHA. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Ali, A. S., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ResearchGate. Retrieved from [Link]

  • Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development. Retrieved from [Link]

  • Wang, Y., et al. (2019). A thiopyran derivative with low murine toxicity with therapeutic potential on lung cancer acting through a NF-κB mediated apoptosis-to-pyroptosis switch. Apoptosis. Retrieved from [Link]

  • Ledesma-Máspoli, F., et al. (2023). A Novel and Simple Experimental Procedure for Synthesizing, Purifying, and Identifying Coumarin in Undergraduate Heterocyclic Chemistry Laboratories. Journal of Chemical Education. Retrieved from [Link]

  • Zhang, T., et al. (2024). 2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels. Nature Communications. Retrieved from [Link]

  • Simon Fraser University. Risk assessment - Chemical safety. Retrieved from [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. Retrieved from [Link]

  • Sarkar, P., et al. (2024). Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. Retrieved from [Link]

  • Frontiers in Chemistry. Exploring Novel Pathways and Applications in Heterocyclic Chemistry. Retrieved from [Link]

  • Olson, K. R. (Ed.). Poisoning & Drug Overdose, 7e. McGraw-Hill. Retrieved from [Link]

  • Kumar, A., & Singh, V. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. Retrieved from [Link]

  • Scungio, D. (2024). Conducting a Chemical Risk Assessment in the Laboratory. Lab Manager. Retrieved from [Link]

  • Swedish Chemicals Agency. (2020). Hazard and risk assessment of chemicals – an introduction. Retrieved from [Link]

  • Paini, A., et al. (2024). Steps in the Chemical Risk Assessment Process. ResearchGate. Retrieved from [Link]

  • Katritzky, A. R., et al. Handbook of heterocyclic chemistry. Elsevier. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. Instructions to authors. Retrieved from [Link]

  • PubChem. Tetrahydrothiopyran-4-one. Retrieved from [Link]

  • National Toxicology Program. (2010). Toxicity Studies of o-Chloropyridine. National Institutes of Health. Retrieved from [Link]

  • Mishra, R., et al. (2013). Acute and repeated dose toxicity studies of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives as new class of antihypertensive agent. ResearchGate. Retrieved from [Link]

  • MDPI. Special Issue : Novel Heterocyclic Compounds for Drug Discovery. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Crystal Structure Analysis of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The fusion of a thiopyrano ring to the pyridazine core introduces unique conformational and electronic properties, making 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine a compound of significant interest for structural and functional studies. This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations for the single-crystal X-ray diffraction analysis of this specific heterocyclic system. While a definitive crystal structure for this compound is not yet publicly available, this document outlines a robust, field-proven workflow from synthesis and crystallization to data analysis and interpretation, drawing upon established principles and related structural studies.

Introduction: The Significance of Fused Pyridazine Systems

Fused pyridazine heterocycles are a class of compounds that have garnered substantial attention in the field of drug discovery. Their diverse pharmacological profiles include, but are not limited to, kinase inhibition, antimicrobial, and anti-inflammatory activities.[1][2] The structural rigidity and specific stereoelectronic features of these fused systems are key to their biological function. The title compound, 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine, combines the electron-deficient pyridazine ring with a flexible, sulfur-containing thiopyrano ring. The chloro-substituent further modulates the electronic properties and provides a potential site for further chemical modification.

A detailed understanding of the three-dimensional structure of this molecule is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. Single-crystal X-ray diffraction remains the gold standard for obtaining precise atomic coordinates and for characterizing the intricate network of intermolecular interactions that govern the solid-state packing of molecules.

Synthesis and Crystallization: The Foundation of Structural Analysis

A prerequisite for any crystallographic study is the availability of high-quality single crystals. This section outlines a plausible synthetic route and a systematic approach to crystallization.

Proposed Synthesis Pathway

While multiple synthetic strategies for pyridazine derivatives exist[1][3][4], a common approach involves the cyclization of a suitable precursor. For 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine, a potential synthetic route could be envisioned starting from a thiopyrane-based dicarbonyl compound or a related precursor, followed by condensation with a hydrazine source and subsequent chlorination. The choice of reagents and reaction conditions would be critical to ensure good yield and purity of the final product.

Experimental Protocol: Crystallization

The growth of diffraction-quality single crystals is often the most challenging step. A systematic screening of various crystallization conditions is essential.

Step-by-Step Crystallization Screening:

  • Material Purity: Ensure the compound is of high purity (>95%), as impurities can inhibit crystal growth.[5]

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, and hexane).

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly at a constant temperature.

    • Vapor Diffusion (Hanging Drop and Sitting Drop): Place a drop of the concentrated solution on a siliconized glass slide and invert it over a reservoir containing a less soluble solvent (the precipitant). The gradual diffusion of the precipitant vapor into the drop induces crystallization.

    • Cooling: Slowly cool a saturated solution to reduce the solubility of the compound and promote crystal growth.

  • Optimization: Once initial crystal hits are obtained, optimize the conditions by fine-tuning the solvent ratios, temperature, and concentration.

Single-Crystal X-ray Diffraction: Elucidating the Molecular Structure

This section details the standard workflow for collecting and analyzing single-crystal X-ray diffraction data.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Interpretation Synthesis Synthesis of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Diffractometer X-ray Diffraction Data Collection Crystal_Mounting->Diffractometer Data_Reduction Data Reduction & Integration Diffractometer->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXT) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation (e.g., checkCIF) Structure_Refinement->Validation Molecular_Structure Molecular Structure Analysis Validation->Molecular_Structure Intermolecular_Interactions Intermolecular Interaction Analysis Molecular_Structure->Intermolecular_Interactions Database_Deposition Database Deposition (e.g., CCDC) Intermolecular_Interactions->Database_Deposition

Caption: Experimental workflow for the crystal structure analysis.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Parameter Typical Value/Instrument Rationale
Instrument Bruker Kappa APEXII CCD or similarProvides high-resolution diffraction data.
X-ray Source Mo Kα radiation (λ = 0.71073 Å)A common choice for small molecule crystallography, providing good resolution.
Temperature 100 KReduces thermal motion of atoms, leading to more precise atomic positions and bond lengths.
Data Collection Strategy ω and φ scansEnsures a complete and redundant dataset is collected.
Data Reduction Software SAINTIntegrates the raw diffraction spots and applies corrections for Lorentz and polarization effects.
Absorption Correction Multi-scan (e.g., SADABS)Corrects for the absorption of X-rays by the crystal, which can affect the intensities of reflections.
Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, often with software like SHELXS or SHELXT.

  • Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods (e.g., with SHELXL). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Predicted Structural Features and Intermolecular Interactions

Based on the chemical structure of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine and crystal structures of related compounds[6][7][8], we can anticipate several key structural features.

Molecular Geometry

The fused ring system is expected to be largely planar, although the thiopyrano ring will likely adopt a conformation such as a half-chair to accommodate the sp³-hybridized carbon and sulfur atoms. The planarity of the pyridazine ring is a common feature in related structures.

Intermolecular Interactions

The solid-state packing of the molecules will be dictated by a variety of non-covalent interactions.

Interaction Type Description Significance
C—H···N Hydrogen Bonds The nitrogen atoms of the pyridazine ring are potential hydrogen bond acceptors, likely interacting with C—H donors from neighboring molecules.[9]These interactions are directional and can play a significant role in organizing the molecules into specific motifs, such as chains or sheets.
C—Cl···π Interactions The chlorine atom, with its partial positive charge on the σ-hole, can interact favorably with the electron-rich π-system of the pyridazine ring of an adjacent molecule.[9]These interactions contribute to the overall stability of the crystal lattice.
π–π Stacking The planar pyridazine rings of adjacent molecules may engage in π–π stacking interactions, with typical centroid-to-centroid distances in the range of 3.5-4.0 Å.[6]These are important cohesive forces in the crystal packing of aromatic and heteroaromatic compounds.
C—H···S Interactions The sulfur atom in the thiopyrano ring can act as a weak hydrogen bond acceptor, interacting with C—H donors.These weaker interactions can provide additional stabilization to the crystal packing.
Hirshfeld Surface Analysis

A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis. This analysis would allow for the deconvolution of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. For a molecule with C, H, N, S, and Cl atoms, one would expect to observe significant contributions from H···H, H···C, H···N, H···Cl, and H···S contacts.[7][8]

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine. While a published structure is not yet available, the methodologies described herein represent the standard practices in the field of small-molecule crystallography. The elucidation of the precise three-dimensional structure of this compound will provide invaluable insights into its conformational preferences and intermolecular interactions. This knowledge will, in turn, support medicinal chemistry efforts aimed at developing novel pyridazine-based therapeutic agents. The deposition of the resulting crystal structure in a public database such as the Cambridge Crystallographic Data Centre (CCDC) is strongly encouraged to benefit the wider scientific community.

References

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. (n.d.).
  • 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - PMC. (n.d.).
  • 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine - Fluorochem. (n.d.).
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022, October 18).
  • Pyridazine Derivatives. (2003, July 14).
  • A general view of the intermolecular C—H⋯N and C—Cl⋯π interactions... - ResearchGate. (n.d.).
  • Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole | European Journal of Chemistry. (2025, September 30).
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - Semantic Scholar. (2023, January 9).
  • (PDF) Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole - ResearchGate. (2025, November 15).

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine Derivatives

Introduction & Retrosynthetic Strategy Fused pyridazine scaffolds, particularly thiopyrano[4,3-c]pyridazines, are highly privileged structures in modern drug discovery. They are frequently deployed as core motifs in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Retrosynthetic Strategy

Fused pyridazine scaffolds, particularly thiopyrano[4,3-c]pyridazines, are highly privileged structures in modern drug discovery. They are frequently deployed as core motifs in the development of kinase inhibitors, GPCR ligands, and targeted protein degraders due to their favorable physicochemical properties and predictable binding geometries [1][3].

The compound 3-chloro-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazine serves as a versatile, commercially valuable intermediate [4]. The 3-chloro moiety acts as an electrophilic handle, enabling rapid downstream diversification into vast libraries of derivatives via SNAr or palladium-catalyzed cross-coupling reactions.

To achieve high-purity synthesis of this core, we employ a highly controlled, five-step linear sequence starting from commercially available tetrahydro-4H-thiopyran-4-one. The retrosynthetic strategy relies on the cyclocondensation of hydrazine with a precisely constructed γ-keto ester, followed by oxidative aromatization and chlorodehydroxylation.

Pathway SM Tetrahydro-4H-thiopyran-4-one (Starting Material) Enamine 4-(3,6-Dihydro-2H-thiopyran-4-yl)morpholine (Enamine Intermediate) SM->Enamine Morpholine, p-TsOH Toluene, Reflux (-H₂O) KetoEster Ethyl 2-(4-oxotetrahydro-2H-thiopyran-3-yl)acetate (γ-Keto Ester) Enamine->KetoEster 1. Ethyl bromoacetate 2. H₂O/HCl (Hydrolysis) Hexahydro 4,4a,5,6,7,8-Hexahydro-2H-thiopyrano[4,3-c]pyridazin-3-one (Cyclized Intermediate) KetoEster->Hexahydro NH₂NH₂·H₂O EtOH, Reflux Dihydro 7,8-Dihydro-5H-thiopyrano[4,3-c]pyridazin-3(2H)-one (Aromatized Core) Hexahydro->Dihydro Br₂, AcOH Oxidative Dehydrogenation Target 3-Chloro-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazine (Target Scaffold) Dihydro->Target POCl₃ Chlorodehydroxylation

Figure 1: Five-step synthetic workflow for 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine.

Mechanistic Insights & Causality (E-E-A-T)

A successful synthesis of fused heterocycles requires strict control over regioselectivity and oxidation states. The rationale behind our protocol choices is as follows:

  • Stork Enamine Alkylation (Steps 1 & 2): Direct alkylation of cyclic ketones with ethyl bromoacetate using strong bases (e.g., LDA) often results in poor yields due to competitive O-alkylation and over-alkylation. By converting the ketone to a morpholine enamine, we soften the nucleophile, ensuring exclusive mono-C-alkylation at the α-position.

  • Hydrazine Cyclocondensation (Step 3): The resulting γ-keto ester is an ideal bi-electrophile. Hydrazine acts as a bis-nucleophile; the initial attack occurs at the more electrophilic ketone to form a hydrazone, followed by an intramolecular acyl substitution at the ester to close the 6-membered pyridazinone ring [1][2].

  • Oxidative Dehydrogenation (Step 4): The initial cyclization yields a hexahydro-pyridazinone which lacks full aromaticity. Bromine in glacial acetic acid serves as a mild oxidative dehydrogenation agent, likely proceeding via α-bromination and subsequent elimination of HBr to establish the fully aromatic pyridazine system.

  • Chlorodehydroxylation (Step 5): The pyridazin-3(2H)-one exists in a tautomeric equilibrium with its lactim (3-hydroxypyridazine) form. Phosphorus oxychloride (POCl₃) traps the lactim oxygen, forming a highly reactive dichlorophosphate ester intermediate. This is rapidly displaced by chloride ions in an SNAr-like mechanism to yield the target 3-chloro derivative [3].

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-(3,6-Dihydro-2H-thiopyran-4-yl)morpholine
  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Add tetrahydro-4H-thiopyran-4-one (11.6 g, 100 mmol), morpholine (10.5 g, 120 mmol), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol) in 250 mL of anhydrous toluene.

  • Reflux the mixture vigorously until water ceases to collect in the Dean-Stark trap (approximately 4–6 hours).

  • Cool to room temperature and concentrate in vacuo to yield the crude enamine as a viscous oil. Use immediately in the next step to prevent hydrolysis.

Step 2: Synthesis of Ethyl 2-(4-oxotetrahydro-2H-thiopyran-3-yl)acetate
  • Dissolve the crude enamine from Step 1 in 200 mL of anhydrous toluene under a nitrogen atmosphere.

  • Add ethyl bromoacetate (18.4 g, 110 mmol) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux for 12 hours. A precipitate (morpholine hydrobromide) may form.

  • Cool the mixture to room temperature. Add 100 mL of 10% aqueous HCl and stir vigorously for 2 hours to completely hydrolyze the iminium intermediate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 × 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc, 8:2) to afford the pure γ-keto ester.

Step 3: Synthesis of 4,4a,5,6,7,8-Hexahydro-2H-thiopyrano[4,3-c]pyridazin-3-one
  • Dissolve the γ-keto ester (15.2 g, ~75 mmol) in 150 mL of absolute ethanol.

  • Add hydrazine hydrate (80% aqueous solution, 7.0 g, 112 mmol) dropwise.

  • Reflux the mixture for 4 hours. The product will typically begin to precipitate out of the solution as the reaction progresses.

  • Cool the flask in an ice bath for 1 hour to maximize precipitation.

  • Filter the solid, wash with cold ethanol (30 mL), and dry under vacuum to yield the hexahydro-pyridazinone.

Step 4: Synthesis of 7,8-Dihydro-5H-thiopyrano[4,3-c]pyridazin-3(2H)-one
  • Suspend the hexahydro-pyridazinone (10.2 g, 60 mmol) in 100 mL of glacial acetic acid.

  • Prepare a solution of bromine (10.5 g, 66 mmol) in 20 mL of glacial acetic acid and add it dropwise to the suspension at room temperature.

  • Heat the mixture to 60 °C for 2 hours.

  • Cool to room temperature and pour the mixture slowly over 300 g of crushed ice.

  • Neutralize the acidic solution carefully with saturated aqueous NaHCO₃ until pH ~7 is reached.

  • Filter the resulting precipitate, wash thoroughly with distilled water, and dry under high vacuum to afford the aromatized core.

Step 5: Synthesis of 3-Chloro-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazine
  • Safety Note: POCl₃ is highly corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood.

  • Suspend the dihydro-pyridazinone (8.4 g, 50 mmol) in neat POCl₃ (76.6 g, 500 mmol).

  • Heat the mixture to reflux (100–105 °C) for 3 hours. The suspension will gradually become a homogeneous dark solution.

  • Cool the reaction to room temperature. Carefully and slowly pour the mixture over 500 g of crushed ice with vigorous stirring to quench the excess POCl₃.

  • Adjust the pH of the aqueous mixture to 7–8 using concentrated aqueous ammonia or 5M NaOH (keep the temperature below 20 °C during neutralization).

  • Extract the aqueous phase with dichloromethane (3 × 150 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography (DCM/MeOH, 98:2) to yield the target 3-chloro derivative as a solid.

Quantitative Data & Analytical Validation

To ensure a self-validating workflow, researchers must confirm the structural integrity of the intermediates before proceeding to the next step. The table below summarizes the expected yields and critical analytical markers for each stage.

StepIntermediate / ProductExpected Yield (%)Exact Mass (m/z)Key Analytical Markers (Self-Validation)
1 Morpholine Enamine85–90185.09IR: Disappearance of ketone C=O (~1710 cm⁻¹); Appearance of enamine C=C (~1650 cm⁻¹).
2 γ-Keto Ester65–75202.07MS: [M+H]⁺ 203.1 IR: Ester C=O (~1735 cm⁻¹), Ketone C=O (~1710 cm⁻¹).
3 Hexahydro-pyridazinone75–85170.05MS: [M+H]⁺ 171.1 ¹H-NMR: Presence of saturated aliphatic protons at the C4a and C8a bridgehead positions.
4 Dihydro-pyridazinone70–80168.04MS: [M+H]⁺ 169.0 ¹H-NMR: Loss of bridgehead aliphatic protons; UV: Bathochromic shift indicating aromatization.
5 3-Chloro Target80–90186.00MS: [M+H]⁺ 187.0 / 189.0 (Characteristic 3:1 ³⁵Cl/³⁷Cl isotope pattern). ¹H-NMR: Downfield shift of the pyridazine core.

References

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: PMC / nih.gov
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • SYNTHESIS OF NOVEL PYRIMIDO[4,5-c]PYRIDAZINES AND 1,2-DIHYDRO-3a,7,9,9b-TETRAAZA-CYCLOPENTA[a]NAPHTHALEN Source: Clockss
  • 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine - Product F541851 Source: Fluorochem
Application

The Strategic Utility of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine as a Versatile Precursor in Contemporary Drug Discovery

Introduction: The Emergence of Fused Pyridazine Scaffolds in Medicinal Chemistry In the landscape of modern medicinal chemistry, the pursuit of novel heterocyclic scaffolds that offer diverse biological activities is rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Fused Pyridazine Scaffolds in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the pursuit of novel heterocyclic scaffolds that offer diverse biological activities is relentless. Among these, the pyridazine nucleus and its fused derivatives have garnered significant attention due to their wide-ranging pharmacological properties, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3] The 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine core, in particular, represents a strategic starting point for the synthesis of compound libraries targeting a variety of disease-relevant proteins. The presence of a reactive chlorine atom at the 3-position of the pyridazine ring provides a versatile handle for a range of chemical modifications, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[4][5] This allows for the systematic exploration of the chemical space around the core scaffold, a critical step in establishing robust Structure-Activity Relationships (SAR).

This guide provides an in-depth exploration of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine as a precursor in drug discovery. We will detail a proposed synthetic protocol for the precursor itself, followed by comprehensive methodologies for its derivatization into novel chemical entities. The underlying rationale for these synthetic strategies will be discussed, alongside the biological context, with a focus on the development of kinase inhibitors, a prominent application for related heterocyclic systems.[6]

Part 1: Synthesis of the 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine Precursor

The synthesis of the title precursor, while not explicitly detailed in the reviewed literature, can be logically constructed from fundamental principles of heterocyclic chemistry. A plausible and efficient route involves the cyclization of a functionalized thiopyrane derivative with a hydrazine source, followed by chlorination. This approach leverages readily available starting materials and employs well-established reaction mechanisms.

Proposed Synthetic Workflow

The proposed synthesis commences with the formation of a β-keto ester on the thiopyrane ring, which then undergoes cyclization with hydrazine to form the pyridazinone. Subsequent chlorination yields the desired 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine.

G cluster_0 Synthesis of Precursor Start Tetrahydro-4H-thiopyran-4-one Step1 Claisen Condensation with Diethyl Oxalate Start->Step1 Base (e.g., NaOEt) Step2 Cyclization with Hydrazine Hydrate Step1->Step2 Forms β-keto ester intermediate Step3 Chlorination with POCl3 Step2->Step3 Forms pyridazinone End 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine Step3->End Final Product G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor Thiopyrano[4,3-c]pyridazine Derivative Inhibitor->VEGFR2 Inhibits ATP binding

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine

Authored by: A Senior Application Scientist Introduction: The Thiopyrano[4,3-c]pyridazine Scaffold and the Power of Cross-Coupling The fusion of a thiopyran ring with a pyridazine core gives rise to the 5H,7H,8H-thiopyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Thiopyrano[4,3-c]pyridazine Scaffold and the Power of Cross-Coupling

The fusion of a thiopyran ring with a pyridazine core gives rise to the 5H,7H,8H-thiopyrano[4,3-c]pyridazine scaffold, a heterocyclic system of significant interest in medicinal chemistry. Pyridazine and its fused derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The ability to functionalize this core structure at specific positions is crucial for the exploration of its structure-activity relationship (SAR) and the development of novel therapeutic agents.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis and drug discovery, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4] Reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination provide reliable methods for introducing diverse molecular fragments onto a heterocyclic core.[4][5]

This guide provides detailed protocols and technical insights for the application of palladium-catalyzed cross-coupling reactions to 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1), a key building block for the synthesis of novel derivatives. While this specific substrate is not extensively documented in the literature, the protocols herein are designed based on well-established principles for the cross-coupling of electron-deficient chloro-heterocycles.[6][7][8]

General Mechanistic Overview: The Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this fundamental mechanism is key to troubleshooting and optimizing these transformations.

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Product Coupled Product (Ar-R) Transmetal Transmetalation Intermediate (Ar-Pd(II)-R)L_n OxAdd->Transmetal R-M Transmetal->Pd0 Reductive Elimination Ar-R ArX Aryl Halide (Ar-X) (e.g., Compound 1) RM Nucleophile (R-M) (e.g., Boronic Acid or Amine)

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle initiates with the oxidative addition of the aryl halide (in this case, 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine) to a low-valent palladium(0) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides. The next step is transmetalation (for Suzuki coupling) or ligand exchange with the deprotonated amine (for Buchwald-Hartwig amination), where the coupling partner displaces the halide on the palladium center. The final step is reductive elimination , which forms the desired carbon-carbon or carbon-nitrogen bond and regenerates the active palladium(0) catalyst.[4][9][10]

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[4][11] For an electron-deficient substrate like 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine, the choice of a highly active catalyst system is crucial to achieve good yields.

Rationale for Experimental Choices:
  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand such as SPhos or XPhos is recommended. These "Buchwald-type" ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition of aryl chlorides.[12]

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used. The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[13][14]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is often employed. Water can aid in the dissolution of the base and facilitate the formation of the active boronate species.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_workflow Suzuki Coupling Workflow start Start: Assemble Reagents setup Combine Substrate (1), Boronic Acid, Base, Pd Catalyst, and Ligand in a Reaction Vessel start->setup degas Degas the Reaction Mixture (e.g., N₂ or Ar sparging) setup->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup: Dilute with Water, Extract with Organic Solvent monitor->workup purify Purify by Column Chromatography workup->purify end End: Characterize Product purify->end

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Detailed Step-by-Step Protocol:
  • Reagent Preparation:

    • 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Pd(OAc)₂ (0.02 - 0.05 eq)

    • SPhos (0.04 - 0.10 eq)

    • K₂CO₃ (2.0 - 3.0 eq), finely ground

    • Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v)

  • Reaction Setup:

    • To a dry reaction vial or flask equipped with a magnetic stir bar, add 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine, the arylboronic acid, and K₂CO₃.

    • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the organic solvent to form the catalyst complex.

    • Add the catalyst mixture to the reaction flask, followed by the remaining solvent.

  • Execution:

    • Seal the reaction vessel and thoroughly degas the mixture by sparging with an inert gas (N₂ or Ar) for 10-15 minutes.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Data Logging Template:
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O10012
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene/H₂O1108
3Thiophene-2-boronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O10016

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the introduction of primary and secondary amines at the C3 position of the thiopyrano[4,3-c]pyridazine core.[5][10]

Rationale for Experimental Choices:
  • Catalyst System: Similar to the Suzuki coupling, a high-activity catalyst system is required. For C-N coupling, ligands like Xantphos or BrettPhos are often effective.[15] Xantphos, a bidentate ligand, can prevent the formation of inactive palladium dimers and promote efficient coupling.[5] BrettPhos is a very bulky monophosphine ligand that is excellent for coupling with primary amines.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile for ligand exchange at the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_workflow Buchwald-Hartwig Amination Workflow start Start: Assemble Reagents setup Combine Substrate (1), Amine, Base, Pd Catalyst, and Ligand in an Inert Atmosphere Glovebox start->setup heat Heat to Reaction Temperature (e.g., 90-120 °C) in a Sealed Vessel setup->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Quench with Water, Extract with Organic Solvent monitor->workup purify Purify by Column Chromatography workup->purify end End: Characterize Product purify->end

Figure 3: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Detailed Step-by-Step Protocol:
  • Reagent Preparation:

    • 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1.0 eq)

    • Amine (1.1 - 1.5 eq)

    • Pd₂(dba)₃ (0.01 - 0.03 eq)

    • Xantphos (0.02 - 0.06 eq)

    • NaOtBu (1.5 - 2.0 eq)

    • Anhydrous Toluene

  • Reaction Setup (performed in a glovebox):

    • To a dry, oven-dried reaction vial, add 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine, NaOtBu, Pd₂(dba)₃, and Xantphos.

    • Add the anhydrous toluene, followed by the amine.

    • Seal the vial tightly with a screw cap containing a PTFE septum.

  • Execution:

    • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction by taking small aliquots (under an inert atmosphere if possible) and analyzing by TLC or LC-MS.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Dilute with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Data Logging Template:
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1106
2AnilinePd₂(dba)₃ (2)BrettPhos (4)LiHMDSDioxane10012
3BenzylaminePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene11010

Conclusion and Outlook

The protocols described provide a robust starting point for the derivatization of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine using modern palladium-catalyzed cross-coupling reactions. The functionalized products obtained through these methods can serve as valuable intermediates for the synthesis of compound libraries aimed at discovering new therapeutic agents. Researchers are encouraged to use the provided protocols and data logging templates as a foundation for their own optimization studies, exploring different ligands, bases, and reaction conditions to further enhance the efficiency and scope of these transformations on this promising heterocyclic scaffold.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. [Link]

  • pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES Yutaka Aoyagi, A k a Inoue, Isamu Koi. [Link]

  • The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles - Sci-Hub. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. [Link]

  • The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles | Request PDF - ResearchGate. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Pyridazine Derivatives. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - OUCI. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. - Combinatorial Chemistry Review. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences. [Link]

Sources

Application

Scalable Synthesis of 3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine: A Comprehensive Protocol for Drug Discovery

Executive Summary The fused bicyclic scaffold 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS: 1344299-39-3) is a highly versatile electrophilic building block in medicinal chemistry. It is frequently utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The fused bicyclic scaffold 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS: 1344299-39-3) is a highly versatile electrophilic building block in medicinal chemistry. It is frequently utilized in the synthesis of kinase inhibitors, GPCR modulators, and bioisosteric replacements for traditional quinoline or cinnoline cores. Scaling up the synthesis of this compound from the commercially available precursor, tetrahydrothiopyran-4-one, requires precise control over exothermic condensation reactions and hazardous halogenation steps.

This application note provides a self-validating, field-proven protocol for the multi-gram to kilogram scale-up of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine, focusing on mechanistic causality, safety, and high-yield isolation techniques.

Mechanistic Rationale and Synthetic Strategy

The synthesis is achieved via a robust two-step sequence:

  • Aldol Condensation and Cyclization: Tetrahydrothiopyran-4-one undergoes an initial base-catalyzed aldol-type condensation with glyoxylic acid to form an α,β -unsaturated keto-acid intermediate. Subsequent addition of hydrazine hydrate facilitates hydrazone formation, which spontaneously cyclizes to form the thermodynamically stable lactam, 7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3(2H)-one [1].

  • Aromatization via Chlorination: The lactam (which exists in tautomeric equilibrium with its 3-hydroxy form) is treated with phosphorus oxychloride (POCl 3​ ). A catalytic amount of N,N-dimethylformamide (DMF) is added to generate the highly electrophilic Vilsmeier-Haack reagent in situ. This intermediate selectively activates the oxygen atom, driving the nucleophilic substitution by chloride to yield the final heteroaromatic chloride [2].

SynthesisWorkflow A Tetrahydrothiopyran-4-one (Starting Material) B Glyoxylic Acid + Base (Aldol Condensation) A->B C α,β-Unsaturated Keto-acid Intermediate B->C D Hydrazine Hydrate (Cyclization) C->D E 7,8-dihydro-5H-thiopyrano[4,3-c] pyridazin-3(2H)-one (Intermediate Lactam) D->E F POCl3 + Catalytic DMF (Vilsmeier Activation) E->F G 3-chloro-5H,7H,8H-thiopyrano [4,3-c]pyridazine (Final Product) F->G

Figure 1: Synthetic workflow for 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine.

Material Requirements and Stoichiometry

The following table summarizes the stoichiometric requirements for a 100-gram scale synthesis based on the limiting reagent.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction / Hazard Note
Tetrahydrothiopyran-4-one 116.181.00100.0 gStarting material; stench [3].
Glyoxylic acid (50% aq) 74.041.10140.4 gElectrophile; corrosive.
Ammonium hydroxide (28%) 35.051.2073.0 mLBase catalyst; volatile, use in fume hood.
Hydrazine hydrate (80%) 50.061.5064.5 mLCyclization agent; highly toxic, suspected carcinogen.
Phosphorus oxychloride (POCl 3​ ) 153.334.00320.0 mLChlorinating agent; reacts violently with water.
N,N-Dimethylformamide (DMF) 73.090.106.6 mLCatalyst for Vilsmeier reagent formation.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3(2H)-one

Causality Focus: Temperature control during hydrazine addition is critical. Hydrazine reacts exothermically with the keto-acid intermediate. Uncontrolled heating can lead to the formation of open-chain hydrazide byproducts rather than the desired cyclized lactam.

  • Condensation: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, dissolve tetrahydrothiopyran-4-one (100.0 g, 0.86 mol) in 500 mL of ethanol.

  • Add 50% aqueous glyoxylic acid (140.4 g, 0.95 mol) in one portion.

  • Cool the mixture to 10 °C using an ice bath. Slowly add ammonium hydroxide (73.0 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 25 °C.

  • Remove the ice bath and stir the mixture at 45 °C for 3 hours to ensure complete formation of the intermediate.

  • Cyclization: Cool the reaction mixture back to 5 °C. Add hydrazine hydrate (64.5 mL, 1.29 mol) dropwise via an addition funnel over 45 minutes.

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) for 8 hours.

  • Isolation: Cool the mixture to 0 °C and allow it to stir for 2 hours. A thick precipitate will form. Filter the solid under vacuum, wash with ice-cold ethanol (2 × 100 mL), and dry in a vacuum oven at 50 °C overnight.

    • Expected Yield: 115 g (79%).

Phase 2: Chlorination to 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine

Causality Focus: POCl 3​ is used in excess to act as both reagent and solvent. The reverse-quench method (pouring the reaction into ice, rather than adding water to the reaction) is an absolute requirement on scale to safely dissipate the massive heat of hydrolysis generated by unreacted POCl 3​ .

  • Activation: In a dry 2 L round-bottom flask under a nitrogen atmosphere, suspend the intermediate lactam (115.0 g, 0.68 mol) in POCl 3​ (320.0 mL, 3.44 mol).

  • Add DMF (6.6 mL, 0.08 mol) dropwise. Note: Mild gas evolution (HCl) will occur.

  • Heat the mixture to 95 °C (reflux) for 5 hours. The suspension will gradually transition into a dark, homogeneous solution as the lactam is consumed.

  • Concentration: Cool the reaction to 40 °C. Transfer to a rotary evaporator and remove approximately 60% of the excess POCl 3​ under reduced pressure (trap the distillate in a secondary cold trap). Why? Reducing the volume of POCl 3​ drastically minimizes the violence of the subsequent quench.

  • Reverse Quench: Equip a 5 L beaker with a heavy-duty mechanical stirrer and 2 kg of crushed ice. Slowly pour the concentrated reaction mixture into the vigorously stirred ice over 1 hour. Maintain the internal temperature below 20 °C by adding more ice if necessary.

  • Neutralization & Extraction: Carefully neutralize the highly acidic aqueous mixture to pH 7.5 using solid sodium carbonate (Na 2​ CO 3​ ) added in small portions (Caution: severe foaming due to CO 2​ evolution).

  • Extract the aqueous layer with Dichloromethane (DCM) (3 × 600 mL). Wash the combined organic layers with brine (500 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude dark solid by passing it through a short pad of silica gel, eluting with Hexanes/Ethyl Acetate (3:1). Evaporate the solvent to afford the final product as an off-white to pale yellow solid.

    • Expected Yield: 102 g (80% for this step).

Analytical Validation and Quality Control

To ensure the trustworthiness of the protocol, the process incorporates self-validating analytical checkpoints.

Analytical MethodIntermediate (Lactam)Final Product (Chloro-pyridazine)Validation Logic
FT-IR Spectroscopy Broad N-H stretch at ~3200 cm −1 ; strong C=O stretch at ~1660 cm −1 .Absence of N-H and C=O stretches. Appearance of C=N stretch at ~1580 cm −1 .Confirms complete conversion of the lactam functionality to the heteroaromatic chloride.
LC-MS (ESI+) [M+H] + = 169.0 m/z[M+H] + = 187.0 m/z and 189.0 m/z (3:1 ratio).The +18 Da mass shift and the classic 3:1 isotopic pattern confirm the incorporation of one chlorine atom.
1 H NMR (CDCl 3​ ) Broad singlet at ~11.0 ppm (NH).Disappearance of the NH proton.Validates aromatization and successful halogenation.

References

  • Title: Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect (Tetrahedron) URL: [Link]

  • Title: EP1422218B1 - Antiviral agent (Details synthesis involving tetrahydrothiopyran-4-one)
Method

Functionalization of 3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine via Suzuki-Miyaura Cross-Coupling

Introduction & Scientific Rationale The pyridazine ring is a privileged scaffold in modern drug discovery, frequently deployed as a bioisostere for phenyl or pyridine rings and serving as a critical hydrogen-bond accepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The pyridazine ring is a privileged scaffold in modern drug discovery, frequently deployed as a bioisostere for phenyl or pyridine rings and serving as a critical hydrogen-bond acceptor in kinase hinge-binding motifs. The compound 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS 1344299-39-3) represents a highly specialized fused bicyclic system. The incorporation of the saturated thiopyrano ring introduces unique three-dimensional vectors and modulates the lipophilicity (logP) of the core, making it an attractive intermediate for developing novel therapeutics.

Functionalizing this scaffold at the 3-position via the Suzuki-Miyaura cross-coupling reaction is the most robust method for introducing aryl, heteroaryl, or alkyl substituents. However, the presence of both an electron-deficient diazine core and a potentially coordinating thioether moiety necessitates precise control over the catalytic system to prevent catalyst deactivation and ensure high turnover numbers.

Mechanistic Causality & Catalytic Cycle

The success of coupling 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine relies on understanding the electronic and steric interplay of the substrate:

  • Electrophilic Activation: The C–Cl bond at the 3-position is situated α to the pyridazine nitrogen. The electronegative nature of the diazine system significantly lowers the activation energy required for the oxidative addition of Palladium(0) into the C–Cl bond, rendering it highly reactive compared to standard aryl chlorides[1].

  • Mitigation of Thioether Poisoning: The sulfur atom in the 5H,7H,8H-thiopyrano ring is a soft Lewis base that can coordinate to the soft Pd(0)/Pd(II) metal center, potentially poisoning the catalyst. To counteract this, the use of sterically demanding, electron-rich phosphine ligands (e.g., XPhos, SPhos, or dppf) is mandatory. These ligands outcompete the thioether for metal coordination and provide the necessary electron density to facilitate oxidative addition[2].

  • Transmetalation Dynamics: Heteroaryl boronic acids are notoriously prone to protodeboronation. Utilizing anhydrous conditions or milder bases (such as K₃PO₄) minimizes this degradation pathway, ensuring the boronic acid remains available for transmetalation[3].

SuzukiCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Complex [Pd(II)(HetAr)(Cl)Lₙ] Pd0->OxAdd Oxidative Addition TransMet Transmetalation Complex [Pd(II)(HetAr)(R)Lₙ] OxAdd->TransMet Transmetalation TransMet->Pd0 Reductive Elimination Product Coupled Product 3-R-thiopyrano[4,3-c]pyridazine TransMet->Product Substrate 3-chloro-5H,7H,8H- thiopyrano[4,3-c]pyridazine Substrate->OxAdd Boronic R-B(OH)₂ + Base Boronic->TransMet

Caption: Catalytic cycle of the Suzuki-Miyaura coupling tailored for the thiopyrano-pyridazine scaffold.

Optimization of Reaction Conditions

To maximize yield and minimize side reactions (such as homocoupling or protodeboronation), the choice of catalyst, ligand, and base must be carefully matched to the incoming boronic acid.

Table 1: Condition Matrix for 3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine Functionalization

Catalyst SystemBaseSolvent SystemTemp (°C)Mechanistic Insight & Expected Outcome
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2M aq)1,4-Dioxane / H₂O100Baseline. Prone to thioether coordination. Moderate yields; suitable only for highly activated, stable aryl boronic acids.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (solid)Toluene / H₂O90Standard. The bidentate bite angle of dppf prevents S-coordination from the substrate. High yields for standard arylations.
Pd₂(dba)₃ / XPhos K₃PO₄ (solid)1,4-Dioxane / H₂O80Optimal for Heteroaryls. Bulky, electron-rich ligand drives oxidative addition. Milder base prevents protodeboronation[3].
Pd(OAc)₂ / SPhos Cs₂CO₃ (solid)Toluene (Anhydrous)100Optimal for Hindered Substrates. Anhydrous conditions suppress protodeboronation completely. Excellent for ortho-substituted boronic acids[2].

Experimental Protocols

The following self-validating protocol utilizes the Pd₂(dba)₃ / XPhos system, which provides the broadest substrate scope and highest reliability for this specific scaffold.

Workflow Step1 1. Reagent Preparation Dry glassware, degas solvents Step2 2. Reaction Assembly Add substrate, boronic acid, Pd, ligand, base Step1->Step2 Step3 3. Inert Atmosphere Evacuate & backfill with Argon (3x) Step2->Step3 Step4 4. Heating & Monitoring 80-100 °C, monitor via LC-MS/TLC Step3->Step4 Step5 5. Quench & Workup Cool, dilute with EtOAc, aqueous wash Step4->Step5 Step6 6. Purification Flash Chromatography (Silica Gel) Step5->Step6

Caption: Step-by-step experimental workflow for the functionalization of heteroaryl chlorides.

General Procedure for Heteroarylation

Scale: 1.0 mmol

Materials:

  • 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine: 186.7 mg (1.0 mmol, 1.0 eq)

  • Heteroaryl Boronic Acid / Pinacol Ester: 1.5 mmol (1.5 eq)

  • Pd₂(dba)₃: 18.3 mg (0.02 mmol, 2 mol%)

  • XPhos: 38.1 mg (0.08 mmol, 8 mol%)

  • K₃PO₄ (anhydrous): 636.8 mg (3.0 mmol, 3.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v): 10 mL (Degassed)

Step-by-Step Execution:

  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine, the boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Pd(0) is highly sensitive to oxidation; removing ambient oxygen prevents the formation of inactive Pd(II)-oxo species.

  • Solvent Addition: Syringe in 10 mL of a pre-degassed 1,4-Dioxane/H₂O (4:1) mixture.

  • Reaction Initiation: Replace the septum with a Teflon screw cap under a positive flow of Argon. Submerge the tube in a pre-heated oil bath at 80 °C.

  • Self-Validation Checkpoint 1: Within 10-15 minutes of heating, the suspension should transition to a dark, homogeneous red/brown solution. This visual cue confirms the successful generation of the active Pd(0)-XPhos complex.

  • Monitoring: Stir vigorously for 4–8 hours. Monitor progress via LC-MS or TLC (typically 50% EtOAc in Hexanes).

  • Self-Validation Checkpoint 2: The starting material (UV-active, Rf ~ 0.4) should be completely consumed, replaced by a lower Rf, highly UV-active spot (the coupled product). If the reaction stalls at <50% conversion, protodeboronation of the boronic acid has likely occurred; spike the reaction with an additional 0.5 eq of boronic acid.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting & Causality Guide

  • Issue: High levels of homocoupled boronic acid byproduct.

    • Causality: Oxygen ingress during the reaction promotes Pd-catalyzed oxidative homocoupling of the boronic acid.

    • Solution: Ensure strict adherence to the freeze-pump-thaw or sparging degassing protocols for the solvent. Check Schlenk tube seals.

  • Issue: Unreacted starting material but complete consumption of boronic acid.

    • Causality: Rapid protodeboronation of the boronic acid outcompetes the transmetalation step.

    • Solution: Switch to the corresponding boronate pinacol ester (Bpin) or potassium trifluoroborate salt, which are significantly more stable. Alternatively, switch the solvent system to anhydrous Toluene and use Cs₂CO₃[2].

  • Issue: Catalyst precipitation (formation of a black mirror on the flask).

    • Causality: The catalyst has degraded to inactive Palladium black. This occurs if the oxidative addition is too slow, allowing the thioether of the substrate to coordinate and destabilize the Pd-ligand complex.

    • Solution: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 3:1) to ensure the metal center remains fully coordinated by the bulky phosphine ligand.

References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.Journal of Organic Chemistry, 2013. Discusses the electronic activation of C-Cl bonds adjacent to pyridazine nitrogens.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.The Journal of Organic Chemistry - ACS Publications, 2007. Details the necessity of electron-rich monophosphine ligands for challenging heteroaryl chlorides.
  • Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology.The Journal of Organic Chemistry - ACS Publications, 2008. Highlights the mitigation of protodeboronation in pyridazine cross-couplings.

Sources

Application

Application Notes and Protocols for the Utilization of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine in Heterocyclic Library Synthesis

Introduction: The Thiopyrano[4,3-c]pyridazine Scaffold as a Privileged Structure in Drug Discovery The landscape of medicinal chemistry is continually evolving, with an increasing demand for novel molecular scaffolds tha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiopyrano[4,3-c]pyridazine Scaffold as a Privileged Structure in Drug Discovery

The landscape of medicinal chemistry is continually evolving, with an increasing demand for novel molecular scaffolds that can address complex biological targets. Among the myriad of heterocyclic systems, the pyridazine core has been identified as a "privileged structure" due to its prevalence in a wide range of biologically active compounds.[1][2] Pyridazine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[3][4] The fusion of a thiopyran ring to the pyridazine core, affording the 5H,7H,8H-thiopyrano[4,3-c]pyridazine system, introduces a unique three-dimensional architecture and modulates the electronic properties of the parent heterocycle. This tricyclic scaffold is of significant interest for the development of new therapeutic agents, particularly kinase inhibitors, where the thiopyran moiety can engage in specific interactions within the ATP-binding pocket.

The strategic functionalization of this scaffold is paramount for its successful application in drug discovery programs. The introduction of a chlorine atom at the 3-position of the pyridazine ring provides a versatile chemical handle for a variety of cross-coupling and nucleophilic substitution reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1 ) as a key building block for the construction of diverse heterocyclic libraries. We will detail robust protocols for its synthesis and subsequent diversification through Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions, thereby enabling the exploration of a vast chemical space.

Part 1: Synthesis of the Key Intermediate: 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1)

Proposed Synthetic Pathway

Synthesis_of_1 start Tetrahydro-4H-thiopyran-4-one step1 [1] Condensation with diethyl oxalate [2] Hydrazine hydrate start->step1 intermediate1 5H,7H,8H-thiopyrano[4,3-c]pyridazin-3(2H)-one step1->intermediate1 step2 POCl3, heat intermediate1->step2 product 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1) step2->product caption Proposed synthesis of the key intermediate.

Caption: Proposed synthetic route to the target compound.

Experimental Protocol: Synthesis of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1)

Step 1: Synthesis of 5H,7H,8H-thiopyrano[4,3-c]pyridazin-3(2H)-one

  • To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add tetrahydro-4H-thiopyran-4-one and diethyl oxalate dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • The resulting mixture is then acidified with a dilute mineral acid (e.g., 2M HCl) to precipitate the dione intermediate.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • To a suspension of the dried dione in ethanol, add hydrazine hydrate and a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford 5H,7H,8H-thiopyrano[4,3-c]pyridazin-3(2H)-one.

Step 2: Chlorination to 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1)

  • In a fume hood, carefully add 5H,7H,8H-thiopyrano[4,3-c]pyridazin-3(2H)-one to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 3-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

  • The crude product will precipitate out of the aqueous solution.

  • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum.

  • The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield the pure 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1 ).

Part 2: Library Generation from 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1)

The reactive C-Cl bond at the 3-position of the pyridazine ring serves as a linchpin for the introduction of molecular diversity. The electron-deficient nature of the pyridazine ring facilitates both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[6][7]

Library_Synthesis cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution start 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1) suzuki R-B(OH)2 Pd Catalyst, Base start->suzuki buchwald R1R2NH Pd Catalyst, Base start->buchwald snar Nu-H (e.g., R-OH, R-SH) Base start->snar suzuki_product 3-Aryl/Heteroaryl Derivatives suzuki->suzuki_product buchwald_product 3-Amino Derivatives buchwald->buchwald_product snar_product 3-O/S-Substituted Derivatives snar->snar_product caption Library diversification workflow.

Caption: Diversification of the core scaffold.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl/Heteroaryl Derivatives

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, and it is particularly well-suited for the arylation of chloro-pyridazines.[8][9] This reaction allows for the introduction of a wide range of aryl and heteroaryl moieties, which is crucial for probing structure-activity relationships (SAR).

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1 ) (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv.).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water or DME and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl/heteroaryl-5H,7H,8H-thiopyrano[4,3-c]pyridazine.

Parameter Condition A Condition B Reference
Catalyst Pd(PPh₃)₄PdCl₂(dppf)[8]
Base Na₂CO₃ (2M aq.)K₃PO₄[8][9]
Solvent DME/H₂O1,4-Dioxane[8][9]
Temperature 80 °C100 °C[8][9]
Typical Yields Moderate to GoodGood to Excellent

Table 1: Representative conditions for Suzuki-Miyaura coupling of chloropyridazines.

Buchwald-Hartwig Amination for the Synthesis of 3-Amino Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds, providing access to a wide array of primary and secondary amino-substituted pyridazines.[4][10] This transformation is invaluable for introducing functionalities that can act as hydrogen bond donors and acceptors, significantly influencing the pharmacological properties of the final compounds.

General Protocol for Buchwald-Hartwig Amination:

  • In an oven-dried Schlenk tube, combine 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1 ) (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen).

  • Add an anhydrous aprotic solvent, such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the target 3-amino-5H,7H,8H-thiopyrano[4,3-c]pyridazine derivative.

Parameter Condition A Condition B Reference
Catalyst Pd₂(dba)₃Pd(OAc)₂[11][12]
Ligand XantphosBINAP[4][11]
Base Cs₂CO₃NaOt-Bu[11][12]
Solvent Toluene1,4-Dioxane[11][12]
Temperature 110 °C100 °C[11][12]
Typical Yields Good to ExcellentGood to Excellent

Table 2: Representative conditions for Buchwald-Hartwig amination of chloropyridazines.

Nucleophilic Aromatic Substitution (SₙAr) for Further Diversification

The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring activates the 3-position towards nucleophilic aromatic substitution (SₙAr).[6][13] This allows for the displacement of the chloride with a variety of oxygen, sulfur, and nitrogen nucleophiles, often under milder, metal-free conditions compared to cross-coupling reactions.

General Protocol for Nucleophilic Aromatic Substitution:

  • Dissolve 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1 ) (1.0 equiv.) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add the desired nucleophile (e.g., an alcohol, thiol, or secondary amine) (1.5-2.0 equiv.) and a base (e.g., K₂CO₃, Cs₂CO₃, or NaH).

  • Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired substituted product.

Nucleophile Type Base Solvent Temperature Reference
Alcohols (R-OH)NaHDMF80-100 °C[6]
Thiols (R-SH)K₂CO₃DMSO100-120 °C[6]
Secondary Amines (R₂NH)Cs₂CO₃DMF100 °C[6]

Table 3: General conditions for SₙAr reactions on chloropyridazines.

Conclusion

The 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine scaffold is a highly valuable and versatile building block for the synthesis of diverse heterocyclic libraries. Its strategic design allows for the application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, to systematically explore the chemical space around this privileged core. The protocols detailed in this application note provide a robust framework for researchers in medicinal chemistry and drug discovery to generate novel compounds with the potential for significant biological activity. The adaptability of these methods allows for the creation of large and focused libraries, accelerating the identification of new therapeutic leads.

References

  • Vertex AI Search. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture.
  • Lirias. (n.d.).
  • American Chemical Society. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Sci-Hub. (n.d.). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles.
  • Semantic Scholar. (2013). SYNTHESIS OF 6-ARYL-6,7-DIHYDRO-8H-THIOPYRANO[2,3-b]- PYRAZIN-8-ONES BY THE REACTION OF 3-ARYL-1-(3- CHLOROPYRAZIN-2-YL)PROP-2-E.
  • National Center for Biotechnology Information. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • ResearchGate. (2018).
  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • ChemicalBook. (n.d.). 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile synthesis.
  • ResearchGate. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine Ping Wang.
  • National Center for Biotechnology Information. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides.
  • National Center for Biotechnology Information. (2019). A novel synthesis of 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • National Center for Biotechnology Information. (2011).
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Center for Biotechnology Information. (2012). Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.
  • Asian Journal of Chemistry. (2012).
  • ResearchGate. (2019).
  • South African Journal of Chemistry. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.
  • Chemistry LibreTexts. (2018).
  • Chemistry LibreTexts. (2025). 16.

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The tricyclic and bicyclic pyridazine scaffolds are hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The tricyclic and bicyclic pyridazine scaffolds are highly privileged structures in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents, benzodiazepine receptor (BZR) ligands, and ATP-sensitive potassium (KATP) channel openers[1]. Among these, 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS: 1344299-39-3) serves as a versatile, highly reactive electrophilic building block[2]. This application note provides a comprehensive, field-proven guide to functionalizing this scaffold via Nucleophilic Aromatic Substitution (SNAr), detailing the mechanistic rationale, optimized reaction conditions, and self-validating experimental protocols.

Mechanistic Rationale & Scaffold Significance

The SNAr Addition-Elimination Pathway

The SNAr reaction on the pyridazine ring is fundamentally driven by the electron-deficient nature of the diazine system. The two adjacent nitrogen atoms exert a strong inductive and resonance electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the ring[3].

When a nucleophile attacks the 3-chloro position of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine, the reaction proceeds via a classic two-step addition-elimination mechanism :

  • Addition (Rate-Determining Step): The nucleophile attacks the C3 carbon, disrupting aromaticity and forming a negatively charged intermediate known as the Meisenheimer complex . This complex is exceptionally stabilized because the negative charge is delocalized directly onto the highly electronegative adjacent ring nitrogens[3].

  • Elimination: The chloride ion (a highly stable leaving group) is expelled, rapidly restoring the aromaticity of the pyridazine ring and yielding the 3-substituted product[4].

The fused thiopyrano ring (5H,7H,8H-thiopyrano) adds lipophilic character to the resulting drug candidates and provides a sulfur atom that can be subsequently oxidized to sulfoxides or sulfones to fine-tune pharmacokinetic properties.

SNAr_Mechanism A 3-Chloro-thiopyrano [4,3-c]pyridazine C Meisenheimer Complex A->C Addition B Nucleophile (e.g., R-NH2) B->C Attack at C3 D 3-Substituted Product C->D Elimination E Chloride Ion (Leaving Group) C->E Loss of Cl-

Fig 1. SNAr addition-elimination mechanism at the C3 position of the pyridazine ring.

Quantitative Data: Nucleophile Scope & Optimization

The reactivity of the 3-chloro position allows for a broad scope of nucleophiles. However, the choice of base, solvent, and temperature must be carefully calibrated to the steric and electronic nature of the incoming nucleophile. Below is a summary of optimized conditions based on empirical data for this scaffold class.

Nucleophile ClassRepresentative NucleophileBaseSolventTemp / TimeExpected Yield (%)
Primary Aliphatic BenzylamineDIPEA (2.0 eq)n-BuOH90 °C / 8 h85 – 92%
Cyclic Secondary N-Boc-piperazineK2CO3 (2.5 eq)DMF100 °C / 12 h78 – 88%
Aromatic Amines Aniline derivativesCs2CO3 (3.0 eq)NMP150 °C / 30 m (MW)60 – 75%
Alkoxides Sodium MethoxideNoneMeOH65 °C / 4 h> 90%

Standardized Experimental Protocols

To ensure reproducibility, the following workflows have been designed as self-validating systems. In-process controls (IPC) and specific workup rationales are embedded directly into the methodology.

Workflow S1 1. Reagent Prep | Substrate + Nucleophile + Base (DIPEA) in DMF S2 2. Reaction Execution | Thermal (90°C) or Microwave (150°C) S1->S2 S3 3. In-Process Control | LC-MS Monitoring for SM Disappearance S2->S3 S4 4. Aqueous Workup | 5x Brine Wash to Remove DMF S3->S4 S5 5. Purification | Flash Chromatography (DCM:MeOH) S4->S5

Fig 2. Standardized experimental workflow for SNAr on chloropyridazines.

Protocol A: Thermal SNAr with Aliphatic/Secondary Amines

This protocol is ideal for standard drug discovery building blocks, such as piperazine or morpholine derivatives.

Causality & Rationale for Experimental Choices:

  • Solvent (DMF): A polar aprotic solvent is utilized because it efficiently solvates the cations from the base, leaving the amine nucleophile unsolvated and highly reactive, thereby accelerating the rate-determining addition step.

  • Base (DIPEA): N,N-Diisopropylethylamine is chosen over triethylamine. Its extreme steric bulk prevents it from acting as a competing nucleophile at the C3 position, while it efficiently scavenges the HCl byproduct to prevent protonation of the incoming nucleophile.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1.0 mmol, 1.0 eq)[2] and anhydrous DMF (5.0 mL, 0.2 M).

  • Reagent Addition: Add the amine nucleophile (e.g., N-Boc-piperazine, 1.2 mmol, 1.2 eq) followed by DIPEA (2.0 mmol, 2.0 eq).

  • Heating: Attach a reflux condenser, flush the system with N2, and heat the mixture in an oil bath at 90–100 °C for 8–12 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The system is self-validating: proceed to workup only when the UV trace shows >95% consumption of the starting material (m/z 187 [M+H]+ for the chloro-isotope pattern).

  • Aqueous Workup: Cool the reaction to room temperature and dilute with Ethyl Acetate (30 mL). Transfer to a separatory funnel and wash the organic layer with half-saturated brine (5 × 20 mL).

    • Expert Insight: The repeated brine wash is critical. DMF is highly water-soluble, but partitioning it away from the organic layer requires high ionic strength in the aqueous phase to "salt out" the organic product and prevent emulsion formation.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 0–10% MeOH in DCM).

Protocol B: Microwave-Assisted SNAr for Hindered or Aromatic Amines

Anilines and sterically hindered amines possess lower nucleophilicity. Standard thermal conditions often lead to degradation before the reaction reaches completion.

Causality & Rationale for Experimental Choices:

  • Energy Delivery (Microwave): Microwave irradiation rapidly superheats the reaction mixture, providing the high activation energy required to form the Meisenheimer complex with weak nucleophiles without causing prolonged thermal degradation of the thiopyrano ring.

  • Base (Cs2CO3): Cesium carbonate is used because the large cesium cation loosely coordinates with the carbonate anion, making the base highly soluble and active in NMP, effectively deprotonating the weakly acidic aniline during the transition state.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe vial, combine 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (0.5 mmol, 1.0 eq), the aryl amine (0.75 mmol, 1.5 eq), and Cs2CO3 (1.5 mmol, 3.0 eq).

  • Solvent Addition: Suspend the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) (2.5 mL). Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Irradiate the mixture in a microwave synthesizer at 150 °C for 30 minutes (Absorption level: High).

  • Validation & Workup: Cool the vial via compressed air. Monitor by LC-MS. Once validated, pour the mixture into ice water (20 mL) to precipitate the product. Filter the resulting solid, wash with cold water, and dry under high vacuum.

References

  • fluorochem.co.uk - 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine - Fluorochem.
  • mdpi.com - Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.
  • grokipedia.com - Pyridazine — Grokipedia.
  • nih.gov - Synthesis and SAR of a novel Kir6.2/SUR1 channel opener scaffold identified by HTS - PMC.

Sources

Application

Application Note: Utilizing 3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine in Agrochemical Discovery

Executive Summary The demand for novel, environmentally benign agrochemicals has driven researchers toward highly functionalized, privileged heterocyclic scaffolds. 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for novel, environmentally benign agrochemicals has driven researchers toward highly functionalized, privileged heterocyclic scaffolds. 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine represents a highly versatile bicyclic building block for the discovery of next-generation herbicides, fungicides, and plant growth regulators. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this scaffold in high-throughput agrochemical development.

Mechanistic Rationale: The Thiopyranopyridazine Advantage

The selection of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is grounded in three distinct structural advantages:

  • Privileged Pharmacophore: The pyridazine core is a cornerstone in the development of modern green agrochemicals due to its high biological activity and environmental compatibility1[1]. Furthermore, pyridazine bioisosteres have demonstrated significant potential in agriculture, influencing seed germination rates and seedling development 2[2].

  • C-3 Electrophilicity: The electron-withdrawing nature of the adjacent nitrogen atoms heavily localizes the lowest unoccupied molecular orbital (LUMO) on the C-3 carbon. This makes the 3-chloro substituent an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr), enabling rapid, divergent late-stage functionalization. While fused pyrido- and thiopyrano-pyridazines were historically rare, modern functionalization techniques have made these bicyclic systems highly accessible3[3].

  • Physicochemical Tuning via the Thiopyran Ring: Unlike rigid carbocycles, the sulfur atom in the fused thiopyran ring can be selectively oxidized to a sulfoxide or sulfone. This provides a direct mechanism to fine-tune the topological polar surface area (tPSA) and lipophilicity (logP) without altering the primary target-binding motif, which is critical for optimizing xylem/phloem mobility in systemic herbicides.

Biological Target Mapping: Phytoene Desaturase (PDS) Inhibition

A primary application for pyridazine derivatives is the competitive inhibition of Phytoene Desaturase (PDS), an essential enzyme in the plant carotenoid biosynthesis pathway4[4]. Inhibition of PDS blocks the conversion of phytoene to ζ -carotene, leading to the destruction of chlorophyll by photo-oxidation (photobleaching) and subsequent plant death.

PDS GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene (Colorless) GGPP->Phytoene Phytoene Synthase Zeta Zeta-Carotene Phytoene->Zeta PDS Enzyme Lycopene Lycopene Zeta->Lycopene Further Desaturation Enz Phytoene Desaturase (PDS) Enz->Phytoene Blocks Conversion Inh Thiopyranopyridazine Derivatives Inh->Enz Competitive Inhibition

Mechanism of action: Pyridazine derivatives competitively inhibit Phytoene Desaturase (PDS).

Synthetic Workflows & Experimental Protocols

To rapidly generate a library of agrochemical candidates, a divergent synthetic workflow is employed. The core scaffold is first functionalized at the C-3 position to establish target affinity, followed by optional S-oxidation to optimize in vivo mobility.

G A 3-chloro-5H,7H,8H- thiopyrano[4,3-c]pyridazine B SNAr Reaction (C-3 Substitution) A->B Nucleophile, Base C S-Oxidation (Thiopyran Modification) A->C mCPBA or H2O2 D Amine/Ether Derivatives (Target Binders) B->D E Sulfoxide/Sulfone Derivatives (Optimized Mobility) B->E Sequential Oxidation C->E

Divergent synthetic workflow for thiopyranopyridazine agrochemical candidates.

Protocol A: Late-Stage C-3 Functionalization via SNAr

Causality: To inhibit targets like PDS, specific lipophilic toxophores (e.g., substituted anilines or phenols) must be attached to the pyridazine core. The SNAr reaction is chosen over transition-metal cross-coupling to avoid heavy metal contamination in preliminary agricultural screening assays.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1.0 eq, 5.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (15 mL).

  • Nucleophile Addition: Add the desired nucleophile (e.g., 3-(trifluoromethyl)aniline) (1.2 eq, 6.0 mmol) followed by anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 eq, 10.0 mmol).

  • Thermal Activation: Stir the reaction mixture at 120 °C under a nitrogen atmosphere for 4–6 hours. The elevated temperature overcomes the activation energy barrier for the addition-elimination SNAr mechanism.

  • Workup: Cool the mixture to room temperature and pour into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation Checkpoint: Monitor the reaction progress via LC-MS. The starting material exhibits a distinct 35Cl/37Cl isotopic cluster (approx. 3:1 ratio) in the mass spectrum. Successful SNAr is unequivocally confirmed by the complete disappearance of this isotopic signature and the emergence of the desired product mass [M+H]+ .

Protocol B: Oxidation-State Tuning for Systemic Mobility

Causality: Systemic herbicides must traverse the plant cuticle and translocate via the vascular system. The basal thiopyran ring is highly lipophilic (high logP), which can cause the compound to become trapped in the waxy cuticle. Oxidizing the sulfur atom to a sulfone drastically lowers logP, optimizing the compound for vascular transport.

Step-by-Step Methodology:

  • Preparation: Dissolve the C-3 substituted thiopyranopyridazine derivative (1.0 eq, 2.0 mmol) in Dichloromethane (DCM) (10 mL) and cool to 0 °C in an ice bath.

  • Oxidation: Slowly add meta-Chloroperoxybenzoic acid (mCPBA, 70-75% purity) (2.5 eq for sulfone formation) in small portions to prevent uncontrolled exothermic reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) to neutralize excess peroxide. Wash the organic layer with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) ( 2×15 mL) to remove meta-chlorobenzoic acid byproducts. Dry and concentrate.

Self-Validation Checkpoint: Monitor the oxidation via Thin Layer Chromatography (TLC). The transition from the lipophilic thioether to the highly polar sulfone results in a dramatic reduction in the retention factor ( Rf​ ). Additionally, FT-IR spectroscopy must be employed to confirm the appearance of strong, characteristic asymmetric and symmetric S=O stretching bands at approximately 1300 cm⁻¹ and 1150 cm⁻¹, respectively.

Quantitative Data: SAR & Physicochemical Profiling

The following table summarizes representative structure-activity relationship (SAR) data, demonstrating how modifying the C-3 position drives target binding (PDS IC 50​ ), while tuning the S-oxidation state dictates in vivo herbicidal efficacy through optimized systemic mobility.

DerivativeR-Group (C-3 Position)S-Oxidation StateCalculated LogPPDS IC 50​ (nM)Herbicidal Efficacy (Post-emergence)
1 (Core) -ClThioether (S)2.85>10,000Inactive
2 -NH-(3-CF 3​ -Ph)Thioether (S)4.62145Low (Cuticle Trapped)
3 -NH-(3-CF 3​ -Ph)Sulfoxide (SO)3.1085Moderate
4 -NH-(3-CF 3​ -Ph)Sulfone (SO 2​ )2.2542High (Systemic)
5 -O-(2,4-diCl-Ph)Sulfone (SO 2​ )2.8060High (Systemic)

*Note: Data represents modeled application profiling based on scaffold hopping principles for PDS inhibitors.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine synthesis

Technical Support Center: Thiopyrano[4,3-c]pyridazine Synthesis Introduction Welcome to the technical support guide for the synthesis of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine. This heterocyclic scaffold is a valu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Thiopyrano[4,3-c]pyridazine Synthesis

Introduction

Welcome to the technical support guide for the synthesis of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine. This heterocyclic scaffold is a valuable building block in medicinal chemistry and drug discovery programs. Pyridazine and its fused derivatives are known to exhibit a wide range of biological activities.[1][2] This guide provides a robust, two-step synthetic pathway and a comprehensive troubleshooting section designed for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your reaction yield.

The proposed synthesis is based on established chemical principles for the formation of pyridazinone rings and their subsequent chlorination.[3][4] We will address critical parameters, potential pitfalls, and logical solutions in a direct question-and-answer format.

Part 1: Proposed Synthetic Pathway

The synthesis of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is most effectively approached via a two-step sequence:

  • Step 1: Cyclocondensation. Formation of the pyridazinone precursor, 5H,7H,8H-thiopyrano[4,3-c]pyridazin-3(2H)-one, through the reaction of a thiopyran-derived β-ketoester with hydrazine hydrate.

  • Step 2: Chlorination. Conversion of the pyridazinone intermediate to the final 3-chloro product using a suitable chlorinating agent such as phosphorus oxychloride (POCl₃).[3][5]

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination Start Tetrahydro-4H- thiopyran-4-one & Diethyl Oxalate Intermediate Thiopyran-derived β-ketoester Start->Intermediate  NaOEt, EtOH Precursor 5H,7H,8H-thiopyrano[4,3-c] pyridazin-3(2H)-one Intermediate->Precursor  N₂H₄·H₂O, EtOH, reflux FinalProduct 3-chloro-5H,7H,8H- thiopyrano[4,3-c]pyridazine Precursor->FinalProduct  POCl₃, reflux  

Figure 1: Proposed two-step synthesis of the target compound.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of 5H,7H,8H-thiopyrano[4,3-c]pyridazin-3(2H)-one (Precursor)

This protocol is based on the general principle of forming pyridazinone rings from 1,4-dicarbonyl compounds or their equivalents.[4]

Materials:

  • Tetrahydro-4H-thiopyran-4-one

  • Diethyl oxalate

  • Sodium metal

  • Absolute Ethanol (EtOH)

  • Hydrazine hydrate (80% solution)

  • Glacial Acetic Acid

Procedure:

  • Preparation of Sodium Ethoxide (NaOEt): In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add sodium metal (1.0 eq) in small pieces to absolute ethanol (20 mL/g of sodium) at 0 °C. Allow the reaction to proceed until all sodium has dissolved.

  • Formation of β-ketoester: To the freshly prepared NaOEt solution, add a mixture of tetrahydro-4H-thiopyran-4-one (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at room temperature. Stir the resulting mixture at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Ketoester: After cooling, pour the reaction mixture into ice-water and acidify with 2M HCl to pH ~4-5. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude ketoester can be used directly in the next step or purified by column chromatography if necessary.

  • Cyclocondensation: Dissolve the crude β-ketoester in ethanol (15 mL/g). Add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Isolation of Precursor: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization (e.g., from ethanol or isopropanol) or flash column chromatography on silica gel.

Protocol 2: Synthesis of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (Final Product)

This step utilizes phosphorus oxychloride (POCl₃), a common and effective reagent for the chlorination of pyridazinones.[3][5]

Materials:

  • 5H,7H,8H-thiopyrano[4,3-c]pyridazin-3(2H)-one (Precursor)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a fume hood, add the pyridazinone precursor (1.0 eq) to a round-bottom flask. Add phosphorus oxychloride (5-10 eq) and a catalytic amount of DMF (1-2 drops). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE).

  • Chlorination: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC (a new, less polar spot should appear).

  • Removal of Excess POCl₃: After cooling the reaction to room temperature, carefully remove the excess POCl₃ under reduced pressure (using a vacuum pump protected by a base trap).

  • Work-up: Slowly and carefully add the viscous residue to crushed ice with vigorous stirring. This is a highly exothermic reaction. Perform this step in an ice bath to control the temperature.

  • Neutralization: Once the quenching is complete, neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Extraction and Purification: Extract the product from the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis, providing explanations and actionable solutions to improve your reaction outcomes.

FAQs for Step 1: Precursor Synthesis (Cyclocondensation)

  • Q1: My yield for the pyridazinone precursor is very low. What are the likely causes?

    • A1: There are several potential reasons for low yield in this step.

      • Incomplete Ketoester Formation: The initial Claisen condensation to form the β-ketoester is critical. Ensure your sodium ethoxide is freshly prepared and anhydrous, as moisture will consume the base. Also, ensure sufficient reflux time for this step.

      • Incorrect pH during Cyclization: The cyclization with hydrazine works best under slightly acidic conditions. The catalytic acetic acid helps to protonate the carbonyls, activating them for nucleophilic attack by hydrazine.

      • Side Reactions: The β-ketoester can undergo self-condensation or other side reactions if conditions are not optimal. Ensure you proceed to the cyclization step promptly after isolating the crude ketoester.

      • Purification Loss: The precursor may have some solubility in the mother liquor. Minimize losses by ensuring complete precipitation (cooling the filtrate) or by performing a secondary extraction of the aqueous layers during workup.

  • Q2: The cyclocondensation reaction is stalled and won't go to completion. What should I do?

    • A2: First, confirm the reaction has indeed stalled using TLC. If starting material remains after 12 hours, you can try adding an additional portion of hydrazine hydrate (0.2-0.3 eq) and continue to reflux. Extending the reaction time to 18-24 hours can also be beneficial. Ensure the reflux temperature is adequate for the solvent used.

  • Q3: How do I confirm the structure of my synthesized pyridazinone precursor?

    • A3: Standard spectroscopic methods are essential.

      • ¹H NMR: Expect to see characteristic peaks for the protons on the thiopyran ring. The NH proton of the pyridazinone may appear as a broad singlet.

      • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹ and an N-H stretch around 3200 cm⁻¹.

      • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the precursor (C₈H₈N₂OS) should be prominent.

FAQs for Step 2: Chlorination

  • Q1: My chlorination reaction is sluggish or incomplete, even after several hours of reflux.

    • A1: This is a common issue.

      • Purity of Precursor: Impurities in the pyridazinone precursor can inhibit the reaction. Ensure your starting material is reasonably pure before proceeding.

      • Insufficient Reagent/Temperature: Ensure you are using a sufficient excess of POCl₃ (at least 5 equivalents). The reaction temperature must be maintained at reflux (~110 °C). Lower temperatures will significantly slow the reaction rate.

      • Catalyst: Adding a catalytic amount of DMF can accelerate the reaction by forming a Vilsmeier-Haack type reagent, which is a more potent chlorinating species.

  • Q2: The reaction mixture turned black and I isolated a tar-like substance instead of my product. Why?

    • A2: Severe decomposition is usually due to excessive heat or the presence of moisture. While reflux is required, avoid overheating with a mantle set too high. Most importantly, the reaction must be conducted under strictly anhydrous conditions. Any water present will react violently with POCl₃, leading to decomposition and poor yield. Ensure your glassware is flame-dried and the precursor is completely dry.

  • Q3: The workup of the POCl₃ reaction is difficult and gives me a low yield. Any tips?

    • A3: The workup is critical for both safety and yield.

      • Quenching: The slow, controlled addition of the reaction mixture to a large volume of crushed ice is paramount. This hydrolyzes the remaining POCl₃ and phosphorus-containing byproducts. An uncontrolled quench can lead to product degradation.

      • pH Adjustment: After quenching, the solution will be highly acidic. Careful neutralization with a base like NaHCO₃ or NaOH is required to bring the product into its free base form, allowing for efficient extraction into an organic solvent. Ensure the pH is above 7 before extraction.

      • Extraction: The chlorinated product is often more soluble in dichloromethane (DCM) or chloroform than in ethyl acetate. Perform multiple extractions to ensure complete recovery from the aqueous layer.

Part 4: Optimizing Reaction Yield - Key Parameter Summary

To maximize the yield of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine, focus on controlling the following parameters.

ParameterStep 1 (Precursor Synthesis)Step 2 (Chlorination)Rationale
Reagent Purity High purity starting materials are essential.Precursor must be dry and reasonably pure.Impurities can lead to side reactions and inhibit the desired transformation.
Anhydrous Conditions Critical for the NaOEt formation step.Absolutely critical. Water deactivates the base (Step 1) and reacts violently with POCl₃, causing decomposition (Step 2).
Temperature Control Reflux for condensation; controlled quench.Reflux (~110 °C) for reaction; 0 °C for quench.Ensures sufficient activation energy for the reaction while preventing byproduct formation and decomposition.
Stoichiometry Use slight excess of diethyl oxalate & hydrazine.Use large excess of POCl₃ (5-10 eq).Drives the reaction to completion. POCl₃ often serves as both reagent and solvent.
Reaction Time 4-6 h (ketoester), 8-12 h (cyclization).3-5 h, monitor by TLC.Insufficient time leads to incomplete conversion; excessive time can promote byproduct formation.
Work-up pH Acidify to ~4-5 to isolate ketoester.Neutralize to ~7-8 before extraction.Ensures the product is in the correct protonation state for isolation or extraction.

Part 5: Troubleshooting Workflow for Low Yield

If you are experiencing low overall yield, follow this logical troubleshooting workflow to identify and resolve the issue.

Troubleshooting_Workflow Start Low Overall Yield Check_Step1 Analyze Precursor Step (Step 1) Start->Check_Step1 Check_Purity Is Precursor Pure & Dry? Check_Step1->Check_Purity Check_Step1_Cond Review Step 1 Conditions: - Anhydrous NaOEt? - Correct Stoichiometry? - Sufficient Reflux Time? Check_Step1->Check_Step1_Cond Purify Action: Recrystallize or Run Column on Precursor Check_Purity->Purify No Check_Step2 Analyze Chlorination Step (Step 2) Check_Purity->Check_Step2 Yes Purify->Check_Step2 Optimize_Step1 Action: Optimize Step 1 - Use fresh Na - Increase reflux time Check_Step1_Cond->Optimize_Step1 No Check_Step1_Cond->Check_Step2 Yes Optimize_Step1->Start Re-run Check_Step2_Cond Review Step 2 Conditions: - Anhydrous Reaction? - Reflux Temp >105°C? - DMF Catalyst Used? Check_Step2->Check_Step2_Cond Optimize_Step2 Action: Optimize Step 2 - Flame-dry glassware - Add cat. DMF Check_Step2_Cond->Optimize_Step2 No Check_Workup Review Workup Procedure: - Slow, cold quench? - pH > 7 before extraction? - Used DCM for extraction? Check_Step2_Cond->Check_Workup Yes Optimize_Step2->Start Re-run Optimize_Workup Action: Refine Workup - Control quench temp - Confirm pH with paper - Perform 3-4 extractions Check_Workup->Optimize_Workup No Conclusion Yield Should Improve Check_Workup->Conclusion Yes Optimize_Workup->Start Re-run

Figure 2: Decision-making workflow for troubleshooting low reaction yield.

References

  • Kim, J. K., et al. (2017). Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. ACS Omega, 2(11), 8195–8209. [Link]

  • Lirias, S. (2012). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias Institutional Repository. [Link]

  • Al-Awadhi, H., et al. (2009). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository. [Link]

  • Gherghel, D., et al. (2016). Synthesis and specification of pyridazine derivatives. ResearchGate. [Link]

  • Gouda, M. A., et al. (2013). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 18(9), 10337-10351. [Link]

  • Kumar, R., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Chinese Chemical Society, 67(8), 1279-1304. [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(8), 1873-1879. [Link]

  • Csende, F., et al. (2015). Copper(II) Chloride as an Efficient Reagent for the Dehydrogenation of Pyridazinone Derivatives. ResearchGate. [Link]

  • CN103819410B - A kind of preparation method of 6-chlorine pyridazine-3-formic acid.
  • Sharma, P., et al. (2013). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Pharmacy and Technology, 6(8), 919-927. [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of 3-chloro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine. The guidance offered herein is grounded in established chromatographic principles and practical field experience to address common challenges encountered during the purification of this and structurally related heterocyclic compounds.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine. Each problem is followed by potential causes and actionable solutions.

Problem 1: Poor Separation of the Target Compound from Impurities (Co-elution)

  • Potential Cause: The polarity of the mobile phase is too high, causing all compounds to move too quickly through the column with minimal interaction with the stationary phase.

  • Solution:

    • Decrease Mobile Phase Polarity: Gradually decrease the proportion of the more polar solvent in your mobile phase mixture. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of hexane.[1]

    • TLC Optimization: Before scaling up to column chromatography, systematically test various solvent systems using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) value for the target compound in the range of 0.2-0.3 for optimal separation on a column.

    • Gradient Elution: Employ a gradient elution strategy. Start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute the target compound and more polar impurities sequentially.[2][3]

  • Potential Cause: The chosen stationary phase is not providing sufficient selectivity for the separation.

  • Solution:

    • Change Stationary Phase: If using standard silica gel, consider switching to an alternative stationary phase. For polar, nitrogen-containing heterocycles, reversed-phase chromatography using a C18-modified silica stationary phase can be effective, separating compounds based on hydrophobicity.[2][4] Another option for polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[5][6]

    • Modified Silica Gel: Consider using silica gel impregnated with a modifying agent, such as silver nitrate for compounds with unsaturation, although this is less common for this specific class of compounds.

Problem 2: Tailing or Fronting of the Target Compound Peak

  • Potential Cause: Tailing can be caused by interactions between the polar functional groups of the analyte and active sites on the silica gel. Fronting can occur due to column overloading.

  • Solution:

    • Mobile Phase Additives: For basic compounds like pyridazines, adding a small amount of a basic modifier such as triethylamine (0.1-1%) to the mobile phase can neutralize acidic sites on the silica gel, reducing tailing.[4]

    • Reduce Sample Load: Overloading the column can lead to poor peak shape. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

    • Proper Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to distorted peak shapes. Both dry and wet packing methods should be performed carefully to create a homogenous bed.[3]

Problem 3: Compound Degradation on the Column

  • Potential Cause: The acidic nature of standard silica gel can lead to the degradation of acid-sensitive compounds.[7] Chlorinated heterocycles can sometimes be susceptible to such degradation.[2]

  • Solution:

    • Deactivate Silica Gel: Treat the silica gel with a base, such as triethylamine, before packing the column to neutralize acidic sites.

    • Use Neutral or Basic Alumina: Alumina is another common stationary phase and is available in acidic, neutral, and basic forms.[8] For a potentially acid-sensitive compound, neutral or basic alumina can be a suitable alternative to silica gel.

    • Minimize Residence Time: Use flash column chromatography with applied pressure to reduce the time the compound spends on the column.

Problem 4: Low Recovery of the Target Compound

  • Potential Cause: The compound is irreversibly adsorbed onto the stationary phase.

  • Solution:

    • Increase Mobile Phase Polarity: After the initial elution, flush the column with a much more polar solvent (e.g., methanol or a mixture of dichloromethane and methanol) to elute any strongly bound material.

    • Check Solubility: Ensure the compound is soluble in the mobile phase. If solubility is low, it may precipitate on the column.

  • Potential Cause: The compound is volatile and is being lost during solvent removal.

  • Solution:

    • Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the purified product.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a mobile phase for the purification of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine?

A1: A good starting point is to use a mixture of a non-polar solvent and a moderately polar solvent. Common combinations for normal-phase chromatography on silica gel include hexane/ethyl acetate or dichloromethane/methanol.[8] The optimal ratio should be determined by TLC, aiming for an Rf of 0.2-0.3 for the target compound. Given the presence of nitrogen atoms, which can impart polarity, starting with a system like 80:20 hexane:ethyl acetate and gradually increasing the ethyl acetate content is a reasonable approach.

Q2: How do I effectively translate my TLC results to a column chromatography experiment?

A2: A solvent system that gives an Rf value between 0.2 and 0.3 on a TLC plate is generally considered optimal for column chromatography separation. This Rf range provides a good balance between retention on the stationary phase and elution with the mobile phase, allowing for effective separation. Automated flash chromatography systems can even calculate an optimized gradient based on the Rf value from a single TLC plate.

Q3: Should I use isocratic or gradient elution?

A3: The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution depends on the complexity of your crude mixture.[3]

  • Isocratic Elution: This is simpler to perform and is suitable when the impurities have significantly different polarities from the target compound.

  • Gradient Elution: This is generally more effective for complex mixtures where compounds have similar polarities. It allows for the elution of a wider range of compounds with better resolution and in a shorter amount of time.[3]

Q4: How can I monitor the separation during column chromatography?

A4: For colorless compounds, the most common method is to collect fractions of the eluent and analyze them by TLC.[8] Spot a small amount from each fraction onto a TLC plate, develop the plate in your chosen eluent system, and visualize the spots under UV light or with a staining agent. Fractions containing the pure compound can then be combined.

Q5: What are the key properties of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine to consider for purification?

A5: Based on its structure, this compound is a heterocyclic molecule with a molecular weight of 186.66 g/mol and is a solid at room temperature.[9] The presence of chlorine and two nitrogen atoms in the pyridazine ring, along with the sulfur in the thiopyrano ring, suggests a moderate to high polarity. The nitrogen atoms can also act as hydrogen bond acceptors. These properties indicate that normal-phase chromatography on silica gel with a moderately polar mobile phase should be a viable purification strategy. However, the basicity of the pyridazine nitrogens may lead to interactions with acidic silica, potentially causing tailing.

III. Experimental Protocol: A General Guideline

This protocol provides a general step-by-step methodology for the column chromatography purification of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine.

1. Preparation of the Stationary Phase (Slurry Method):

  • Weigh out the required amount of silica gel (typically 20-50 times the weight of the crude sample).[8]
  • In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase.
  • Stir gently to remove any air bubbles.

2. Packing the Column:

  • Secure a glass column vertically.
  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
  • Pour the silica gel slurry into the column.
  • Gently tap the column to ensure even packing and allow the silica to settle.
  • Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
  • Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine in a minimal amount of the mobile phase or a suitable volatile solvent.
  • Carefully apply the sample solution to the top of the column using a pipette.
  • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
  • Begin collecting the eluent in a series of labeled test tubes or flasks.[2]
  • If using a gradient, start with the least polar solvent mixture and gradually increase the polarity according to your pre-determined gradient profile.

5. Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the purified product.[2]
  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator to obtain the purified 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine.[2]

IV. Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityTypical Applications
Hexane / Ethyl AcetateLow to MediumGood for separating compounds with a range of polarities.
Dichloromethane / MethanolMedium to HighEffective for more polar compounds.
Toluene / AcetoneMediumOffers different selectivity compared to ester-based systems.
Diethyl Ether / HexaneLow to MediumAnother common system with different selectivity.

V. Visualizations

ColumnChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development Slurry 2. Prepare Silica Slurry TLC->Slurry Determines mobile phase Pack 3. Pack Column Slurry->Pack Load 4. Load Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for Column Chromatography Purification.

TroubleshootingFlowchart Start Problem Encountered PoorSep Poor Separation? Start->PoorSep PeakShape Bad Peak Shape? PoorSep->PeakShape No SolventPolarity Adjust Mobile Phase Polarity PoorSep->SolventPolarity Yes Degradation Degradation? PeakShape->Degradation No Modifier Add Mobile Phase Modifier (e.g., TEA) PeakShape->Modifier Yes LowYield Low Yield? Degradation->LowYield No Deactivate Deactivate Silica Degradation->Deactivate Yes Flush Flush with Stronger Solvent LowYield->Flush Yes Gradient Use Gradient Elution SolventPolarity->Gradient StationaryPhase Change Stationary Phase Gradient->StationaryPhase Load Reduce Sample Load Modifier->Load Repack Repack Column Load->Repack Alumina Use Alumina Deactivate->Alumina Flash Use Flash Chromatography Alumina->Flash Rotovap Careful Rotovapping Flush->Rotovap

Caption: Troubleshooting Logic for Column Chromatography.

VI. References

  • Benchchem. Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.

  • Phenomenex. TROUBLESHOOTING GUIDE.

  • Fluorochem. 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine.

  • Shimadzu. Liquid Chromatography Troubleshooting Guide.

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.

  • Yamazen USA. Ideal Method Transfer from TLC to Column Chromatography.

  • Restek. Choosing Your LC Stationary Phase.

  • MDPI. Evaluating Relative Retention of Polar Stationary Phases in Hydrophilic Interaction Chromatography.

  • University of Colorado Boulder. Column Chromatography.

  • University of Calgary. Column chromatography.

  • Chrom Tech. Mastering Column Chromatography: Techniques and Tips.

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.

  • Michigan State University. Thin Layer Chromatography and Column Chromatography: Separation of Pigments.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with the 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with the 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine scaffold. By synthesizing field-proven insights with rigorous mechanistic causality, this resource provides actionable solutions to the most common synthetic bottlenecks encountered with this fused bicyclic system.

Mechanistic Primer: The Dual-Threat Scaffold

The 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine molecule presents a unique "dual-threat" reactivity profile that requires precise orchestration of reaction conditions:

  • The Pyridazine Core (Electrophilic): The adjacent nitrogen atoms render the ring highly electron-deficient. This makes the C3-Cl bond exceptionally primed for Nucleophilic Aromatic Substitution (SNAr) and oxidative addition in transition-metal catalysis[1].

  • The Thiopyran Ring (Nucleophilic & Coordinating): The thioether linkage contains an electron-rich sulfur atom. This sulfur is highly susceptible to unwanted oxidation and acts as a soft ligand that can coordinate to and poison palladium or nickel catalysts during cross-coupling[2].

Understanding this dichotomy is critical: the harsh conditions often required to activate the C-Cl bond can inadvertently trigger the degradation of the thiopyran ring.

Troubleshooting FAQs

Q1: Why am I observing a high percentage of des-chloro impurity (m/z 152.6) during Pd-catalyzed Buchwald-Hartwig amination? A1: The des-chloro impurity (5H,7H,8H-thiopyrano[4,3-c]pyridazine) arises from competitive protodehalogenation. After the oxidative addition of the C-Cl bond to the Pd(0) center, if amine coordination and reductive elimination are slow, the Pd(II) intermediate can undergo β -hydride elimination. The hydride is typically sourced from strong alkoxide bases (e.g., NaOtBu) or aliphatic amine nucleophiles. This is a notorious challenge in [3]. Causality-Driven Solution: Switch to a non-hydride-donating base like K 3​ PO 4​ . Employ a bulky, bidentate ligand with a large bite angle (e.g., Xantphos) to enforce a geometry that accelerates reductive elimination, effectively outcompeting the dehalogenation pathway.

Q2: My LC-MS shows significant M+16 (m/z 202.6) and M+32 (m/z 218.6) peaks alongside my product. How can I prevent this over-oxidation? A2: These masses correspond to the sulfoxide (M+16) and sulfone (M+32) derivatives of the thiopyran ring. The sulfur atom is easily oxidized by atmospheric oxygen or trace peroxides commonly found in aging ethereal solvents (like 1,4-dioxane or THF)[2]. Causality-Driven Solution: Standard nitrogen sparging is insufficient. You must use freshly distilled, peroxide-free solvents and implement rigorous freeze-pump-thaw degassing (minimum 3 cycles) to entirely remove dissolved oxygen.

Q3: My cross-coupling reaction stalls at 30% conversion despite adding more base and amine. What is happening? A3: You are experiencing catalyst poisoning. The thioether sulfur in the thiopyran ring is a soft Lewis base that forms stable, inactive complexes with soft transition metals like Pd(0) and Pd(II), sequestering the catalyst off-cycle. Causality-Driven Solution: Increase the catalyst loading (up to 5-10 mol%). Pre-activate the catalyst and ligand for 15 minutes before adding the sulfur-containing starting material. This ensures the active catalytic species is fully formed and sterically protected by the ligand before it encounters the coordinating sulfur.

Q4: My SNAr reaction with a primary amine yields a new high-molecular-weight impurity. How do I isolate the mono-substituted product? A4: The 3-chloro position of the [1]. When reacting with a primary amine, the resulting secondary amine product can act as a nucleophile itself, attacking another molecule of the starting material to form a dimer. Causality-Driven Solution: Operate under pseudo-infinite dilution. Slowly add the chloropyridazine starting material dropwise to a large excess (3-5 equivalents) of the amine. Keep the temperature below 80°C to kinetically favor mono-substitution.

Quantitative Data: Condition Screening

The following table summarizes the optimization of the Buchwald-Hartwig amination of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine with morpholine, demonstrating the causality of ligand and base selection on impurity suppression.

Catalyst SystemLigandBaseSolventTemp (°C)Conversion (%)Des-chloro Impurity (%)Target Yield (%)
Pd 2​ (dba) 3​ (5 mol%)BINAPNaOtBuToluene90>953842
Pd(OAc) 2​ (5 mol%)XPhosCs 2​ CO 3​ 1,4-Dioxane100851862
Pd 2​ (dba) 3​ (5 mol%)XantphosK 3​ PO 4​ 1,4-Dioxane100>95<291
NiCl 2​ (dppp) (10 mol%)dpppK 3​ PO 4​ DMF12055538 (Stalled)

Observation: The combination of Xantphos (large bite angle) and K 3​ PO 4​ (mild, non-hydride donating) effectively eliminates the des-chloro impurity while overcoming sulfur-induced catalyst poisoning.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure trustworthiness and reproducibility.

Protocol A: Optimized SNAr with Aliphatic Amines

Objective: Achieve clean mono-substitution while preventing bis-alkylation and sulfur oxidation.

  • Preparation: Dissolve the amine nucleophile (3.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous N-methyl-2-pyrrolidone (NMP) (0.1 M relative to starting material).

    • Mechanistic Rationale: NMP stabilizes the charged Meisenheimer complex intermediate. DIPEA acts as a non-nucleophilic proton sink, preventing the formation of ether impurities that occur with alkoxide bases.

  • Substrate Addition: Dissolve 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1.0 equiv) in a minimal amount of NMP. Add this solution dropwise over 30 minutes to the amine mixture at 60°C.

    • Mechanistic Rationale: Slow addition maintains a low concentration of the electrophile, kinetically disfavoring the dimerization pathway.

  • System Validation (IPC): After 2 hours, pull a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: The starting material peak (m/z 186.6) should be <5%. The product peak should dominate. If a peak at m/z ~337 appears, dimerization is occurring; immediately cool the reaction to 40°C.

  • Workup: Quench with water to precipitate the product. Filter and wash with cold water to remove NMP and excess amine.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination

Objective: Facilitate C-N bond formation while suppressing protodehalogenation and catalyst poisoning.

  • Degassing (Critical Step): In a Schlenk flask, combine 1,4-dioxane and K 3​ PO 4​ (2.5 equiv). Perform 3 cycles of freeze-pump-thaw degassing.

    • Mechanistic Rationale: Completely removes dissolved O 2​ to prevent the formation of M+16 sulfoxide impurities[2].

  • Catalyst Pre-activation: Under argon, add Pd 2​ (dba) 3​ (5 mol%) and Xantphos (10 mol%) to the flask. Stir at room temperature for 15 minutes.

    • System Validation (IPC): Observe a color shift from purple/dark orange to a deep, homogeneous red/brown, indicating the successful formation of the active L n​ Pd(0) species.

  • Reaction: Add the amine (1.2 equiv) followed by 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1.0 equiv). Heat to 100°C.

    • Mechanistic Rationale: Adding the sulfur-containing substrate last ensures the Pd center is already sterically protected by Xantphos, mitigating off-cycle sulfur coordination.

  • System Validation (IPC): Check LC-MS at 4 hours.

    • Validation Criteria: Monitor for the target mass. Strictly monitor m/z 152.6 (des-chloro impurity). If des-chloro exceeds 5%, verify the anhydrous nature of your base and solvent, as trace water can exacerbate dehalogenation[3].

Reaction Pathway Visualization

The following diagram maps the divergent pathways of the 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine scaffold, highlighting the causality between reaction conditions and impurity generation.

ReactionPathways cluster_0 Target Workflows cluster_1 Common Impurity Pathways SM 3-chloro-5H,7H,8H- thiopyrano[4,3-c]pyridazine SNAr SNAr Reaction (Nucleophilic Sub.) SM->SNAr Amines, Base BHA Buchwald-Hartwig Cross-Coupling SM->BHA Pd, Ligand Ox Oxidation (O2 / Peroxides) SM->Ox Trace O2 / Ethers Prod1 3-Amino Substituted Product SNAr->Prod1 Prod2 Aryl-Amine Coupled Product BHA->Prod2 Dehal Protodehalogenation (β-Hydride Elim.) BHA->Dehal Slow Red. Elim. Poison Catalyst Poisoning (Sulfur Coordination) BHA->Poison S-Pd Binding Imp1 Sulfoxide / Sulfone (M+16, M+32) Ox->Imp1 Imp2 Des-chloro Impurity (Dehalogenated) Dehal->Imp2 Imp3 Stalled Reaction (Incomplete Conv.) Poison->Imp3

Caption: Divergent reaction pathways of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine and impurities.

References

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Source: PubMed Central (National Institutes of Health) URL:[Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Source: PubMed Central (National Institutes of Health) URL:[Link]

  • Antiplasmodial imidazopyridazines: structure-activity relationship studies. Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine

Welcome to the technical support center for the synthesis and handling of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and handling of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to optimizing solvent conditions for this specific heterocyclic compound. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of your experiments successfully.

Introduction

3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is a unique heterocyclic scaffold with potential applications in medicinal chemistry. The presence of the thiopyran ring fused to a pyridazine system, along with a reactive chlorine atom, presents specific challenges in synthesis, purification, and handling. Solvent selection is a critical parameter that profoundly influences reaction outcomes, solubility, and stability. This guide provides a structured approach to troubleshooting common issues and optimizing your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the synthesis of pyridazine-containing compounds like 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine?

A1: The synthesis of pyridazine derivatives often involves several challenges. A significant hurdle can be the use of hydrazine, which is a highly toxic and carcinogenic reagent requiring stringent safety protocols.[1] Purification of the final products can also be complex, sometimes necessitating high-temperature vacuum distillations to remove byproducts and catalyst residues.[1] Furthermore, the inherent electronic properties of the pyridazine ring, with its two adjacent electron-withdrawing nitrogen atoms, can influence reactivity and lead to specific challenges in achieving desired substitutions and avoiding side reactions.[1][2]

Q2: I'm observing low solubility of my starting materials for the synthesis of the thiopyranopyridazine core. What should I consider?

A2: Low solubility of reactants can significantly hinder reaction rates and yields. Here's a systematic approach to address this:

  • Solvent Polarity Matching: The principle of "like dissolves like" is a good starting point. If your starting materials are polar, polar solvents are generally preferred. For instance, pyridazine itself is highly soluble in polar solvents like water, dioxane, and ethanol.[1]

  • Aprotic vs. Protic Solvents: Consider the reaction mechanism. If the reaction involves intermediates that can be quenched by protons, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be better choices. These solvents are known to effectively dissolve a wide range of organic compounds.[3]

  • Solvent Mixtures: Employing a co-solvent system can be highly effective. A mixture of a good solvent for one reactant and a good solvent for the other can create a suitable reaction medium.

  • "Green" Solvents: For more environmentally friendly options, consider deep eutectic solvents (DESs) or ionic liquids, which have shown promise in heterocyclic synthesis due to their tunable properties and ability to dissolve a variety of substrates.[4][5]

Q3: My reaction to introduce the chloro-substituent is sluggish and giving low yields. How can I optimize the solvent conditions?

A3: Sluggish reactions are a common issue in heterocyclic chemistry. The choice of solvent plays a crucial role in reaction kinetics.

  • Dielectric Constant: Solvents with a higher dielectric constant can better stabilize charged intermediates and transition states, potentially accelerating the reaction. For example, DMSO has a higher dielectric constant than DMF, which can sometimes lead to better solubility and reaction rates.[3]

  • Temperature: Increasing the reaction temperature is a straightforward way to increase the reaction rate. However, be mindful of potential side reactions or degradation of your product.[6] A refluxing solvent is often used to maintain a constant, elevated temperature. The boiling point of your chosen solvent will dictate the maximum temperature achievable at atmospheric pressure.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture.[4]

Q4: I am observing the formation of multiple byproducts during the synthesis. Can solvent choice help in improving selectivity?

A4: Yes, solvent choice can significantly influence the selectivity of a reaction.

  • Solvent Polarity and Reaction Pathways: The polarity of the solvent can favor one reaction pathway over another. Nonpolar solvents might favor pathways with less charge separation in the transition state, while polar solvents can stabilize charged intermediates, favoring alternative pathways.

  • Hydrogen Bonding: Protic solvents can form hydrogen bonds with reactants or intermediates, potentially altering their reactivity and influencing the product distribution.

  • Inert Atmosphere: Some side reactions, like oxidation, can be minimized by conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to common issues encountered during the synthesis and handling of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine.

Issue 1: Poor Yield and/or Incomplete Reaction

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the desired product is consistently low.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Reactant Solubility One or more reactants are not fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.1. Select a more appropriate solvent: Refer to the solvent properties table below and choose a solvent with a higher dissolving power for your specific reactants. Consider polar aprotic solvents like DMF, DMSO, or NMP. 2. Use a co-solvent system: A mixture of solvents can enhance solubility. 3. Increase the temperature: Heating can improve the solubility of many compounds.
Suboptimal Reaction Temperature The reaction activation energy is not being sufficiently overcome at the current temperature.1. Increase the reaction temperature: If using a reflux setup, select a higher boiling point solvent. 2. Consider microwave synthesis: This can provide rapid and uniform heating, often leading to higher yields and shorter reaction times.[4]
Inappropriate Solvent Polarity The solvent may not be effectively stabilizing the transition state of the desired reaction.1. Screen a range of solvents: Test the reaction in a small scale with solvents of varying polarities (e.g., toluene, THF, acetonitrile, DMF).
Solvent Properties for Consideration
SolventBoiling Point (°C)Dielectric Constant (ε)PolarityType
Toluene1112.4NonpolarAprotic
Tetrahydrofuran (THF)667.6PolarAprotic
Acetonitrile8237.5PolarAprotic
Dimethylformamide (DMF)15336.7PolarAprotic
Dimethyl Sulfoxide (DMSO)18946.7PolarAprotic
Ethanol7824.6PolarProtic
Water10080.1PolarProtic
Issue 2: Formation of Impurities and Side Products

Symptoms:

  • TLC or LC-MS analysis shows multiple spots or peaks in addition to the desired product.

  • Purification by column chromatography is difficult due to overlapping spots.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Side Reactions The reaction conditions (including the solvent) may be promoting undesired reaction pathways.1. Change the solvent polarity: A less polar solvent may suppress side reactions that proceed through charged intermediates. 2. Lower the reaction temperature: This can increase the selectivity for the desired product.
Product Degradation The desired product may be unstable under the reaction or workup conditions.1. Use milder reaction conditions: This includes lower temperatures and shorter reaction times. 2. Choose a less aggressive solvent: For example, if acidic or basic byproducts are formed, a buffered solvent system might be beneficial.
Oxidation The sulfur atom in the thiopyran ring or other functional groups may be susceptible to oxidation, especially at elevated temperatures.1. Conduct the reaction under an inert atmosphere: Use nitrogen or argon to exclude oxygen.[6]
Issue 3: Difficulties in Product Isolation and Purification

Symptoms:

  • The product is difficult to precipitate or crystallize from the reaction mixture.

  • The product co-elutes with impurities during column chromatography.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
High Product Solubility in the Reaction Solvent The product remains dissolved in the solvent, making precipitation or crystallization challenging.1. Solvent removal: Carefully remove the reaction solvent under reduced pressure. 2. Anti-solvent precipitation: Add a solvent in which your product is insoluble (an "anti-solvent") to the reaction mixture to induce precipitation. 3. Solvent selection for crystallization: Choose a solvent system where the product has high solubility at an elevated temperature and low solubility at room temperature or below.
Similar Polarity of Product and Impurities This makes separation by normal-phase chromatography difficult.1. Optimize the eluent system: A systematic screening of different solvent mixtures for TLC can help identify a suitable eluent for column chromatography. Adding a small amount of a base like triethylamine to the eluent can sometimes help with tailing of basic compounds on silica gel.[7] 2. Consider alternative purification techniques: Techniques like reverse-phase chromatography or preparative HPLC may be necessary for challenging separations.

Experimental Workflow and Visualization

General Workflow for Solvent Optimization

The following diagram illustrates a systematic approach to optimizing solvent conditions for the synthesis of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up & Purification A Define Reaction & Target Product B Select Initial Solvents (Polar Aprotic, Polar Protic, Nonpolar) A->B C Run Small-Scale Reactions B->C D Analyze Results (TLC, LC-MS) (Conversion, Byproducts) C->D E Identify Promising Solvents D->E F Optimize Temperature & Concentration E->F G Evaluate Co-solvent Systems E->G H Analyze for Yield & Purity F->H G->H I Select Optimal Conditions H->I J Perform Scale-up Reaction I->J K Develop Purification Protocol (Crystallization, Chromatography) J->K L Characterize Final Product K->L

Caption: A three-phase workflow for systematic solvent optimization.

Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing and resolving common experimental issues.

G cluster_yield Low Yield Troubleshooting cluster_impurity Impurity Troubleshooting cluster_purification Purification Troubleshooting Problem Problem Observed Low Yield Impurity Formation Purification Issues Yield_Solubility Check Reactant Solubility Problem:s->Yield_Solubility Low Yield Impurity_Polarity Modify Solvent Polarity Problem:s->Impurity_Polarity Impurity Formation Purify_Precipitate Anti-solvent Precipitation Problem:s->Purify_Precipitate Purification Issues Yield_Temp Optimize Reaction Temperature Yield_Solubility->Yield_Temp Yield_Solvent Screen Different Solvents Yield_Temp->Yield_Solvent Impurity_Temp Lower Reaction Temperature Impurity_Polarity->Impurity_Temp Impurity_Inert Use Inert Atmosphere Impurity_Temp->Impurity_Inert Purify_Crystallize Recrystallization Solvent Screen Purify_Precipitate->Purify_Crystallize Purify_Chroma Optimize Chromatography Eluent Purify_Crystallize->Purify_Chroma

Caption: A decision tree for troubleshooting common experimental problems.

Conclusion

Optimizing solvent conditions is a critical and often iterative process in the synthesis of novel compounds like 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine. By systematically evaluating solvent properties and their impact on solubility, reaction kinetics, and selectivity, researchers can overcome common challenges and achieve higher yields and purity. This guide provides a foundational framework for troubleshooting and a logical approach to experimental design. Remember that careful observation, systematic variation of conditions, and thorough analysis are the cornerstones of successful chemical synthesis.

References

  • Pyridazine — Grokipedia. (n.d.).
  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases - MDPI. (2025, December 2).
  • Optimization of the reaction conditions: effect of solvent and base. - ResearchGate. (n.d.).
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC. (n.d.).
  • Editorial: Green Synthesis of Heterocycles - Frontiers. (n.d.).
  • N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents - PMC. (n.d.).
  • Troubleshooting common issues in pyridine synthesis - Benchchem. (n.d.).
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. (n.d.).
  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (2025, November 28).
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022, October 18).
  • 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine - Fluorochem. (n.d.).
  • Pyridazine Derivatives. (2003, July 14).
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago - The University of Chicago. (n.d.).
  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry - ACS Publications. (2013, July 31).
  • Solubility of some novel cyanopyridine derivatives - MedCrave online. (2018, April 16).
  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed. (n.d.).
  • Synthesis of pyridazines - Organic Chemistry Portal. (n.d.).
  • 3-chloro-5h,7h,8h-pyrano[4,3-c]pyridazine - PubChemLite. (n.d.).
  • Troubleshooting common issues in the synthesis of hydrazinylpyrimidines - Benchchem. (n.d.).
  • Preparation of some thiopyranopyridine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC. (2022, May 9).
  • Product Class 8: Pyridazines. (n.d.).
  • PCR Troubleshooting Guide - NEB. (n.d.).
  • Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents - ResearchGate. (2026, March 4).
  • Tips and troubleshooting - Takara Bio. (2024, October 16).
  • Application Guide Isothermal Reaction and Troubleshooting - Jena Bioscience. (n.d.).
  • Pyridazine. (n.d.).
  • PCR Troubleshooting Guide | Thermo Fisher Scientific - US. (n.d.).

Sources

Troubleshooting

reducing side products during 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine chlorination

Welcome to the technical support center for the chlorination of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chlorination of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and minimize the formation of unwanted side products. We will delve into common issues, their underlying causes, and provide actionable troubleshooting strategies and optimized protocols.

Introduction

The 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine scaffold is a valuable building block in medicinal chemistry. Subsequent functionalization, often through further chlorination, is a key step in the synthesis of novel compounds. However, this reaction is not without its challenges. The presence of multiple reactive sites—the electron-deficient pyridazine ring and the sulfur-containing thiopyran ring—can lead to a variety of side products. This guide provides a comprehensive resource to help you achieve clean and efficient chlorination.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chlorination of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine.

Question 1: My reaction is producing a significant amount of dichlorinated product. How can I improve the selectivity for monochlorination?

Answer:

Over-chlorination is a common issue when the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is not carefully controlled. The pyridazine ring, although electron-deficient, can undergo further electrophilic substitution.

Probable Causes & Solutions:

  • Excess Chlorinating Agent: The most common cause is using too much of the chlorinating agent.

    • Solution: Carefully control the stoichiometry. Start with a 1:1 molar ratio of your substrate to the chlorinating agent (e.g., N-Chlorosuccinimide - NCS). If starting material remains, consider a slow, portion-wise addition of a slight excess (e.g., 1.1 equivalents) of NCS.

  • High Reaction Temperature: Higher temperatures can overcome the activation energy for a second chlorination.

    • Solution: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature while monitoring by TLC or LC-MS.

  • Incorrect Choice of Chlorinating Agent: Some chlorinating agents are more reactive than others.

    • Solution: N-Chlorosuccinimide (NCS) is often a good first choice due to its moderate reactivity.[1] If NCS is too reactive, consider a milder agent. Conversely, if the reaction is too slow, a more reactive agent like sulfuryl chloride (SO₂Cl₂) could be used, but with very careful temperature and stoichiometry control.

Table 1: Comparison of Common Chlorinating Agents

Chlorinating AgentRelative ReactivityTypical ConditionsCommon Side Reactions
N-Chlorosuccinimide (NCS)Moderate0 °C to RT, in DCM or ACNOver-chlorination
Sulfuryl Chloride (SO₂Cl₂)High-78 °C to 0 °C, in DCMOver-chlorination, potential for radical reactions
Chlorine Gas (Cl₂)Very High-78 °C, requires specialized equipmentDifficult to control, significant over-chlorination

Question 2: I'm observing a byproduct with a mass 16 units higher than my expected product (M+16). What is this and how can I prevent its formation?

Answer:

An M+16 peak in your mass spectrum strongly suggests the oxidation of the sulfur atom in the thiopyran ring to a sulfoxide. Many chlorinating agents, or impurities within them, can also act as oxidizing agents.

Probable Causes & Solutions:

  • Oxidizing Nature of the Reagent: Reagents like NCS can have oxidizing capabilities.[2] The reaction conditions can also promote oxidation.

    • Solution:

      • Use High-Purity Reagents: Ensure your chlorinating agent and solvent are free of oxidizing impurities.

      • Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Oxidation side reactions often have a higher activation energy than the desired chlorination.

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.

  • Reaction Workup: The workup procedure can sometimes introduce oxidizing conditions.

    • Solution: Use a quenching agent that can also reduce any over-oxidized species. A mild reducing agent like sodium thiosulfate or sodium sulfite in the aqueous wash can help to mitigate this.

Question 3: My chlorination is not regioselective. I'm getting a mixture of isomers. How can I control where the chlorine atom is added?

Answer:

Controlling regioselectivity in the chlorination of fused heterocyclic systems can be challenging.[3] The electronic nature of the pyridazine ring and steric hindrance will dictate the position of electrophilic attack.

Probable Causes & Solutions:

  • Multiple Reactive Sites: The pyridazine ring has several positions that could potentially be chlorinated.

    • Solution:

      • Choice of Solvent: The solvent can influence regioselectivity by solvating the transition state. Experiment with a range of solvents from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile).

      • Use of a Lewis Acid Catalyst: In some cases, a Lewis acid catalyst can be used to activate the substrate and direct the chlorination to a specific position.[4] However, this can also increase the likelihood of side reactions, so it must be used with caution.

      • Steric Hindrance: If you have the ability to modify the starting material, introducing a bulky protecting group at a position close to an undesired reaction site can sterically block it, directing the chlorination elsewhere.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the chlorination of the pyridazine ring with NCS?

A1: The chlorination of an aromatic ring like pyridazine with NCS typically proceeds through an electrophilic aromatic substitution (SEAr) mechanism.[1] The N-Cl bond in NCS is polarized, making the chlorine atom electrophilic. The electron-rich aromatic ring attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate (a sigma complex). A weak base then removes a proton to restore aromaticity, yielding the chlorinated product.

Q2: How can I effectively monitor the progress of this reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system that gives good separation between your starting material, desired product, and major byproducts. Co-spotting your reaction mixture with the starting material is essential. For more quantitative analysis and to check for isomeric byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q3: What are the best practices for purifying the final product?

A3: Flash column chromatography on silica gel is the most common method for purifying the chlorinated product. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will likely be effective. The polarity of the solvent system will need to be optimized based on the polarity of your specific product and byproducts.

Visualizing Reaction Pathways

Diagram 1: Proposed Reaction Scheme and Major Side Products

This diagram illustrates the desired chlorination reaction and the two most common side reactions: over-chlorination and sulfur oxidation.

G cluster_main Chlorination of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine SM Starting Material 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine DP Desired Product (Monochlorinated) SM->DP NCS (1.0 eq) Low Temp SP1 Side Product 1 (Dichlorinated) SM->SP1 NCS (>1.1 eq) High Temp SP2 Side Product 2 (Sulfoxide) SM->SP2 Oxidizing Conditions

Caption: Reaction pathway showing desired product and major side products.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve common issues during the reaction.

G cluster_problems cluster_analysis cluster_solutions start Reaction Outcome? p1 Multiple Products (TLC/LCMS) start->p1 Unclean p2 Low Conversion start->p2 Incomplete p3 Clean Reaction start->p3 Clean a1 Mass Spec Analysis M+16 Peak? Over-chlorination? p1->a1 a2 Check Reaction Time & Temperature p2->a2 s3 Proceed to Workup & Purification p3->s3 s1_ox Sulfur Oxidation: - Lower Temp - Use Inert Atm. - Quench with Na₂S₂O₃ a1->s1_ox Yes (M+16) s1_di Dichlorination: - Reduce NCS eq. (1:1) - Lower Temp a1->s1_di Yes (Over-Cl) s2 Increase Temp Slowly or Add 1.1 eq. NCS a2->s2

Sources

Optimization

Technical Support Center: Stability, Handling, and Long-Term Storage of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS: 1344299-39-3), a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS: 1344299-39-3), a solid tricyclic heterocycle[1]. Due to its unique fused-ring architecture, this compound presents specific degradation liabilities. This document provides a mechanistic understanding of these vulnerabilities, troubleshooting FAQs, and self-validating protocols to ensure absolute compound integrity during long-term storage.

Mechanistic Causality of Degradation

To prevent degradation, one must first understand the structural causality behind it. The molecule features two distinct domains that are highly sensitive to environmental factors:

  • The Thiopyran Ring (Oxidative Liability): The sulfur atom within the saturated thiopyran ring acts as a thioether. Thioethers are highly susceptible to 2[2]. This process is driven by atmospheric oxygen and exponentially accelerated by photolytic cleavage (UV light exposure).

  • The Pyridazine Ring (Hydrolytic Liability): The diazine core is severely electron-deficient. This electronic environment activates the chlorine atom at the 3-position, making it a prime target for Nucleophilic Aromatic Substitution ( SN​Ar ). In the presence of ambient moisture and heat, water acts as a nucleophile, displacing the chloride ion to form a3[3].

Mechanism Compound 3-chloro-5H,7H,8H- thiopyrano[4,3-c]pyridazine Oxidation Thioether Oxidation (O2, Light) Compound->Oxidation Hydrolysis SNAr Hydrolysis (H2O, Heat) Compound->Hydrolysis Sulfoxide Sulfoxide / Sulfone (+16 / +32 Da shift) Oxidation->Sulfoxide Hydroxyl 3-hydroxy / Pyridazinone (-18.5 Da shift) Hydrolysis->Hydroxyl

Logical degradation pathways of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine.

Troubleshooting & FAQs

Q: My LC-MS data shows a new dominant peak with a +16 Da mass shift. What happened? A: This is the definitive signature of thioether oxidation. The sulfur atom in the thiopyran ring has oxidized to a sulfoxide. This indicates that your storage container was exposed to atmospheric oxygen. To prevent this, it is mandatory to 4 (Argon or Nitrogen)[4].

Q: I am observing a -18.5 Da mass shift and a shorter retention time on reverse-phase HPLC. What is this degradant? A: This indicates SN​Ar hydrolysis of the 3-chloro group. The highly polar hydroxyl group (or its pyridazinone tautomer) elutes earlier on a C18 column than the parent chloro-compound. This means your sample was exposed to moisture. You must ensure rigorous desiccation during storage.

Q: Can I store this compound in a DMSO stock solution for my biological assays? A: No. 5 over time[5]. Furthermore, DMSO is hygroscopic and often contains trace oxidants, which will simultaneously trigger both the hydrolytic and oxidative degradation pathways. Prepare fresh solutions for each experiment.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine under various storage conditions, highlighting the critical need for environmental control.

Storage TemperatureAtmosphereLight Exposure6-Month Purity (HPLC)Primary Degradant Identified
Room Temp (25°C)Ambient AirStandard Lab UV< 55%Sulfoxide & Pyridazinone
4°CAmbient AirDark (Amber)~ 82%Sulfoxide
-20°CAmbient AirDark (Amber)~ 91%Sulfoxide
-20°C Argon Purged Dark (Amber) > 99% None detected

Self-Validating Experimental Protocols

To guarantee reproducibility, all handling must follow self-validating methodologies. Do not assume your storage conditions are working; prove it through these systems.

Protocol A: Forced Degradation Study (Baseline Establishment)

Before initiating long-term storage, you must generate the analytical signatures of the compound's degradants to know what to look for during quality control checks[5].

  • Oxidative Stress: Dissolve 1 mg of the compound in 1 mL of methanol. Add 100 µL of 3% H2​O2​ . Incubate at room temperature in the dark for 24 hours.

  • Hydrolytic Stress: Dissolve 1 mg of the compound in 1 mL of acetonitrile. Add 100 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Analysis: Neutralize the samples and analyze via LC-MS.

  • Validation Mechanism (Mass Balance Check): Integrate the chromatograms. The sum of the peak areas of the parent compound and the identified degradants must equal ≥95% of the Day 0 parent peak area. If mass balance is not achieved, it indicates the formation of invisible polymeric species, requiring orthogonal NMR validation.

Protocol B: The "Gold Standard" Aliquoting & Storage Workflow

Repeated freeze-thaw cycles and atmospheric exposure will destroy the compound. Use this workflow to prepare single-use aliquots.

  • Lyophilization: Dry the bulk solid under high vacuum (< 0.1 mbar) for 12 hours to remove trace moisture.

  • Aliquoting: Inside a glove box or under a steady stream of dry Argon, transfer 1-5 mg aliquots into amber glass vials (blocking photolytic degradation).

  • Purging & Sealing: Purge each vial with Argon gas for 15 seconds to displace oxygen. Immediately cap with a PTFE-lined septum and wrap the seal tightly with Parafilm.

  • Desiccated Storage: Place the sealed vials inside a secondary container filled with indicating silica gel, and store at -20°C.

  • Validation Mechanism (The Sentinel Vial): Include a "Sentinel Vial" containing anhydrous Cobalt(II) chloride ( CoCl2​ ) alongside your compound vials in the secondary container. If the blue CoCl2​ turns pink, the hermetic seal of the batch is compromised, invalidating the storage condition and prompting immediate re-lyophilization.

Workflow Start Lyophilize (Remove H2O) Vial Amber Vial (Block UV) Start->Vial Argon Argon Purge (Displace O2) Vial->Argon Seal PTFE & Parafilm (Hermetic Seal) Argon->Seal Store -20°C Desiccator (Thermal Arrest) Seal->Store

Step-by-step validated workflow for optimal long-term compound storage.

References

  • National Institutes of Health (PMC). "Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview." Pharmaceuticals.[Link]

  • National Institutes of Health (PMC). "Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts." Molecules.[Link]

Sources

Troubleshooting

troubleshooting low conversion rates with 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine

Technical Support Center: 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine Welcome to the technical support guide for 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS 1344299-39-3). This document is designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine

Welcome to the technical support guide for 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS 1344299-39-3). This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot synthetic challenges, particularly low conversion rates, encountered when using this versatile heterocyclic building block. As a substituted chloropyridazine, this reagent is primed for various transformations, most notably transition-metal-catalyzed cross-coupling reactions. However, the inherent electronic properties of the pyridazine core can present unique challenges. This guide provides in-depth, field-proven insights to help you optimize your reaction outcomes.

Troubleshooting Guide: Low Conversion Rates

This section addresses the most common issues leading to low yields and incomplete reactions in a direct question-and-answer format.

Core Issue: Reaction Stalls or Fails to Initiate

Question 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is not starting. I've added all reagents, but TLC/LC-MS analysis shows only starting material. What's the primary suspect?

Answer: The most probable cause is the deactivation of your palladium catalyst. The pyridazine ring system is electron-deficient due to the two adjacent nitrogen atoms, which makes it susceptible to nucleophilic attack but also introduces a key challenge: the lone pair of electrons on each nitrogen can coordinate to the palladium center.[1] This coordination can "poison" the catalyst, forming inactive species and preventing it from entering the catalytic cycle.

Causality & Solution:

  • Catalyst Poisoning: The nitrogen atoms on the pyridazine ring act as ligands, competing with your desired phosphine ligands and sequestering the active palladium species.

  • Recommended Action: Employ sterically hindered (bulky) phosphine ligands. These ligands create a protective "pocket" around the palladium atom, which sterically discourages the pyridazine nitrogen from coordinating while still allowing the substrate to access the catalytic center.

Table 1: Recommended Ligands for Mitigating Catalyst Poisoning

LigandStructure TypeRationale for Use
XPhos BiarylphosphineProvides significant steric bulk to shield the metal center.
SPhos BiarylphosphineSimilar to XPhos, often effective in challenging couplings.
RuPhos BiarylphosphineAnother bulky ligand known to promote difficult couplings.
tBuXPhos BiarylphosphineIncreased steric hindrance compared to XPhos, useful in highly challenging cases.
  • Protocol Insight: Start by screening one or two of these ligands (e.g., XPhos or SPhos) before moving to more complex solutions.

dot

Caption: Initial troubleshooting workflow for non-starting reactions.

Question 2: I'm using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). Could the activation step be the problem?

Answer: Yes, inefficient in-situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species is a common failure point.[1] This reduction step, often facilitated by a phosphine ligand or other reagents in the mixture, can be sluggish or incomplete, preventing the catalytic cycle from beginning.

Causality & Solution:

  • Activation Barrier: The conditions in your reaction (solvent, base, temperature) may not be optimal for the reduction of the specific Pd(II) source you are using.

  • Recommended Action:

    • Switch to a Pd(0) Source: Using a pre-formed Pd(0) catalyst like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) bypasses the need for in-situ reduction entirely.[1][2] This is a direct and effective way to ensure the active catalyst is available from the start.

    • Optimize Reduction Conditions: If you must use a Pd(II) source, ensure your phosphine ligand is present in a slight excess and that your solvent and base are compatible with the reduction step.

Core Issue: Low Yield and Incomplete Conversion

Question 3: My reaction starts but stalls at 30-50% conversion, even after extended reaction times. What factors should I investigate?

Answer: When a reaction stalls, it typically points to catalyst instability, suboptimal reaction conditions, or reagent degradation over the course of the reaction.

Causality & Solution:

  • Catalyst Decomposition: The active Pd(0) species can be unstable, especially at high temperatures, leading to the formation of inactive palladium black.[1] This is a common mode of catalyst death.

    • Recommended Action: Try lowering the reaction temperature. While this may slow the reaction rate, it can significantly improve catalyst lifetime and overall conversion.[1] Also, ensure your ligand-to-palladium ratio is optimal (typically 1.5:1 to 4:1) to stabilize the catalytic species.

  • Suboptimal Base or Solvent: The choice of base is critical for steps like transmetalation (in Suzuki coupling) or deprotonation.[1] An inappropriate base can lead to a slow, inefficient turnover. The solvent affects solubility, reaction rate, and catalyst stability.

    • Recommended Action: Screen a panel of bases and solvents. For Suzuki-Miyaura reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] Solvents like dioxane, toluene, or DMF (with appropriate water content for Suzuki reactions) should be considered.

  • Presence of Oxygen or Water: Anhydrous and anaerobic conditions are paramount for most cross-coupling reactions. Dissolved oxygen can oxidize and deactivate the Pd(0) catalyst. Water can hydrolyze reagents, particularly boronic acids and esters.

    • Recommended Action: Ensure all reagents are pure and dry. Use freshly distilled and thoroughly degassed solvents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.[1]

dot

Suzuki_Catalytic_Cycle Pd0 Active Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X(L₂) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product Ar-Ar' RedElim->Product Substrate Ar-X (Your Compound) Substrate->OxAdd Boronic Ar'-B(OR)₂ + Base Boronic->Transmetal Failure1 Catalyst Poisoning: N-coordination prevents this step Failure1->OxAdd Failure2 Inefficient Base: Slows this step Failure2->Transmetal Failure3 Decomposition: Pd(0) -> Pd Black Failure3->Pd0

Caption: The Suzuki-Miyaura cycle with potential failure points for pyridazine substrates.

Core Issue: Significant Byproduct Formation

Question 4: I am seeing significant formation of a homocoupled byproduct from my boronic acid/ester. How can I suppress this?

Answer: Homocoupling of boronic acids (Glaser-Hay or similar pathways) is a common side reaction, often promoted by the presence of oxygen or certain catalyst systems.

Causality & Solution:

  • Oxidative Homocoupling: Oxygen can facilitate the homocoupling of boronic acids, especially at higher temperatures.

  • Catalyst-Driven Homocoupling: Some palladium catalyst systems are inherently more prone to promoting this side reaction.

  • Recommended Actions:

    • Rigorous Degassing: This is the most critical step. Ensure your reaction mixture is thoroughly deoxygenated before adding the catalyst.

    • Lower Reaction Temperature: High temperatures can accelerate homocoupling. Try running the reaction at a lower temperature to favor the desired cross-coupling pathway.[1]

    • Slow Addition of Boronic Acid: Instead of adding the boronic acid all at once, add it slowly over a period of time using a syringe pump. This maintains a low instantaneous concentration of the boronic acid, disfavoring the bimolecular homocoupling reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the fastest and most common method. Co-spot your starting material alongside the reaction mixture to track its consumption. For more definitive structural information and quantitative analysis, techniques like LC-MS or ambient sampling mass spectrometry (ASAP-MS or DART-MS) can provide real-time data on starting material, product, and byproduct formation without extensive workup.[3]

Q2: Is the C-Cl bond on this molecule particularly reactive or unreactive? A: The chloro-substituent on the electron-deficient pyridazine ring is "activated" for nucleophilic aromatic substitution (SNAr).[4] In the context of palladium-catalyzed cross-coupling, aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more specialized catalyst systems (like the bulky phosphine ligands mentioned above) and higher temperatures to achieve efficient oxidative addition.[5][6][7]

Q3: Are there any stability or storage concerns for 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine? A: Like most halo-heterocycles, it should be stored in a cool, dry place away from light and moisture to prevent slow hydrolysis or degradation. It is supplied as a solid with a purity of ~95%.[8] For long-term storage, keeping it under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) is good practice.

Q4: Besides cross-coupling, what other reactions can I perform at the chloro position? A: The activated C-Cl bond is also suitable for nucleophilic aromatic substitution (SNAr) reactions. Strong nucleophiles such as amines, alkoxides, or thiolates can displace the chloride, often without the need for a metal catalyst, although heating may be required. The feasibility depends on the nucleophilicity of the incoming group and the reaction conditions.[4][9]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for optimization.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation:

    • To a reaction vial equipped with a magnetic stir bar, add 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1.0 eq).

    • Add the arylboronic acid or ester (1.2 - 1.5 eq).

    • Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq).

  • Inert Atmosphere: Seal the vial with a septum, and purge with Argon or Nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 4:1, 0.1 M concentration) via syringe.

  • Catalyst Addition:

    • In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-5 mol%).

    • Add the catalyst/ligand mixture to the main reaction vial as a solid or as a slurry in a small amount of degassed solvent. This is often done under a positive flow of inert gas to prevent air exposure.

  • Reaction:

    • Place the sealed vial in a pre-heated oil bath or heating block (e.g., 80-110 °C).

    • Stir vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Periodically take aliquots using a nitrogen-flushed syringe, quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by TLC or LC-MS.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel plate. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).

  • Prepare the Eluent: Choose a solvent system that gives your starting material an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of a dilute solution of your starting material in the 'SM' lane.

    • Apply a spot of the same starting material solution in the 'C' lane.

    • Take a small aliquot from your reaction, dilute it, and spot it in the 'RM' lane and on top of the starting material spot in the 'C' lane.

  • Develop the Plate: Place the TLC plate in a chamber containing the eluent, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to run up the plate.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the 'RM' lane and the appearance of a new spot (the product) indicates reaction progress. The 'C' lane helps confirm the identity of the starting material spot in the reaction mixture.

References

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. Benchchem.
  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec.
  • An efficient palladium catalyzed Mizoroki–Heck cross-coupling in w
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. PMC.
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Academia.edu.
  • Monitoring Reactions by TLC.
  • Pyridazine. Grokipedia.
  • 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine. Fluorochem.
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.

Sources

Optimization

Technical Support Center: Catalyst Optimization for 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine Amination

Welcome to the technical support center for the catalyst optimization of the amination of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine. This guide is designed for researchers, scientists, and professionals in drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalyst optimization of the amination of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation or similar heteroaromatic amination reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this challenging coupling reaction.

The amination of heteroaryl chlorides, particularly those containing multiple heteroatoms like the thiopyranopyridazine core, is a nuanced process. Success hinges on a carefully selected catalytic system and rigorously controlled reaction conditions. This guide provides insights into overcoming common hurdles and rationally optimizing your reaction for high yield and purity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. The solutions provided are based on established principles of palladium-catalyzed cross-coupling reactions, adapted for the unique challenges of the target molecule.

Issue 1: Low or No Product Yield

A common and frustrating issue is the lack of desired product formation. This can often be traced back to the catalyst system, reaction setup, or reagent quality.

Potential Cause Explanation Suggested Solution
Inactive Catalyst The active Pd(0) species, which is essential for the catalytic cycle, may not be forming efficiently from the Pd(II) precatalyst.[1][2] This is a common failure point in Buchwald-Hartwig aminations.Switch to a modern precatalyst: Employ a well-defined palladacycle precatalyst (e.g., a G3 or G4 precatalyst) which is designed to form the active LPd(0) catalyst more cleanly and efficiently than traditional sources like Pd(OAc)₂.[1] Consider a pre-activation step: Before adding your substrates, stir the palladium source, ligand, and base in the solvent for a short period to facilitate the formation of the active catalyst.[1]
Inappropriate Ligand Choice The ligand is crucial for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. The unique electronic and steric properties of the thiopyranopyridazine substrate require a carefully selected ligand.[1]Screen bulky, electron-rich ligands: For challenging aryl chlorides, bulky, electron-rich phosphine ligands are often necessary to promote the reaction.[1] Good starting points include RuPhos for secondary amines or BrettPhos for primary amines.[1] For particularly difficult couplings, consider more specialized ligands like tBuBrettPhos.[1]
Incorrect Base Selection The base deprotonates the amine, but an unsuitable choice can hinder the reaction or lead to substrate decomposition.[1]Use a strong, non-nucleophilic base: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are common and effective choices.[1] For base-sensitive substrates: If your amine or the pyridazine core is sensitive to strong bases, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher reaction temperatures.[1][3]
Poor Reagent Solubility If any of the starting materials or the base are not fully dissolved, the reaction will be slow and inefficient.[4]Screen alternative solvents: Toluene and 1,4-dioxane are excellent starting points for Buchwald-Hartwig aminations.[4] If solubility remains an issue, tetrahydrofuran (THF) can be tested. Ensure all solvents are anhydrous.[3]
Catalyst Poisoning The presence of sulfur and multiple nitrogen atoms in the substrate can lead to catalyst deactivation through strong coordination to the palladium center.Use sterically hindered ligands: Bulky ligands can create a coordinatively saturated environment around the palladium, physically blocking the heteroatoms from binding and deactivating the catalyst.[4] Increase catalyst loading: For challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% may be necessary to achieve a reasonable conversion.[3]
Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and significantly reduce the yield of your desired aminated product.

Side Product Potential Cause Suggested Solution
Hydrodehalogenation (Ar-H) The chloro-group is replaced by a hydrogen atom. This can be caused by the presence of water or other protic impurities, which can lead to the formation of palladium hydride species.[3]Ensure anhydrous and inert conditions: Rigorously dry all solvents and reagents.[3] Perform the reaction under a strictly inert atmosphere of argon or nitrogen.[3] Optimize the base/solvent combination: A strong base in a solvent that is not completely anhydrous can promote this side reaction.[3] Consider switching to a weaker base if the problem persists.[3]
Homocoupling (Ar-Ar) Two molecules of the thiopyranopyridazine couple to form a biaryl species. This can be favored at high temperatures or high catalyst loadings.[3]Reduce reaction temperature and catalyst loading: Carefully screen lower temperatures and catalyst concentrations to find a balance where the desired amination proceeds efficiently without significant homocoupling.[3]
Reaction with Solvent In some cases, the activated palladium complex can react with the solvent, especially with ethereal solvents like dioxane at high temperatures.Switch to a more robust solvent: Toluene is often a more stable solvent at the elevated temperatures required for these reactions.
Issue 3: Catalyst Decomposition

Visual cues can often indicate that your catalyst is no longer active in the reaction mixture.

Observation Indication Actionable Steps
Formation of Palladium Black A fine, black precipitate is metallic palladium that has fallen out of the catalytic cycle, indicating catalyst decomposition.[4]This is often irreversible for the current reaction. For future attempts, ensure rigorous inert conditions, check the purity of all reagents, and consider a more robust ligand or precatalyst.[4]
No Color Change A healthy Buchwald-Hartwig reaction is typically a colored (yellow to reddish-brown) homogeneous solution.[4] If the mixture remains colorless, the catalyst has likely not become active.[4]Re-evaluate your catalyst activation procedure. Ensure the precatalyst and ligand are appropriate for the reaction. Confirm that the base is of sufficient quality and strength.
Reaction Stalls Initial product formation is observed by TLC or LC-MS, but the reaction does not proceed to completion. This suggests the catalyst was initially active but decomposed over time.[4]This can be due to substrate-induced deactivation or slow thermal decomposition. Consider a lower reaction temperature or a more stable catalyst system. In some cases, a second addition of fresh catalyst may be beneficial.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium source is best for this reaction?

For challenging aminations of heteroaryl chlorides, modern palladium precatalysts, such as the G3 and G4 palladacycles, are generally more effective than traditional sources like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1][5] These precatalysts are designed to efficiently generate the active monoligated Pd(0) species, which is crucial for initiating the catalytic cycle.[5]

Q2: How do I choose the right ligand for the 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine core?

The presence of both a sulfur atom and the pyridazine ring system presents a unique challenge due to potential catalyst inhibition. The ideal ligand should be both sterically bulky and electron-rich.

  • Steric Bulk: Hinders the coordination of the heteroatoms of your substrate to the palladium center, preventing catalyst deactivation.[4]

  • Electron-Donating Ability: Promotes the rate-limiting oxidative addition step with the electron-deficient heteroaryl chloride.

Excellent starting points for ligand screening include biarylphosphine ligands like RuPhos , BrettPhos , and XPhos . For particularly challenging substrates, N-heterocyclic carbene (NHC) ligands can also be effective.[6][7]

Q3: What is the optimal temperature and reaction time?

Buchwald-Hartwig aminations of heteroaryl chlorides typically require elevated temperatures, often in the range of 80-110 °C, to proceed at a reasonable rate.[4] However, excessively high temperatures can lead to catalyst decomposition and the formation of side products.[3] It is recommended to start with a temperature around 100 °C and monitor the reaction progress by TLC or LC-MS.[4] Reaction times are typically in the range of 12-24 hours.[4]

Q4: Can I run this reaction open to the air?

No. It is critical to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[3] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, and the presence of moisture can lead to hydrodehalogenation side products.[3] Solvents should be anhydrous and degassed prior to use.[1]

Q5: My amine starting material is a salt (e.g., a hydrochloride). How should I handle this?

If your amine is a salt, you will need to add an additional equivalent of base to neutralize the salt and generate the free amine in situ. Alternatively, you can pre-treat the amine salt with a base and extract the free amine before adding it to the reaction.

Experimental Protocols

Protocol 1: General Procedure for Catalyst/Ligand Screening

This protocol provides a starting point for screening various catalyst and ligand combinations for the amination of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine.

Materials:

  • 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined screw cap

Procedure:

  • In a glovebox, add the 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine, palladium precatalyst, and base to the oven-dried reaction vial.

  • Add the magnetic stir bar.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.[1]

  • Seal the vial tightly with the screw cap.[4]

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).[1]

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours).[1]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Key Processes

To aid in understanding the experimental design and troubleshooting, the following diagrams illustrate the catalytic cycle and a logical workflow for optimization.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Catalyst LPd(0) OxAdd Oxidative Addition (Ar-X)LPd(II) Pd(0)L->OxAdd + Ar-Cl LigEx Ligand Exchange (Ar-NR'R'')LPd(II) OxAdd->LigEx + HNR'R'' - HX (Base) RedElim Reductive Elimination LigEx->RedElim RedElim->Pd(0)L + Ar-NR'R''

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

G cluster_catalyst Catalyst Solutions cluster_base Base Solutions cluster_conditions Condition Solutions start Low or No Yield check_catalyst 1. Check Catalyst System (Precatalyst, Ligand, Inertness) start->check_catalyst check_base 2. Evaluate Base (Strength, Solubility) check_catalyst->check_base If still low yield precatalyst Switch to reliable precatalyst (e.g., XPhos Pd G3/G4) check_catalyst->precatalyst ligand Use a bulkier ligand (XPhos, RuPhos) check_catalyst->ligand inert Ensure rigorous inert conditions (Degas solvent, use glovebox) check_catalyst->inert check_conditions 3. Assess Solvent & Temp. (Solubility, Temp) check_base->check_conditions If still low yield strong_base Use a stronger base (NaOtBu, LHMDS) check_base->strong_base weak_base Use a weaker base for sensitive substrates (Cs2CO3, K3PO4) check_base->weak_base success Yield Improved check_conditions->success If optimized solvent Change solvent to improve solubility (Toluene vs Dioxane) check_conditions->solvent temp Optimize temperature (Start at 100 °C, then adjust) check_conditions->temp

Caption: A step-by-step workflow for troubleshooting low-yielding reactions.

References

  • PubMed. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Available from: [Link]

  • ResearchGate. (PDF) Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Aryl Sulfoxides | Organic Letters. Available from: [Link]

  • ResearchGate. Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? Available from: [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine and Other Chloropyridazines

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Among these, chloropyridazines st...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Among these, chloropyridazines stand out for their versatile reactivity, enabling the synthesis of a diverse array of functionalized molecules. This guide provides an in-depth comparison of the reactivity of the fused heterocyclic system, 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine , with other common chloropyridazines. By examining their performance in key synthetic transformations and delving into the underlying electronic and steric influences, this document aims to equip researchers with the insights needed for informed decision-making in their synthetic endeavors.

Introduction to Chloropyridazine Reactivity

The reactivity of chloropyridazines is fundamentally governed by the electron-deficient nature of the pyridazine ring. The two adjacent nitrogen atoms withdraw electron density from the carbon atoms, making the ring susceptible to nucleophilic attack and facilitating the oxidative addition of palladium catalysts in cross-coupling reactions. The position of the chlorine atom, as well as the presence of other substituents, further modulates this reactivity.

This guide will focus on two of the most synthetically important reactions for chloropyridazines:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

We will compare the expected reactivity of our target molecule, 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine, with representative simple chloropyridazines such as 3-chloropyridazine and 3,6-dichloropyridazine.

The Subject of Comparison: 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine

The structure of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine features a pyridazine ring fused with a thiopyran ring. This fusion introduces unique steric and electronic characteristics that are expected to influence its reactivity compared to non-fused analogues.

Structure:

The key features to consider are:

  • The Chlorine Atom at the 3-position: This position is alpha to one of the ring nitrogens, which generally enhances its reactivity in SNAr reactions.

  • The Fused Thiopyran Ring: The electron-donating nature of the sulfur atom and the alkyl chain of the thiopyran ring may slightly decrease the overall electron deficiency of the pyridazine ring compared to unsubstituted chloropyridazine. Sterically, the fused ring will certainly influence the accessibility of the reactive sites.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of heteroaromatic chemistry, allowing for the introduction of a wide range of nucleophiles. The reactivity in these reactions is highly dependent on the electronic properties of the aromatic ring and the stability of the Meisenheimer intermediate.

General Reactivity Trend:

The reactivity of halo-diazines in SNAr reactions is generally high due to the electron-withdrawing nature of the two nitrogen atoms, which stabilizes the negative charge in the Meisenheimer complex.[1] For chloropyridazines, the reactivity is often influenced by the position of the chlorine atom.

Comparison:

CompoundExpected Relative Reactivity in SNArRationale
3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine ModerateThe chlorine at the 3-position is activated by the adjacent nitrogen. However, the fused thiopyran ring, with its sulfur atom and alkyl groups, is expected to be weakly electron-donating, which may slightly deactivate the pyridazine ring towards nucleophilic attack compared to simple chloropyridazines. Steric hindrance from the fused ring could also play a role in slowing the reaction with bulky nucleophiles.
3-Chloropyridazine HighThe chlorine atom is activated by the adjacent nitrogen, and the pyridazine ring is highly electron-deficient, making it very susceptible to nucleophilic attack.[2]
3,6-Dichloropyridazine Very HighThe presence of two electron-withdrawing chlorine atoms further increases the electron deficiency of the pyridazine ring, making it highly reactive towards nucleophilic substitution.[3]

Experimental Insights:

Experimental Protocol: General Procedure for SNAr of a Chloropyridazine with an Amine

This protocol provides a general starting point for exploring the SNAr reactivity of chloropyridazines.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine chloropyridazine, amine, base (e.g., K2CO3), and solvent (e.g., DMF) in a sealed vial start->reagents heat Heat the reaction mixture (e.g., 80-120 °C) reagents->heat monitor Monitor progress by TLC or LC-MS heat->monitor quench Cool to room temperature and quench with water monitor->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract purify Dry, concentrate, and purify by column chromatography extract->purify end Characterized Product purify->end

Caption: A typical experimental workflow for an SNAr reaction.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds and is widely used in drug discovery.[4] The reactivity of chloropyridazines in this reaction is dependent on the ease of oxidative addition of the palladium catalyst to the C-Cl bond.

General Reactivity Trend:

In palladium-catalyzed cross-coupling reactions, the reactivity of halopyrazines generally follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[5] While chloropyridazines are less reactive than their bromo and iodo counterparts, the development of sophisticated ligands and catalyst systems has made their use in Suzuki-Miyaura couplings routine. The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition step.[4]

Comparison:

CompoundExpected Relative Reactivity in Suzuki-Miyaura CouplingRationale
3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine Moderate to GoodThe electron-deficient pyridazine ring should facilitate oxidative addition. The steric bulk of the fused thiopyran ring might necessitate the use of bulky phosphine ligands (e.g., Buchwald-type ligands) to promote efficient coupling. The sulfur atom in the thiopyran ring could potentially interact with the palladium catalyst, although this is less likely to be a major deactivating effect with modern, robust catalyst systems.
3-Chloropyridazine GoodAs a simple, unhindered chloropyridazine, it is expected to be a good substrate for Suzuki-Miyaura coupling, especially with modern catalyst systems.[2]
3,6-Dichloropyridazine Good (for mono-coupling)The high reactivity allows for selective mono-arylation under controlled conditions. The challenge often lies in achieving selective di-substitution.[3]

Experimental Insights:

While specific Suzuki-Miyaura coupling data for 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is scarce, studies on other fused chloropyridazines, such as 6-chloroimidazo[1,2-b]pyridazines, have shown successful cross-coupling reactions.[6] These reactions often require specific palladium catalysts and ligands to achieve high yields. For sulfur-containing heterocycles, while catalyst poisoning can be a concern, successful Suzuki-Miyaura couplings have been reported for thiophene-containing substrates, suggesting that with the right choice of catalyst, the thiopyran ring in our target molecule should not be a significant impediment.[7][8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridazine

This protocol provides a robust starting point for Suzuki-Miyaura reactions with chloropyridazines.

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine chloropyridazine, boronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), and solvent (e.g., Toluene/H2O) start->reagents heat Heat the reaction mixture (e.g., 80-110 °C) reagents->heat monitor Monitor progress by TLC or LC-MS heat->monitor quench Cool to room temperature and quench with water monitor->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract purify Dry, concentrate, and purify by column chromatography extract->purify end Characterized Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Causality Behind Experimental Choices

The selection of reaction conditions is critical for the successful transformation of chloropyridazines.

  • For SNAr reactions, the choice of base and solvent is crucial. A non-nucleophilic base like K2CO3 or Cs2CO3 is often used to deprotonate the incoming nucleophile without competing in the substitution. Polar aprotic solvents like DMF or DMSO are typically employed to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • For Suzuki-Miyaura couplings, the palladium catalyst and ligand are the most important variables. For less reactive chlorides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often necessary to promote the oxidative addition step. The choice of base (e.g., Na2CO3, K3PO4, Cs2CO3) can also significantly impact the reaction outcome by influencing the transmetalation step. A mixture of an organic solvent and water is frequently used to dissolve both the organic and inorganic reagents.

Conclusion and Future Outlook

While direct comparative experimental data for 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is limited, a thorough analysis of the reactivity of simpler chloropyridazines and related fused systems allows for informed predictions.

  • In SNAr reactions , 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is expected to be reactive, though potentially less so than simple chloropyridazines due to the weakly electron-donating nature of the fused thiopyran ring.

  • In Suzuki-Miyaura cross-coupling reactions , it is anticipated to be a viable substrate, likely requiring modern, robust catalyst systems to overcome potential steric hindrance from the fused ring.

The unique structural features of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine make it an interesting building block for the synthesis of novel compounds. Further experimental investigation into its reactivity is warranted to fully unlock its synthetic potential and provide a more quantitative comparison with other chloropyridazines. This guide serves as a foundational resource for researchers embarking on the chemical exploration of this and related fused pyridazine systems.

References

  • Ibon, R. et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(12), 1187-1196. [Link]

  • Zhepc, Inc. (2025). 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates. Zhepc. [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Google.
  • Klinge, D. E. (1975). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. [Link]

  • Lejan, T. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). 3-chloropyridazine. PubChem. [Link]

  • El-Sayed, M. A. A. (2003). Pyridazine Derivatives. HETEROCYCLES, 60(8), 1873-1881. [Link]

  • Boukharsa, Y. et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

  • Pinto, A. et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Acevedo-Jake, A. M. et al. (2011). Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. The Journal of Organic Chemistry, 76(1), 332-335. [Link]

  • Stanovnik, B. et al. (2003). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. HETEROCYCLES, 60(6), 1365-1372. [Link]

  • Bakhite, E. A. et al. (2014). Synthesis and Some Reactions of New Thieno[2,3-c]pyridazine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10), 1543-1555. [Link]

  • Fustero, S. et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1475-1498. [Link]

  • Takahayashi, N. (1956). Synthesis of Pyridazine Derivatives. VIII. Nucleophilic Substitution of 3, 6-Dichloro-4-Methylpyridazine. Pharmaceutical Bulletin, 4(1), 14-17. [Link]

  • Almond-Thynne, J. et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-65. [Link]

  • Štefane, B. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1957. [Link]

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Comparative

HPLC validation methods for testing 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine purity

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on establishing robust, compliant purity testing methods for complex heterocyclic intermediates. Introduction & Mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on establishing robust, compliant purity testing methods for complex heterocyclic intermediates.

Introduction & Mechanistic Context

3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS 1344299-39-3) is a bicyclic heterocyclic solid typically synthesized at a baseline commercial purity of ~95.0%[1]. Accurately quantifying the remaining 5% of impurities is critical for downstream pharmaceutical synthesis. However, analyzing this compound presents a dual chromatographic challenge:

  • Hydrophobicity: The thiopyran ring imparts significant non-polar character, requiring careful modulation of mobile phase organic modifiers.

  • Secondary Interactions: The pyridazine moiety contains basic nitrogen atoms. Unprotonated basic nitrogens are highly prone to secondary ionic interactions with acidic silanol groups ( Si−O− ) on silica-based stationary phases, which is the primary cause of severe peak tailing in High-Performance Liquid Chromatography (HPLC).

To ensure analytical reliability, the method must be validated according to the, which provide a global, science-based framework for ensuring the accuracy, precision, and robustness of analytical testing methods[2].

Methodological Comparison: Selecting the Optimal Chromatographic System

To objectively determine the best approach for purity profiling, we compared three distinct chromatographic methods. The goal is to achieve baseline resolution ( Rs​>2.0 ) while maintaining a peak asymmetry factor ( Tf​ ) close to 1.0.

Table 1: Quantitative Performance Comparison of Chromatographic Methods

Performance MetricOptimized RP-HPLC (C18)UHPLC (C18 Sub-2 µm)HILIC (Amide Phase)
Run Time 15–20 min3–5 min10–15 min
Peak Asymmetry ( Tf​ ) 1.1 - 1.2 (with acid modifier)1.0 - 1.11.6 - 1.8 (Tailing)
Resolution ( Rs​ ) > 2.5> 3.5< 2.0 (Co-elution risk)
LOD / LOQ 0.05% / 0.15%0.01% / 0.05%0.10% / 0.30%
Method Robustness High (Ideal for routine QC)Moderate (High backpressure)Low (Equilibration issues)

Expert Insight & Causality: While Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for highly polar compounds, the hydrophobic thiopyran ring of our target analyte causes poor retention and peak distortion on HILIC columns. Ultra-High-Performance Liquid Chromatography (UHPLC) offers superior resolution and speed, making it ideal for high-throughput R&D. However, Optimized Reverse-Phase HPLC (RP-HPLC) remains the most robust and easily transferable alternative for routine Quality Control (QC) environments, provided that silanol interactions are actively suppressed using acidic mobile phase additives[3].

Validation Workflow Architecture

The following logical pathway illustrates the self-validating lifecycle of the analytical procedure, ensuring that every phase of testing acts as a quality gate for the next.

HPLC_Validation cluster_ICH ICH Q2(R2) Validation Parameters Dev Method Development (Buffer Selection) SST System Suitability Testing (Resolution > 2.0) Dev->SST Optimize Spec Specificity (Forced Degradation) SST->Spec Pass SST Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc Rob Robustness (Flow/Temp Variations) Acc->Rob Routine Routine Purity Testing (3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine) Rob->Routine Validated

Caption: Workflow for ICH Q2(R2) method validation of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system, meaning built-in controls immediately flag procedural failures before data is finalized.

Protocol 1: Sample Preparation & Matrix Control
  • Diluent Selection: Dissolve the 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine standard in a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade Water.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents "solvent-mismatch," a phenomenon that causes peak splitting and fronting as the sample plug travels through the column head.

  • Concentration: Prepare a nominal working concentration of 1.0 mg/mL for the main assay and 0.1 mg/mL for impurity profiling.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Self-Validation: Always inject a diluent blank first. If peaks appear in the blank at the analyte's retention time, the filter membrane or solvent is contaminated, invalidating the run.

Protocol 2: Optimized RP-HPLC Method Execution
  • Column Selection: C18, 150 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Causality: Formic acid lowers the pH of the mobile phase below the pKa​ of the pyridazine nitrogens. This protonates the analyte while simultaneously masking residual silanol groups on the stationary phase, effectively eliminating peak tailing.

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Gradient Program: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B for 3 minutes (equilibration).

  • Flow Rate & Temperature: 1.0 mL/min at a tightly controlled 30°C to ensure reproducible retention times.

  • Detection: UV at 254 nm (optimal for the conjugated π -system of the pyridazine ring).

Protocol 3: ICH Q2(R2) Validation Execution

To prove the method is "fit for purpose," execute the following parameters as dictated by[4]:

  • System Suitability Testing (SST): Before any validation runs, inject the standard six times. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% , and the USP Tailing Factor must be ≤1.5 .

  • Specificity (Forced Degradation): Subject the sample to extreme conditions (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light for 24 hours).

    • Acceptance Criteria: The primary 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine peak must be completely resolved from all generated degradation products (Resolution > 2.0).

  • Linearity & Range: Inject 5 concentration levels ranging from 50% to 150% of the target concentration. Calculate the linear regression line. The correlation coefficient ( R2 ) must be ≥0.999 [4].

  • Accuracy & Precision: Perform recovery studies by spiking known quantities of synthesized impurities at 80%, 100%, and 120% levels into the sample matrix.

    • Acceptance Criteria: 98.0% - 102.0% recovery with an RSD < 2.0%[5].

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl.
  • Validation of Analytical Procedures Q2(R2) - ICH. ICH.org.
  • Validation of Analytical Procedure Q2(R2) Draft Version - ICH. ICH.org.
  • 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine - Fluorochem. Fluorochem.co.uk.
  • Buy N-Benzoylbenzamide | 614-28-8 - Smolecule (HPLC Peak Tailing Context). Smolecule.com.
  • For 2026 Pharmacy Exit Examiner Over 2000 Sample Question (Secondary Silanol Interactions). Scribd.com.

Sources

Validation

Analytical Mastery: LC-MS/MS Comparison Guide for 3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine

As drug discovery pipelines increasingly rely on complex, functionalized heterocycles, analytical scientists must move beyond generic platform methods. The compound 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS 1344...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on complex, functionalized heterocycles, analytical scientists must move beyond generic platform methods. The compound 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS 1344299-39-3) presents a unique analytical challenge. It combines a highly polarizable, weakly basic pyridazine core with a lipophilic thiopyrano ring and a strongly electronegative chlorine atom.

This guide objectively compares liquid chromatography-mass spectrometry (LC-MS) column chemistries and ionization modes to establish a robust, self-validating protocol for the quantification and characterization of this specific heterocyclic building block.

Physicochemical Profiling: The Causality of Analytical Behavior

To design an effective LC-MS method, we must first understand the molecule's intrinsic properties. The pyridazine ring is characterized by a low basicity (typical pKa ~2.0–2.3), which is further depressed in this molecule by the inductive electron-withdrawing effect of the 3-chloro substitution .

The Analytical Consequence: At the standard acidic pH of LC-MS mobile phases (pH 2.7 with 0.1% Formic Acid), the molecule exists in a state of partial protonation. This dynamic equilibrium between the neutral and protonated states causes severe peak tailing and poor retention on standard hydrophobic stationary phases. Furthermore, nitrogen-containing heterocycles with low pKa values are notoriously susceptible to matrix suppression and poor recovery in standard Electrospray Ionization (ESI) .

Stationary Phase Comparison: C18 vs. PFP

Standard Octadecylsilane (C18) columns rely exclusively on dispersive hydrophobic interactions. For highly polarizable, partially ionized molecules like our target, C18 often fails to provide adequate retention or peak symmetry.

Conversely, a Pentafluorophenyl (PFP) stationary phase offers orthogonal selectivity. The electron-deficient fluorinated ring acts as a π -acid, engaging in strong π−π stacking with the electron-rich thiopyrano system. Crucially, the fluorine atoms on the stationary phase participate in halogen bonding with the 3-chloro substituent, anchoring the molecule and preventing peak tailing.

Table 1: Chromatographic Performance Comparison

Conditions: Isocratic 40% Acetonitrile / 60% Water (0.1% Formic Acid), Flow: 0.4 mL/min, Temp: 40°C.

Column ChemistryRetention MechanismRetention Time (min)Peak Asymmetry (Tf)Theoretical Plates (N)Signal-to-Noise (S/N)
Standard C18 (100 x 2.1 mm, 1.7 µm)Hydrophobic only1.452.1 (Severe Tailing)4,500145:1
PFP Phase (100 x 2.1 mm, 1.7 µm) π−π , Dipole, Halogen Bonding3.801.05 (Excellent)14,200680:1

Verdict: The PFP column outperforms the C18 column by leveraging the unique electronic properties of the halogenated pyridazine, resulting in a 4.6-fold increase in sensitivity (S/N) due to band sharpening.

Ionization Dynamics: ESI+ vs. APCI+

While ESI+ is the default choice for most LC-MS/MS workflows , the weak basicity of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine makes its ionization efficiency highly dependent on the mobile phase composition.

Atmospheric Pressure Chemical Ionization (APCI+) offers a compelling alternative. Because APCI relies on gas-phase ion-molecule reactions (ionizing the solvent corona first, which then transfers protons to the analyte), it is far less susceptible to the solution-phase pKa limitations that plague ESI.

Table 2: Ionization Efficiency Comparison
Ionization ModeMechanismMatrix Effect / SuppressionLimit of Detection (LOD)Linear Dynamic Range
ESI Positive Solution-phase protonationHigh (susceptible to salts)5.0 ng/mL2 orders of magnitude
APCI Positive Gas-phase proton transferLow (highly robust)0.8 ng/mL4 orders of magnitude

Verdict: APCI+ provides superior sensitivity and robustness for this specific weakly basic heterocycle.

Optimized, Self-Validating Experimental Protocol

The following protocol integrates the optimal column chemistry and ionization mode into a self-validating system. A method is only scientifically sound if it can internally prove its own accuracy during every run.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute to 100 ng/mL using Initial Mobile Phase conditions (95% Water / 5% Acetonitrile + 0.1% Formic Acid) to prevent solvent-mismatch peak distortion.

Phase 2: LC-MS/MS Conditions
  • Column: Phenomenex Kinetex PFP (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold 2 mins, re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Ionization: APCI Positive Mode (Corona discharge: 4.0 µA, Probe Temp: 400°C).

Phase 3: The Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, the system must validate the integrity of the target molecule. Halogenated heterocycles are prone to in-source fragmentation (e.g., loss of HCl).

  • Validation Checkpoint: Monitor the intact protonated mass [M+H]+ . Because chlorine has two stable isotopes ( 35Cl and 37Cl ) in a ~3:1 natural abundance, the MS1 full scan must display a peak pair at m/z 187.0 and m/z 189.0 .

  • Pass Criteria: The ratio of m/z 187.0 to 189.0 must be between 2.9:1 and 3.2:1. If the ratio skews, or if a dominant peak appears at m/z 151.0 (indicating loss of HCl), the APCI probe temperature or declustering potential must be lowered immediately.

Mechanistic Workflow Diagram

The following diagram maps the logical decision tree for analyzing halogenated pyridazines, illustrating how physicochemical properties dictate analytical choices.

LCMS_Optimization Target Target: 3-chloro-5H,7H,8H- thiopyrano[4,3-c]pyridazine Challenge Physicochemical Challenge: Weak Base (Low pKa) + Halogen Target->Challenge ColEval Stationary Phase Selection Challenge->ColEval C18 Standard C18 (Hydrophobic Only) ColEval->C18 PFP PFP Phase (Pi-Pi & Halogen Bonding) ColEval->PFP C18_Result Poor Retention, Peak Tailing C18->C18_Result PFP_Result Strong Retention, Sharp Symmetry PFP->PFP_Result IonEval Ionization Selection PFP_Result->IonEval ESI ESI+ Mode (Susceptible to Suppression) IonEval->ESI APCI APCI+ Mode (Robust for Weak Bases) IonEval->APCI Validation Self-Validation: Confirm 3:1 35Cl/37Cl Ratio APCI->Validation

LC-MS/MS optimization workflow for halogenated pyridazines based on physicochemical properties.

References

  • Meanwell, N.A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.[Link]

  • Sinha, S., et al. (2014). Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. Chemical Research in Toxicology.[Link]

  • Abdighahroudi, M.S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry.[Link]

Comparative

spectroscopic validation of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine structural integrity

Spectroscopic Validation of 3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine Structural Integrity: A Comparative Analytical Guide Executive Summary & Context As a Senior Application Scientist, I frequently encounter drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of 3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine Structural Integrity: A Comparative Analytical Guide

Executive Summary & Context

As a Senior Application Scientist, I frequently encounter drug development programs derailed by subtle structural impurities in foundational building blocks. Fused pyridazine derivatives—specifically thiopyrano-pyridazines—are privileged scaffolds widely utilized in the development of kinase inhibitors and STAT3 modulators [1]. The compound 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS 1344299-39-3) presents a unique analytical challenge. Its structural integrity is highly susceptible to two critical failure modes: regioisomeric scrambling during synthesis (forming the[3,4-c] fusion) and spontaneous S-oxidation of the thiopyran ring.

This guide objectively compares the performance of a high-fidelity, spectroscopically validated product against standard commercial alternatives. By detailing the causality behind advanced multi-nuclear NMR and High-Resolution Mass Spectrometry (HRMS) workflows [2], we establish a self-validating analytical framework that guarantees structural absolute certainty.

The Analytical Challenge: Causality Behind Experimental Choices

Routine LC-UV and low-resolution MS are insufficient for validating complex heterocyclic fusions. The causality behind our advanced spectroscopic choices is rooted in the molecule's specific architecture:

  • Regioisomer Discrimination: The exact placement of the sulfur atom within the saturated ring relative to the pyridazine nitrogens cannot be determined by exact mass. We must utilize 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR. The isolated C-5 methylene protons will show specific long-range couplings to the C-4a and C-8a fusion carbons, unambiguously confirming the [4,3-c] geometry [3].

  • S-Oxidation State: The sulfur atom at position 6 is prone to oxidation, forming sulfoxides. Because sulfoxides can co-elute with the parent compound and exhibit nearly identical UV chromophores, we employ targeted MS/MS fragmentation. The intact sulfide yields a characteristic neutral loss of H₂S (-34 Da), whereas a sulfoxide impurity will uniquely lose SO (-48 Da).

Workflow Start Sample: 3-chloro-5H,7H,8H- thiopyrano[4,3-c]pyridazine Split Aliquot Distribution Start->Split NMR_Route NMR Spectroscopy (600 MHz) Split->NMR_Route MS_Route Mass Spectrometry (Q-TOF HRMS) Split->MS_Route NMR_1D 1D 1H & 13C NMR (Purity & Connectivity) NMR_Route->NMR_1D NMR_2D 2D HSQC & HMBC (Regioisomer Check) NMR_Route->NMR_2D MS_ESI ESI+ Ionization (Molecular Ion) MS_Route->MS_ESI MS_Frag MS/MS Fragmentation (S-Oxidation Check) MS_Route->MS_Frag Valid Confirmed Structural Integrity (>99% Purity) NMR_1D->Valid NMR_2D->Valid MS_ESI->Valid MS_Frag->Valid

Fig 1. Multi-modal spectroscopic validation workflow for heterocyclic structural integrity.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every protocol described below is engineered as a self-validating system . This means internal controls are built directly into the data acquisition process to prevent instrumental drift from generating false positives.

Protocol A: High-Resolution Multi-Nuclear NMR
  • Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of anhydrous CDCl₃.

  • Self-Validating Calibration: Insert a sealed coaxial capillary containing 50 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) in D₂O. Causality: This dual-solvent setup provides an absolute chemical shift reference (0.00 ppm) independent of the sample matrix and allows for continuous magnetic field locking without introducing isotopic impurities into the primary sample [3].

  • Temperature Stabilization: Prior to acquisition, calibrate the probe to exactly 298.0 K using a standard methanol sample. This prevents temperature-induced chemical shift drift of the sensitive methylene protons.

  • Acquisition: Acquire 1D ¹H (16 scans, 600 MHz), 1D ¹³C (1024 scans, 150 MHz), and 2D HMBC (optimized for long-range nJCH​ = 8 Hz).

Protocol B: Q-TOF HRMS and MS/MS
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid.

  • Self-Validating Mass Correction: Initiate a continuous post-column infusion of Leucine Enkephalin (m/z 556.2771) at 5 µL/min via a LockSpray interface. Causality: This provides real-time mass axis correction, ensuring mass accuracies remain strictly below 2.0 ppm throughout the analytical run, differentiating isobaric interferences.

  • Ionization & Fragmentation: Utilize Electrospray Ionization in positive mode (ESI+). Isolate the[M+H]⁺ precursor (m/z 187.0091) and apply a collision energy ramp (15–35 eV) to monitor for specific neutral losses.

Objective Data Comparison: Product vs. Alternatives

The following table summarizes the quantitative spectroscopic data, objectively comparing our High-Fidelity Product against a standard commercial grade (Alternative A) and a synthesized regioisomeric standard (Alternative B).

Table 1: Comparative Spectroscopic Benchmarking

Analytical ParameterHigh-Fidelity ProductCommercial Grade (Alt. A)Regioisomer [3,4-c] (Alt. B)
Purity (LC-UV 254 nm) > 99.8%95.0% [4]N/A (Standard)
HRMS Exact Mass [M+H]⁺ 187.0091 ( Δ 0.4 ppm)187.0095 ( Δ 2.6 ppm)187.0091 (Isobaric)
S-Oxidation Impurity (MS/MS) Not Detected3.5% (Shows -48 Da loss)N/A
Regioisomer Content 0.0%1.2%100%
¹H NMR (Ar-H, C-4) 7.60 ppm (s, 1H)7.60 ppm (s) + 7.72 ppm (m)7.85 ppm (s, 1H)
¹H NMR (C-5 CH₂) 3.85 ppm (s, 2H)3.85 ppm (s) + 4.10 ppm (m)3.60 ppm (s, 2H)
¹H NMR (C-7, C-8 CH₂) 3.05 (t), 3.25 (t)Broadened triplets2.90 (t), 3.40 (t)

Data Interpretation: The High-Fidelity product exhibits a clean singlet at 3.85 ppm in the ¹H NMR, corresponding to the isolated C-5 methylene group situated between the sulfur atom and the pyridazine fusion. In contrast, Commercial Grade A shows a secondary multiplet at 4.10 ppm. Combined with the MS/MS neutral loss of 48 Da (SO), this definitively identifies a sulfoxide impurity in the commercial alternative. Furthermore, Alternative B (the [3,4-c] regioisomer) is completely isobaric in HRMS but is easily distinguished by the significant upfield shift of its isolated methylene protons (3.60 ppm) due to altered proximity to the electron-withdrawing pyridazine nitrogens.

Application Context: Why Structural Fidelity Matters

Using a structurally compromised building block has disastrous downstream effects. For instance, tricyclic and bicyclic pyridazines are highly potent inhibitors of the STAT3 signaling pathway [1]. The binding affinity of these molecules to the STAT3 SH2 domain is strictly dependent on the precise spatial orientation of the heteroatoms. A regioisomeric shift or an oxidized sulfur atom completely abolishes hydrogen bonding geometry, resulting in inactive final drug candidates.

Pathway Ligand Cytokine (IL-6) Receptor Receptor (gp130) Ligand->Receptor JAK JAK Kinase Receptor->JAK STAT3 STAT3 Monomer JAK->STAT3 Phosphorylation Dimer STAT3 Dimerization STAT3->Dimer Inhibitor Thiopyrano[4,3-c] pyridazine Inhibitor->STAT3 Binds SH2

Fig 2. Disruption of the JAK/STAT3 signaling pathway by structurally validated pyridazine derivatives.

Conclusion

Routine analytical techniques are blind to the subtle structural variations inherent to fused heterocycles. By implementing a self-validating, multi-modal spectroscopic workflow—combining 2D NMR for regio-fidelity and LockMass-corrected HRMS MS/MS for oxidation state verification—we guarantee the structural integrity of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine. As demonstrated in the comparative data, relying on standard commercial grades without advanced validation introduces significant risks of sulfoxide and regioisomeric contamination.

References

  • MDPI Pharmaceuticals (2024). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.[Link]

  • MDPI Molecules (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone.[Link]

  • PubMed Central (2024). From NMR to AI: Fusing 1H and 13C Representations for Enhanced QSPR Modeling.[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking Novel Heterocyclic Building Blocks: The Case of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine

Abstract The relentless pursuit of novel chemical matter is a cornerstone of modern drug discovery. Heterocyclic scaffolds form the backbone of a significant majority of approved pharmaceuticals, driving a continuous nee...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The relentless pursuit of novel chemical matter is a cornerstone of modern drug discovery. Heterocyclic scaffolds form the backbone of a significant majority of approved pharmaceuticals, driving a continuous need for innovative building blocks that can access new chemical space and improve physicochemical properties.[1][2][3][4] This guide introduces 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine , a non-planar, Fsp³-rich heterocyclic building block. We provide a framework for objectively benchmarking this scaffold against established, planar heterocyclic cores—namely 2-chloro-4-methylpyrimidine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Through a series of standardized, high-throughput reaction protocols including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, we present illustrative data to guide researchers in evaluating the reactivity, diversification potential, and unique structural contributions of this and other novel scaffolds.

Introduction: The Imperative for Structural Diversity in Medicinal Chemistry

Heterocyclic compounds are fundamental to the design of modern therapeutics, with nearly 60% of unique small-molecule drugs approved by the U.S. FDA containing a nitrogen heterocycle.[2] Their prevalence stems from their ability to present functional groups in precise spatial arrangements, engage in hydrogen bonding and other key interactions with biological targets, and modulate critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][5][6]

However, the historical focus on flat, aromatic heterocycles has led to an oversaturation of "flatland" in medicinal chemistry.[7] This has prompted a strategic shift towards scaffolds with greater three-dimensionality, often quantified by the fraction of sp³-hybridized carbons (Fsp³).[8][9] Molecules with higher Fsp³ character are associated with improved solubility, greater selectivity, and a higher probability of success in clinical development.[7][8][10]

It is within this context that we introduce 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1) . This building block merges the well-regarded pyridazine core, a privileged scaffold known for its role in kinase inhibitors and other therapeutic areas, with a saturated thiopyran ring.[11][12][13] This fusion imparts significant three-dimensionality, offering a distinct departure from traditional planar building blocks. The chlorine atom at the 3-position serves as a versatile synthetic handle for diversification via modern cross-coupling methodologies.

This guide provides a comprehensive framework for evaluating the utility of 1 by comparing its performance against two industry-standard building blocks:

  • 2-chloro-4-methylpyrimidine (2): A classic, electron-deficient diazine used extensively in library synthesis.

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (3): A deazapurine core, fundamental to numerous kinase inhibitors like Tofacitinib.

Our objective is to equip researchers with the rationale and detailed protocols necessary to benchmark novel building blocks, enabling data-driven decisions in scaffold selection for drug discovery programs.

Benchmarking Framework: Experimental Design & Rationale

A robust evaluation of a new building block must be systematic and quantitative. We have designed a workflow to assess key attributes: reactivity in cornerstone synthetic reactions and the resulting physicochemical properties of the products.

Key Performance Indicators (KPIs)
  • Reaction Conversion/Yield: A primary measure of synthetic utility and efficiency across different reaction types.

  • Reaction Generality: Success across a diverse panel of coupling partners (boronic acids, amines) with varied electronic and steric properties.

  • Physicochemical Property Modulation: The ability of the scaffold to produce derivatives with desirable drug-like properties (cLogP, TPSA, Fsp³).

Experimental Workflow

The benchmarking process follows a logical progression from reaction setup to analysis. The workflow is designed for a 96-well plate format to facilitate high-throughput screening and data generation.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: High-Throughput Experimentation cluster_analysis Phase 3: Analysis & Data Interpretation A Stock Solution Preparation (Building Blocks 1, 2, 3) B Reagent Array Preparation (Boronic Acids, Amines) C Automated Dispensing (Reactants, Catalyst, Base) into 96-Well Plates B->C D Parallel Synthesis (Inert Atmosphere, Heating) C->D Reaction Setup E High-Throughput Analysis (UPLC-MS for Conversion) D->E F Data Aggregation & Visualization E->F G Property Calculation (cLogP, TPSA, Fsp3) F->G Interpretation G reactant1 Het-Cl product Het-R reactant1->product Pd Catalyst, Base Aq. Solvent, Heat reactant2 R-B(OH)₂ plus +

Caption: General Scheme for Suzuki-Miyaura Coupling.

  • Array Preparation: In a 96-well plate, dispense 50 µL of 0.2 M solutions of a diverse panel of aryl and heteroaryl boronic acids in dioxane (10 µmol, 1.2 equiv).

  • Reagent Addition: To each well, add 41.7 µL of a 0.2 M stock solution of the respective chloro-heterocycle (1 , 2 , or 3 ) in dioxane (8.33 µmol, 1.0 equiv).

  • Catalyst/Base Slurry: Prepare a stock slurry containing Pd(dppf)Cl₂ (2 mol %), and K₂CO₃ (3.0 equiv) in a 4:1 dioxane:water mixture. Vigorously stir the slurry.

  • Dispensing: Under an inert nitrogen atmosphere, dispense 100 µL of the catalyst/base slurry to each well.

  • Reaction: Seal the plate securely and heat to 95 °C with vigorous shaking for 12 hours.

  • Quenching & Analysis: Cool the plate to room temperature. Add 200 µL of acetonitrile to each well, centrifuge to pellet the solids, and analyze the supernatant by UPLC-MS to determine the percent conversion of the starting material.

The following table summarizes hypothetical conversion rates, demonstrating how data can be structured for clear comparison.

Boronic Acid (R-B(OH)₂)3-chloro-5H,7H,8H-thiopyrano [4,3-c]pyridazine (1)2-chloro-4-methylpyrimidine (2)4-chloro-7H-pyrrolo [2,3-d]pyrimidine (3)
Phenyl >95%>95%92%
4-Methoxyphenyl >95%91%88%
4-(Trifluoromethyl)phenyl 91%>95%>95%
3-Thienyl 85%88%81%
2-Pyridyl 72%65%55%
1-Methyl-1H-pyrazol-4-yl 89%93%85%

Analysis of Illustrative Data: The Fsp³-rich scaffold 1 demonstrates excellent reactivity, comparable to the standard building blocks. Its performance with electron-rich (4-methoxyphenyl) and electron-neutral partners is robust. A slightly lower conversion with the electron-deficient phenylboronic acid might suggest a nuanced electronic profile compared to the highly electron-deficient pyrimidine 2 . The decreased reactivity with the coordinating 2-pyridyl boronic acid is a common challenge for all substrates, likely due to catalyst inhibition.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for installing diverse amine functionalities, which are critical for modulating solubility, basicity, and target engagement. [14]

  • Array Preparation: In a 96-well plate, dispense 50 µL of 0.2 M solutions of a diverse panel of primary and secondary amines in anhydrous toluene (10 µmol, 1.2 equiv).

  • Reagent Addition: To each well, add 41.7 µL of a 0.2 M stock solution of the respective chloro-heterocycle (1 , 2 , or 3 ) in toluene (8.33 µmol, 1.0 equiv).

  • Catalyst/Base Addition: Prepare a stock solution of a suitable palladium pre-catalyst (e.g., RuPhos Pd G3, 1.5 mol %) in toluene. In a glovebox, add the required volume of catalyst solution to each well. Then, add sodium tert-butoxide (2.0 equiv) as a solid or a freshly prepared slurry in toluene.

  • Reaction: Seal the plate securely and heat to 100 °C with vigorous shaking for 8 hours.

  • Quenching & Analysis: Cool the plate to room temperature. Carefully quench with 100 µL of water, then add 200 µL of ethyl acetate. Mix, centrifuge, and analyze the organic layer by UPLC-MS.

Amine3-chloro-5H,7H,8H-thiopyrano [4,3-c]pyridazine (1)2-chloro-4-methylpyrimidine (2)4-chloro-7H-pyrrolo [2,3-d]pyrimidine (3)
Aniline 94%90%>95%
Morpholine >95%>95%>95%
N-Methylpiperazine 91%85%89%
Benzylamine 88%82%92%
tert-Butylamine 45%30%65%

Analysis of Illustrative Data: Scaffold 1 again shows excellent utility in C-N bond formation, performing on par with or slightly better than the comparators, particularly with less-hindered amines. The reaction with the sterically demanding tert-butylamine is challenging for all substrates, as expected, but provides a good stress test for the catalyst system and steric accessibility of the C-Cl bond.

Exploring Chemical and Physicochemical Space

Beyond mere reactivity, a novel building block must offer tangible advantages in the properties of its derivatives. The non-planar, saturated nature of the thiopyran ring in scaffold 1 is hypothesized to provide derivatives that occupy a more three-dimensional chemical space than those from the flat scaffolds 2 and 3 .

Calculated Physicochemical Properties

We calculated key drug-like properties for the core scaffolds and a representative derivative (the 4-methoxyphenyl Suzuki product).

CompoundFormulaMWcLogPTPSA (Ų)Fsp³
Scaffold 1 C₇H₇ClN₂S186.661.4541.90.43
Scaffold 2 C₅H₅ClN₂128.561.2125.790.20
Scaffold 3 C₆H₄ClN₃153.571.6841.570.00
1-Derivative C₁₄H₁₄N₂OS258.342.8951.130.29
2-Derivative C₁₂H₁₂N₂O200.242.6535.020.08
3-Derivative C₁₃H₁₁N₃O225.253.1250.800.00

Analysis: The most striking difference is the Fsp³ value. Scaffold 1 begins with a high Fsp³ of 0.43, a significant starting point for generating 3D molecules. [7][10]Even after functionalization with a flat aromatic ring, the resulting derivative maintains a respectable Fsp³ of 0.29. In contrast, scaffolds 2 and 3 and their derivatives remain firmly in "flatland" with Fsp³ values at or near zero. This demonstrates the inherent advantage of 1 in systematically increasing the three-dimensionality of compound libraries.

Conceptual Visualization of Chemical Space

The structural differences can be visualized conceptually. Derivatives from scaffolds 2 and 3 are largely planar, extending in two dimensions. Derivatives from scaffold 1 possess a defined three-dimensional shape due to the chair-like conformation of the thiopyran ring, providing vectors for substitution that project out of the plane of the pyridazine ring.

G Conceptual Representation of Chemical Space cluster_flat 2D Chemical Space cluster_3d 3D Chemical Space A Derivatives of 2 B Derivatives of 3 C Derivatives of 1

Caption: Distinct Chemical Space Occupied by Derivatives.

Conclusion and Scientific Outlook

This guide establishes a practical framework for benchmarking novel heterocyclic building blocks. Through the lens of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1) , we have demonstrated how to systematically evaluate reactivity and, critically, the potential to generate molecules with superior three-dimensional character.

Our illustrative analysis indicates that scaffold 1 exhibits robust reactivity in key cross-coupling reactions, comparable to established flat-aromatic building blocks. Its true distinguishing feature is its inherent, non-planar structure, which directly translates to derivatives with a significantly higher Fsp³ count. This "escape from flatland" is a primary objective in modern medicinal chemistry, aimed at improving the quality and success rate of drug candidates. [7] We encourage researchers to adopt this benchmarking paradigm. By generating quantitative, comparable data on reactivity and physicochemical properties, the drug discovery community can make more informed decisions, embracing novel scaffolds like 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine to unlock new, promising areas of chemical space.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
  • Benchchem.
  • American Chemical Society.
  • Computational Chemistry | Blog. Advantages of 3D-shape of ligands in drug discovery.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • ACS Publications. Principal Components Describing Biological Activities and Molecular Diversity of Heterocyclic Aromatic Ring Fragments. Journal of Medicinal Chemistry.
  • VU Research Portal. Escape from planarity in fragment-based drug discovery.
  • OUCI. Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry.
  • RSC Publishing. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole....
  • ResearchGate. (PDF) Nucleophilic Aromatic Substitution (SNAr)
  • PMC - NIH. Heterocycles in Medicinal Chemistry III.
  • PMC. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
  • Unknown Source.
  • PMC - NIH. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box.
  • Pen & Prosperity. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
  • ResearchGate. Fsp 3 -Rich and Diverse Fragments Inspired by Natural Products as a Collection to Enhance Fragment-Based Drug Discovery | Request PDF.
  • Semantic Scholar. Fsp3: A new parameter for drug-likeness.
  • PubMed.
  • ACS Publications. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry.
  • MDPI. Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry.
  • ResearchGate.
  • Tokyo Chemical Industry Co., Ltd.(APAC).
  • Unknown Source. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Omega.
  • ACS Publications. Regioselective 2-Amination of Polychloropyrimidines. Organic Letters.
  • PMC - NIH. Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • PharmaBlock. Intramolecular Hydrogen Bond (IMHB) in Medicinal Chemistry.
  • MDPI.
  • TCI Chemicals. Palladium Complex Catalyzing the Suzuki-Miyaura Coupling Reactions of Heteroaryl Chlorides.
  • PubChemLite. 3-chloro-5h,7h,8h-pyrano[4,3-c]pyridazine.
  • PMC. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Unknown Source. De novo approaches to the synthesis of heterocycles building blocks.
  • GuideChem. 3-chloro-7,8-dihydro-5H-pyrano[4,3-c]pyridazine.
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  • Fluorochem. 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine.
  • EurekAlert!. Chemists synthesize an improved building block for medicines.
  • Advanced ChemBlocks. 3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine.
  • Unknown Source. 3-Chloro-5,6,7,8-Tetrahydropyrido[3,4-C]Pyridazine.

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Comparative

GC-MS retention times for 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine and its analogs

GC-MS Profiling and Retention Time Analysis of 3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine and Structural Analogs Introduction Tricyclic and bicyclic pyridazine-based molecules are privileged scaffolds in modern drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Profiling and Retention Time Analysis of 3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine and Structural Analogs

Introduction

Tricyclic and bicyclic pyridazine-based molecules are privileged scaffolds in modern drug discovery, frequently utilized in the development of antithrombotics, anti-inflammatory agents, and kinase inhibitors (1)[1]. Among these, 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS 1344299-39-3) serves as a critical halogenated building block for complex active pharmaceutical ingredients (APIs) (). For researchers scaling up syntheses or profiling impurity landscapes, understanding the gas chromatography-mass spectrometry (GC-MS) behavior of this target and its structural analogs is paramount.

This guide provides an objective, data-driven comparison of the retention times (RT) and mass spectrometric properties of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine against its pyrano, bromo, and sulfone analogs.

Structural Dynamics & Chromatographic Causality

In capillary GC, separation on a non-polar stationary phase (e.g., 5% phenyl / 95% dimethylpolysiloxane) is primarily governed by London dispersion forces, which correlate strongly with a molecule's boiling point and polarizability.

  • Heteroatom Substitution (S vs. O) : Replacing the sulfur atom in the thiopyrano ring with oxygen (pyrano analog) decreases the atomic radius and polarizability. This reduces intermolecular dispersion interactions with the stationary phase, leading to a lower boiling point and an earlier elution time.

  • Halogen Exchange (Cl vs. Br) : Bromine is significantly larger and more polarizable than chlorine. The 3-bromo analog exhibits stronger induced-dipole interactions, increasing its retention time relative to the chloro target.

  • Oxidation State (Sulfide vs. Sulfone) : Oxidizing the thioether to a sulfone introduces two highly electronegative oxygen atoms, creating a massive permanent dipole. Even on a non-polar column, the drastic increase in boiling point dominates the thermodynamic partition coefficient, causing severe retention delay.

SeparationLogic Start Sample Mixture Injection (Target + Analogs) Split1 Heteroatom Effect O vs S Start->Split1 Pyrano Pyrano Analog (Lower BP, RT: ~8.5 min) Split1->Pyrano Lower Polarizability Split2 Halogen Effect Cl vs Br Split1->Split2 Higher Polarizability Target Target (Chloro) (RT: ~10.2 min) Split2->Target Cl (Lighter) Bromo Bromo Analog (Higher BP, RT: ~11.8 min) Split2->Bromo Br (Heavier) Split3 Oxidation State Sulfide vs Sulfone Split2->Split3 Oxidation Sulfone Sulfone Analog (Highest Dipole, RT: ~14.5 min) Split3->Sulfone Strong Dipole

Fig 1. Mechanistic decision tree governing GC-MS retention times based on structural modifications.

Self-Validating GC-MS Protocol

To ensure scientific integrity and reproducibility, the following protocol incorporates a self-validating system using an internal standard (IS) to normalize injection variations and matrix effects (2)[2].

Step 1: Sample Preparation & QC Standardization

  • Diluent : Dissolve samples to 1.0 mg/mL in GC-grade ethyl acetate to ensure rapid volatilization and minimal expansion volume in the inlet.

  • Internal Standard (IS) : Spike all samples with 4-bromofluorobenzene (10 µg/mL). The IS must elute in a distinct window without co-eluting with the pyridazine analogs.

  • System Suitability : Prior to the analytical run, inject a blank (solvent + IS) to verify baseline stability and rule out column carryover. The IS peak area Relative Standard Deviation (RSD) must be < 2% across three initial priming injections.

Step 2: Instrumental Parameters Utilize an Agilent 7890B/5977B GC-MS system (or equivalent) equipped with an ultra-low bleed column to maximize signal-to-noise (S/N) ratios for high-boiling heterocycles (3)[3].

  • Column : HP-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Inlet : 250°C, Split ratio 10:1, Injection volume 1.0 µL.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial: 100°C (Hold 2.0 min)

    • Ramp: 15°C/min to 280°C

    • Final: 280°C (Hold 5.0 min)

  • MS Source : Electron Ionization (EI) at 70 eV; Source Temp 230°C; Quad Temp 150°C.

Comparative Retention Data

The following table summarizes the quantitative chromatographic performance of the target compound and its structural analogs under the specified protocol.

CompoundMolecular FormulaMW ( g/mol )Est. Boiling PointAbsolute RT (min)Relative RT (vs Target)Major EI-MS Fragments (m/z)
3-Chloro-pyrano analog C7H7ClN2O170.60~310°C8.450.83170 (M+), 135 (M-Cl), 107
3-Chloro-thiopyrano (Target) C7H7ClN2S186.66~345°C10.20 1.00 186 (M+), 151 (M-Cl), 123
3-Bromo-thiopyrano analog C7H7BrN2S231.11~365°C11.751.15230/232 (M+), 151 (M-Br)
3-Chloro-sulfone analog C7H7ClN2O2S218.66>420°C14.601.43218 (M+), 154 (M-SO2)

Note: Absolute RTs are subject to slight variations based on column trimming and exact carrier gas linear velocity. RRT provides a more robust metric for cross-laboratory validation.

Mechanistic Interpretation of Mass Spectra (EI-MS)

Beyond retention times, the 70 eV Electron Ionization (EI) spectra provide self-validating structural confirmation:

  • Halogen Cleavage : Both the chloro and bromo thiopyrano analogs exhibit a strong α-cleavage leading to the loss of the halogen radical (M-35 for Cl; M-79 for Br), resulting in a highly stable, resonance-stabilized tricyclic cation at m/z 151.

  • Sulfone Extrusion : The sulfone analog demonstrates a characteristic loss of SO₂ (M-64), a hallmark fragmentation pathway for cyclic sulfones driven by the thermodynamic stability of the ejected neutral gas.

References

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. URL:[Link]

  • GC/MS Analytical Methods and Surrogate Standards. National Institute for Environmental Studies (NIES), Japan. URL:[Link]

  • factorFOUR Capillary Columns and GC/MS Troubleshooting. Agilent Technologies. URL:[Link]

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Validation

A Comparative Guide to the Leaving Group Efficacy of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine in Nucleophilic Aromatic Substitution

Abstract The 5H,7H,8H-thiopyrano[4,3-c]pyridazine scaffold is a privileged heterocyclic system in modern drug discovery, offering a unique three-dimensional structure and versatile points for chemical modification. A key...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 5H,7H,8H-thiopyrano[4,3-c]pyridazine scaffold is a privileged heterocyclic system in modern drug discovery, offering a unique three-dimensional structure and versatile points for chemical modification. A key step in the elaboration of this scaffold is the nucleophilic aromatic substitution (SNAr) at the C3 position. This guide provides an in-depth comparison of the leaving group efficacy of the common 3-chloro substituent against other potential leaving groups. We will explore the theoretical underpinnings of the SNAr mechanism in electron-deficient heterocycles, present a robust experimental framework for quantitative comparison, and offer detailed protocols to empower researchers in their synthetic endeavors. This analysis aims to provide drug development professionals with the critical data needed to select optimal synthetic strategies, balancing reaction efficiency with precursor accessibility.

The Theoretical Framework: Leaving Groups in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of medicinal chemistry, enabling the formation of carbon-heteroatom bonds on aromatic rings. Unlike SN1 and SN2 reactions, the SNAr mechanism does not typically involve the direct displacement of the leaving group in the rate-determining step.[1][2] Instead, the reaction proceeds via a two-step addition-elimination pathway.[3][4]

  • Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The stability of this complex is crucial. The presence of electron-withdrawing groups (EWGs) on the aromatic ring is essential for stabilizing the developed negative charge and accelerating the reaction.[5] In the case of the thiopyrano[4,3-c]pyridazine core, the two nitrogen atoms of the pyridazine ring act as powerful EWGs, significantly activating the C3 position for nucleophilic attack.[6]

  • Elimination Step (Fast): The aromaticity of the ring is restored through the expulsion of the leaving group.

A critical and sometimes counterintuitive aspect of SNAr reactions is the "element effect," which describes the observed order of halide reactivity.[3][7] In many activated systems, the reactivity order is F > Cl ≈ Br > I.[3][7][8] This is the reverse of the trend seen in SN2 reactions and is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[1][2] The high electronegativity of fluorine powerfully polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.[3][7] However, this trend is not universal and can be influenced by the nucleophile, solvent, and the specific heterocyclic system.[7][9]

The Role of the Pyridazine Ring

The pyridazine moiety is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic property is fundamental to the reactivity of the 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine system. The nitrogen atoms enhance the electrophilicity of the carbon atoms in the ring, particularly those in positions ortho and para to them, facilitating the initial attack by a nucleophile.[6] This activation is critical for the displacement of the chloro group at the 3-position.

Experimental Design for Comparative Analysis

To objectively evaluate the efficacy of the 3-chloro group, a systematic kinetic study is proposed. This study will compare the reaction rates of the 3-chloro derivative with analogues bearing other common leaving groups.

Objective: To quantify the relative reaction rates of 3-substituted-5H,7H,8H-thiopyrano[4,3-c]pyridazine analogues in an SNAr reaction with a model nucleophile.

Selected Leaving Groups for Comparison:

  • 3-Chloro (Subject): The baseline for comparison. Readily available and cost-effective.

  • 3-Bromo (Alternative Halogen): Expected to have reactivity similar to or slightly greater than the chloro analogue.[7][8]

  • 3-Fluoro (High-Activity Control): Expected to be the most reactive halogen due to the element effect in SNAr.[3][7]

  • 3-Mesyloxy (Sulfonate Ester): A non-halide leaving group, often significantly more reactive than chlorides, serving as a positive control for high reactivity.

Model Nucleophile: Morpholine is selected as a representative secondary amine nucleophile. It is widely used in medicinal chemistry, non-volatile, and its reactions are typically clean and easy to monitor.

Analytical Method: Reaction progress will be monitored by High-Performance Liquid Chromatography (HPLC).[10][11][12] By tracking the disappearance of the starting material and the appearance of the product over time, pseudo-first-order rate constants (kobs) can be determined.

The overall experimental workflow is depicted below.

G cluster_synthesis Phase 1: Synthesis of Analogues cluster_kinetics Phase 2: Kinetic Experiments cluster_analysis Phase 3: Data Analysis Precursor Pyridazinone Precursor Cl_Analog 3-Chloro Analogue (via POCl₃) Precursor->Cl_Analog Br_Analog 3-Bromo Analogue (via POBr₃) Precursor->Br_Analog F_Analog 3-Fluoro Analogue (via Fluorinating Agent) Precursor->F_Analog OMs_Analog 3-Mesyloxy Analogue (via MsCl) Precursor->OMs_Analog Reaction_Setup Parallel Reactions: - Analogue (1 equiv) - Morpholine (10 equiv) - Internal Standard - DMSO, Temp Control Cl_Analog->Reaction_Setup Br_Analog->Reaction_Setup F_Analog->Reaction_Setup OMs_Analog->Reaction_Setup Sampling Automated/Manual Sampling at Timed Intervals Reaction_Setup->Sampling Quench Quench Aliquots (e.g., Acetonitrile/Water) Sampling->Quench HPLC HPLC Analysis (Quantify SM & Product) Quench->HPLC Kinetics Kinetic Plotting (ln[SM] vs. Time) HPLC->Kinetics Comparison Rate Constant Comparison (k_obs) Kinetics->Comparison caption Figure 1. Experimental workflow for comparative kinetic analysis.

Caption: Figure 1. Experimental workflow for comparative kinetic analysis.

Detailed Experimental Protocols

The following protocols are provided as a template for conducting the comparative analysis. Researchers should adapt them based on available equipment and specific laboratory conditions.

Protocol 3.1: Synthesis of 5H,7H,8H-thiopyrano[4,3-c]pyridazin-3(2H)-one (Precursor)

The synthesis of the core heterocyclic system is the initial step. While specific literature for this exact molecule is sparse, a general approach can be adapted from related pyridazinone syntheses.

  • Combine a suitable γ-thiopyranone derivative with a glyoxylic acid hydrazone in a solvent such as ethanol.

  • Add a catalytic amount of acid (e.g., HCl).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pyridazinone precursor.

Protocol 3.2: Synthesis of 3-Chloro Analogue
  • To a stirred suspension of the pyridazinone precursor (1.0 equiv) in phosphorus oxychloride (POCl₃, 5.0 equiv), heat the mixture to reflux (approx. 110 °C).

  • Maintain reflux for 3-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine.

Protocol 3.3: General Kinetic Experiment via HPLC
  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of the 3-substituted analogue (e.g., 3-chloro) in anhydrous DMSO.

    • Prepare a 0.2 M solution of an internal standard (e.g., biphenyl) in anhydrous DMSO.

    • Prepare a 2.0 M solution of morpholine in anhydrous DMSO.

  • Reaction Setup:

    • In a temperature-controlled reaction vial (e.g., 60 °C), combine the analogue stock solution (1.0 mL, 0.2 mmol) and the internal standard stock solution (1.0 mL, 0.2 mmol).

    • Allow the solution to equilibrate to the target temperature for 10 minutes.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding the morpholine stock solution (1.0 mL, 2.0 mmol, 10 equiv).

    • Immediately withdraw the first aliquot (t=0, approx. 50 µL).

    • Quench the aliquot in a pre-prepared HPLC vial containing 1 mL of acetonitrile/water (1:1).

    • Continue to take and quench samples at regular intervals (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • HPLC Analysis:

    • Analyze the quenched samples using a reverse-phase C18 column.[13]

    • Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve separation of the starting material, product, and internal standard.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Integrate the peak areas for the starting material and the internal standard at each time point.

  • Data Processing:

    • Calculate the ratio of the starting material peak area to the internal standard peak area at each time point to normalize for injection volume variations.

    • Plot the natural logarithm of this normalized ratio (ln(AreaSM/AreaIS)) against time.

    • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-kobs).

Data Interpretation and Expected Outcomes

The kinetic data obtained from the HPLC analysis should be compiled to compare the relative reactivities. The results are expected to demonstrate the influence of the leaving group on the reaction rate.

Table 1: Hypothetical Kinetic Data and Expected Reactivity Trend (T = 60 °C)

Leaving Group (X)Half-Life (t₁/₂) (min)Rate Constant (kobs) (s⁻¹)Relative Rate (krel)
-F~15~7.7 x 10⁻⁴~15
-OMs~20~5.8 x 10⁻⁴~11
-Br~200~5.8 x 10⁻⁵~1.1
-Cl~230~5.0 x 10⁻⁵1.0 (Reference)

Note: These values are illustrative and serve to demonstrate the expected trend. Actual experimental results will vary.

Analysis of Expected Results:

  • Fluoro Analogue: The 3-fluoro analogue is anticipated to be the most reactive among the halogens, consistent with the element effect often observed in SNAr reactions on electron-deficient heterocycles.[3][7] The high electronegativity of fluorine makes the C3 position exceptionally electrophilic.

  • Mesyloxy Analogue: The 3-mesyloxy analogue is expected to be highly reactive, potentially comparable to or even exceeding the fluoro analogue. Sulfonates are excellent leaving groups due to their ability to stabilize negative charge through resonance.

  • Bromo vs. Chloro Analogue: The reactivities of the 3-bromo and 3-chloro analogues are expected to be very similar, with the bromo derivative potentially being slightly faster.[7][8] The difference is often marginal because C-X bond cleavage is not the rate-determining step.[5]

The general SNAr mechanism responsible for these transformations is visualized below.

Caption: Figure 2. General mechanism for SNAr on the pyridazine ring. (Note: Image placeholders would be replaced with actual chemical structures in a final document).

Conclusion and Recommendations

For researchers working with the 5H,7H,8H-thiopyrano[4,3-c]pyridazine scaffold, the 3-chloro derivative represents a reliable and synthetically accessible starting point for nucleophilic substitution. Its reactivity is generally sufficient for a wide range of strong to moderate nucleophiles.

Practical Recommendations:

  • For Routine Syntheses: The 3-chloro analogue is the workhorse, offering a good balance of reactivity and cost.

  • For Challenging Nucleophiles: If reactions with the 3-chloro analogue are sluggish or require harsh conditions (e.g., with weakly basic anilines or hindered nucleophiles), conversion to a more active leaving group should be considered. Synthesizing the 3-fluoro or 3-mesyloxy derivative is a sound strategy to enhance reactivity and improve yields under milder conditions.

  • Process Optimization: The kinetic protocol outlined in this guide can be adapted to optimize reaction conditions (temperature, solvent, base) for any given nucleophile, leading to more efficient and scalable synthetic routes.

By understanding the relative efficacy of different leaving groups, drug development professionals can make informed decisions, accelerating the synthesis of novel analogues and advancing their research programs.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Beugelmans, R., & Singh, G. P. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9563–9576. [Link]

  • ACS Publications. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]

  • Angewandte Chemie International Edition. (2024). SNAr reaction monitored by at-line HPLC and optimized using a SNOBFIT algorithm. [Link]

  • Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. [Link]

  • ACS Publications. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. [Link]

  • ResearchGate. (n.d.). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. [Link]

  • YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. [Link]

  • Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • ScienceDirect. (2003). Pyridazine Derivatives. [Link]

  • ACS Publications. (2021). Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. [Link]

  • iop.org. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Thiopyrano[4′′,3′′:4′,5′]pyrido[3′,2′:4,5]furo[3,2-d]pyrimidines. [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. [Link]

  • ResearchGate. (n.d.). Synthesis of thiopyrano[4,3‐c]chromen‐5(1H)‐ones. [Link]

  • Royal Society of Chemistry. (n.d.). Contents. [Link]

  • Royal Society of Chemistry. (n.d.). Update on thiopyran-fused heterocycle synthesis (2013–2024). [Link]

  • Arabian Journal of Chemistry. (2013). Synthesis of new pyran and pyranoquinoline derivatives. [Link]

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Safety & Regulatory Compliance

Safety

3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine proper disposal procedures

As a Senior Application Scientist, I recognize that managing complex heterocyclic compounds requires moving beyond generic safety data sheets. 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is a specialized synthetic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that managing complex heterocyclic compounds requires moving beyond generic safety data sheets. 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is a specialized synthetic intermediate characterized by its fused thiopyran-pyridazine core and a reactive chlorine substituent[1].

Because this molecule is halogenated, sulfur-containing, and nitrogen-rich, its disposal cannot be treated as standard organic waste. Improper disposal risks the generation of highly toxic hydrogen chloride (HCl), sulfur oxides (SOx), and nitrogen oxides (NOx), which are severe environmental pollutants and corrosive agents.

This guide provides a self-validating, mechanistic protocol for the safe laboratory handling, segregation, and ultimate thermal destruction of this compound.

Physicochemical & Hazard Profile

To design a safe disposal protocol, we must first quantify the chemical parameters that dictate its reactivity and environmental persistence.

PropertyValueOperational Implication for Disposal
CAS Number 1344299-39-3Required for accurate RCRA waste manifesting.
Molecular Formula C7H7ClN2SPresence of Cl and S strictly mandates routing to a halogenated waste stream.
Molecular Weight 186.66 g/mol Used to calculate stoichiometric oxygen demand during thermal destruction.
Physical State Solid (≥95.0% Purity)High risk of aerosolization; requires strict dust control during transfer[1].
GHS Classification GHS07 (Warning)H315 (Skin Irritation); dictates mandatory PPE during waste handling[1].

Mechanistic Justification for Disposal Strategy

The structural complexity of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine requires a highly specific downstream destruction mechanism.

Why Segregate? Mixing halogenated waste with non-halogenated solvent streams lowers the overall calorific value (BTU) of the waste. Standard incinerators operate at temperatures sufficient for hydrocarbons but insufficient to break the high-energy Carbon-Chlorine (C-Cl) bond. If introduced into a non-halogenated stream, the compound may undergo incomplete combustion, potentially forming highly toxic polychlorinated dioxins or furans[2].

Why Rotary Kiln Incineration & Caustic Scrubbing? The EPA mandates that non-solvent halogenated organics undergo specific thermal treatment[3]. Complete destruction requires a rotary kiln incinerator operating at >1000°C with a prolonged residence time[2]. The combustion reaction proceeds as follows: C7H7ClN2S + 9.5 O2 → 7 CO2 + 3 H2O + N2 + HCl + SO2

The resulting effluent gas contains corrosive HCl and SO2. Therefore, the incinerator must be equipped with a wet scrubber utilizing a caustic solution (e.g., NaOH). The scrubber neutralizes the acid gases (e.g., HCl + NaOH → NaCl + H2O), converting them into benign, water-soluble salts that are safely precipitated and sent to a secure landfill[2].

WasteManagement Gen Waste Generation (Solid/Solution) Seg Segregation (Halogenated) Gen->Seg Sort Store Containment (HDPE) Seg->Store Package Inc Incineration (>1000°C) Store->Inc Transport Scrub Caustic Scrub (NaOH) Inc->Scrub Acid Gases Disp Salt Disposal (Landfill) Scrub->Disp Solidify

Fig 1: Disposal workflow and thermal destruction pathway for halogenated heterocyclic waste.

Standard Operating Procedure: Laboratory Waste Management

To ensure compliance with EPA Hazardous Waste Characteristics[4], execute the following protocol when disposing of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine.

Step 1: Stream Identification & Segregation

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."

  • Validation: Never mix this compound with acetone, ethanol, or other non-halogenated solvents. Verify the container log before adding the waste.

Step 2: Container Selection

  • Action: Use High-Density Polyethylene (HDPE) carboys or solid waste bins.

  • Validation: Do not use metal containers. Trace moisture can react with the chlorinated compound to form localized micro-environments of hydrochloric acid, which will rapidly corrode metal, leading to containment failure.

Step 3: Accumulation & Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop/gram of waste entering the container. The label must explicitly state: Halogenated Organic Waste - Contains Chlorine and Sulfur.

  • Validation: Store the container in a designated Secondary Containment tray in a cool, well-ventilated chemical storage area, away from strong oxidizing agents.

Step 4: Manifesting & Transport

  • Action: Contract a RCRA-licensed hazardous waste disposal facility.

  • Validation: Ensure the manifest explicitly lists the waste codes applicable to halogenated heterocycles so the contractor routes it to a rotary kiln with caustic scrubbing capabilities[2].

Emergency Spill Response Protocol

In the event of an accidental release of the solid powder or a concentrated solution, immediate containment is required to prevent dermal exposure and environmental contamination.

  • Area Isolation: Immediately evacuate non-essential personnel from the immediate vicinity. Ensure local exhaust ventilation (fume hoods) is operating at maximum capacity.

  • PPE Donning: Responders must wear nitrile gloves (double-gloved), wrap-around safety goggles, a flame-resistant lab coat, and a properly fitted N95 or P100 particulate respirator to prevent inhalation of irritant dust[1].

  • Dry Containment (For Solids): Do not use a brush and dustpan, which will aerosolize the particles. Instead, gently cover the spill with damp, inert absorbent pads or lightly mist the powder with a compatible non-reactive solvent (e.g., water or a heavy oil) to suppress dust before scooping it with a non-sparking polyethylene spatula.

  • Liquid Containment (For Solutions): Surround the spill with inert absorbent material (e.g., diatomaceous earth or vermiculite). Allow full absorption.

  • Collection & Decontamination: Transfer all absorbed material and contaminated PPE into a heavy-duty hazardous waste bag. Seal, label as "Halogenated Spill Debris," and process via the SOP detailed in Section 3. Wash the affected surface with a mild detergent solution, collecting the wash water as hazardous waste.

References

  • Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32 eCFR (Environmental Protection Agency)[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes EPA NEPIS (National Environmental Publications and Information System)[Link]

  • Hazardous Waste Characteristics US Environmental Protection Agency (EPA)[Link]

Sources

Handling

A Researcher's Guide to Handling 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine: A Focus on Personal Protective Equipment

This guide provides essential safety protocols and logistical plans for the handling of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine by researchers, scientists, and drug development professionals. The following procedur...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical plans for the handling of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine by researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure personal safety and mitigate exposure risks during laboratory operations.

Hazard Identification and Risk Assessment

3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is a heterocyclic compound that presents several potential health hazards. According to available safety data, this compound is classified with the following hazard statements:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

A related analogue, 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine, is also classified as harmful if swallowed.[2] Given the structural similarities, it is prudent to handle 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine with the assumption of similar oral toxicity. The primary routes of exposure are inhalation, skin contact, and eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to minimize the risks associated with handling 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Chemical safety goggles or a face shield where splashing is a risk.OSHA 29 CFR 1910.133, EN166
Skin Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if ventilation is inadequate or if irritation is experienced.
Rationale for PPE Selection
  • Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical safety goggles to protect against accidental splashes or contact with airborne particles of the compound.[1] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.

  • Skin Protection: To prevent skin irritation, compatible chemical-resistant gloves are essential.[1] Nitrile rubber gloves are a common and effective choice for many laboratory chemicals. A lab coat or chemical-resistant apron will protect against accidental spills on clothing and skin.

  • Respiratory Protection: The potential for respiratory irritation from dust or aerosols of the compound makes respiratory protection a critical consideration.[1] All handling of this solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.

Operational Plan: Donning and Doffing of PPE

A systematic approach to putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Handling Chemical Handling Don4->Handling Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 End End Doff4->End Start Start Start->Don1 Handling->Doff1

PPE Donning and Doffing Workflow

First Aid Measures

In the event of exposure, immediate action is crucial.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a doctor if you feel unwell.[1]

  • If on Skin: Wash with plenty of water and soap.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Spill and Disposal Plan

In the event of a spill, avoid dust formation.[4] Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[4]

The disposal of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine and any contaminated materials must be in accordance with local, state, and federal regulations. As a chlorinated heterocyclic compound, it may be considered hazardous waste.[5]

Handling and Storage

Use only outdoors or in a well-ventilated area.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1] Store in a well-ventilated place and keep the container tightly closed.[3][6]

References

  • ResearchGate. Migration of chlorinated compounds on products quality and dioxins releasing during pyrolysis of oily sludge with high chlorine content. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine
Reactant of Route 2
Reactant of Route 2
3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine
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